Pr 104
Descripción
Propiedades
IUPAC Name |
2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOKPMDWVRVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN4O12PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005607 | |
| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851627-62-8 | |
| Record name | PR 104 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851627-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PR 104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851627628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-104 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PR-104 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16D2ZT7DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PR-104: A Technical Guide to a Hypoxia-Activated Prodrug
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors frequently outgrow their vascular supply, leading to regions with low oxygen concentration, a state known as hypoxia.[1] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy, contributing significantly to treatment failure.[1] Hypoxia-activated prodrugs (HAPs) represent a therapeutic strategy designed to exploit this unique feature of the tumor microenvironment.[1] These agents are administered in a relatively non-toxic form and are bioactivated to potent cytotoxic agents by reductase enzymes that are overexpressed or highly active in hypoxic conditions.[1]
PR-104 is a dinitrobenzamide mustard prodrug developed to selectively eliminate these resistant hypoxic tumor cells.[1][2] It is a water-soluble phosphate ester "pre-prodrug" that undergoes systemic conversion to its active prodrug form, PR-104A.[1][3] PR-104A is then selectively metabolized in hypoxic tissues to reactive nitrogen mustards that function as DNA cross-linking agents.[3][4] However, subsequent research revealed a dual mechanism of activation: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, a discovery with significant implications for its therapeutic window and toxicity profile.[3][5][6] This guide provides an in-depth technical overview of the mechanism, metabolism, preclinical and clinical evaluation, and toxicology of PR-104.
Mechanism of Action and Bioactivation
PR-104 is a two-stage prodrug system.[4] The administered compound, PR-104, is a water-soluble phosphate ester designed for favorable formulation and administration.[1][4] In vivo, it is rapidly hydrolyzed by ubiquitous alkaline phosphatases to the more lipophilic alcohol metabolite, PR-104A, which is the direct hypoxia-activated prodrug.[5][7] The activation of PR-104A to its cytotoxic forms proceeds via two distinct reductive pathways.
Hypoxia-Dependent One-Electron Reduction
In the hypoxic microenvironment of tumors (typically <1% O₂), PR-104A is activated by one-electron reductases.[5] The primary enzyme implicated in this pathway is NADPH:cytochrome P450 oxidoreductase (POR), though other diflavin oxidoreductases can also contribute.[5][6]
-
Formation of a Nitro Radical: A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.[5][6]
-
Oxygen-Sensitive Futile Cycle: In the presence of sufficient oxygen (normoxia), this highly reactive radical is rapidly re-oxidized back to the parent PR-104A, preventing the formation of active metabolites. This "futile cycle" is the key to the drug's hypoxia selectivity.[5]
-
Formation of Active Metabolites: Under hypoxic conditions, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite (PR-104H) and, subsequently, the amine metabolite (PR-104M).[5][8][9]
-
DNA Damage: Both PR-104H and PR-104M are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[4][5][9]
Hypoxia-Independent Two-Electron Reduction by AKR1C3
It was later discovered that PR-104A is also a substrate for the aldo-keto reductase 1C3 (AKR1C3) enzyme.[6] AKR1C3 catalyzes a concerted two-electron nitro-reduction, a process that bypasses the oxygen-sensitive nitro radical intermediate and is therefore refractory to inhibition by oxygen.[6] This means activation can occur in well-oxygenated tissues that express AKR1C3.[5][6] While this can contribute to antitumor activity in AKR1C3-positive tumors, it is also a major source of "off-target" toxicity, particularly in bone marrow progenitor cells which express the enzyme.[6][8]
Caption: PR-104 activation pathways.
Preclinical Evaluation
In Vitro Cytotoxicity
The cytotoxicity of PR-104A was evaluated against a panel of human tumor cell lines under both aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions. A significant increase in potency, typically 10- to 100-fold, was observed under hypoxia, demonstrating the drug's selective activation.[2][4]
Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Tumor Type | Hypoxic Cytotoxicity Ratio (HCR)¹ |
|---|---|---|
| SiHa | Cervical | >98 |
| HT29 | Colon | >112 |
| H460 | Lung | 28 |
| Panc-01 | Pancreatic | >14 |
| 22RV1 | Prostate | >10 |
| HepG2 | Hepatocellular | Low (High AKR1C3) |
| SNU-398 | Hepatocellular | High (Low AKR1C3) |
¹ HCR is the ratio of the drug concentration causing 50% cell kill (IC₅₀) under aerobic conditions to that under hypoxic conditions. Data compiled from multiple preclinical studies.[2][10]
In Vivo Antitumor Activity
PR-104 demonstrated significant single-agent activity in multiple human tumor xenograft models.[2] In tumor excision assays, PR-104 was shown to be more effective at killing both hypoxic (radioresistant) and aerobic tumor cells compared to the earlier HAP tirapazamine or conventional mustards at equivalent host toxicity.[2][4] Furthermore, PR-104 showed greater than additive antitumor activity when combined with chemotherapies likely to spare hypoxic cells, such as gemcitabine and docetaxel.[2][11]
Table 2: Preclinical Antitumor Activity of PR-104 in Xenograft Models
| Tumor Model | Treatment | Outcome |
|---|---|---|
| H460 (Lung) | PR-104 Monotherapy | Significant tumor growth delay |
| SiHa (Cervical) | PR-104 + Radiation | Greater killing of hypoxic cells than radiation alone |
| Panc-01 (Pancreatic) | PR-104 + Gemcitabine | Greater than additive antitumor activity |
| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive antitumor activity |
| Hep3B (HCC) | PR-104 Monotherapy | Significant reduction in tumor growth |
Data sourced from Patterson et al., 2007 and Abbattista et al., 2015.[2][12]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: Human tumor cell lines were cultured in appropriate media under standard conditions (37°C, 5% CO₂).
-
Hypoxic Conditions: For hypoxic exposure, cells were placed in a sealed gassing chamber and flushed with a certified gas mixture of 5% CO₂, 10% H₂, and balance N₂. Oxygen levels were maintained below 100 ppm.
-
Drug Exposure: Cells were exposed to a range of concentrations of PR-104A for a specified period (e.g., 1-4 hours) under either aerobic or hypoxic conditions.
-
Assessment of Viability: After drug exposure, cells were washed and incubated for several days to allow for colony formation. Colonies were then fixed, stained (e.g., with methylene blue), and counted. The surviving fraction was calculated relative to untreated controls to determine IC₅₀ values.[2]
DNA Damage Assays (Comet Assay and γH2AX Formation)
-
Purpose: To confirm that PR-104A selectively causes DNA damage under hypoxia.
-
Methodology (Comet Assay): SiHa cells were treated with PR-104A under aerobic or hypoxic conditions. Nuclei were then embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The extent of DNA damage was quantified by measuring the tail moment.
-
Methodology (γH2AX): Cells were treated as above, then fixed and stained with an antibody specific for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. The formation of γH2AX foci was quantified using immunofluorescence microscopy.[2]
Caption: General experimental workflow for preclinical evaluation of PR-104.
Clinical Trials and Human Pharmacokinetics
PR-104 has been evaluated in several Phase I and II clinical trials in patients with solid tumors and hematological malignancies.[13][14][15]
Pharmacokinetics
Following intravenous infusion, PR-104 is rapidly and extensively converted to PR-104A, with the pre-prodrug having a very short half-life.[16] PR-104A exhibits linear pharmacokinetics.[17] A major clearance mechanism for PR-104A in humans is glucuronidation of its alcohol side-chain by UGT-2B7.[10] Compromised hepatic function, as seen in patients with advanced hepatocellular carcinoma (HCC), can lead to reduced PR-104A clearance and severe toxicity.[10]
Table 3: Pharmacokinetic Parameters of PR-104A in Patients (1100 mg/m² dose)
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cₘₐₓ (Peak Concentration) | 12,000 ± 3,600 | ng/mL |
| AUC (Total Exposure) | 26,000 ± 10,000 | ng·h/mL |
| t₁/₂ (Half-life) | 2.5 ± 1.1 | hours |
| CL (Clearance) | 48 ± 18 | L/h/m² |
Data from a Phase I study in patients with advanced solid tumors.[16]
Clinical Efficacy and Toxicity
Phase I dose-escalation studies established a maximum tolerated dose (MTD) of 1,100 mg/m² administered every 21 days.[16][17] The primary dose-limiting toxicity (DLT) was myelosuppression, particularly neutropenia and thrombocytopenia.[8][16][18] This is believed to result from a combination of AKR1C3 expression in hematopoietic progenitor cells and the naturally hypoxic environment of the bone marrow.[7][8] Other common drug-related adverse events included fatigue, nausea, and vomiting.[19]
While objective responses in solid tumors were infrequent, some patients experienced disease stabilization.[17] A Phase II study in small cell lung cancer (SCLC) was conducted to evaluate the response rate.[13] Another Phase I/II study explored PR-104 in relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), based on the rationale that the bone marrow is a hypoxic environment.[3][14]
Table 4: Summary of Key Clinical Trials of PR-104
| Trial ID | Phase | Patient Population | Dosing Schedule | MTD / Dose | Key Findings & DLTs |
|---|---|---|---|---|---|
| NCT00349167 | I | Advanced Solid Tumors | 1-hr IV, every 3 weeks | 1,100 mg/m² | DLTs: Fatigue, myelosuppression. PK target reached.[15][16] |
| NCT00459836 | Ib | Advanced Solid Tumors | In combination with Docetaxel or Gemcitabine | 140-1100 mg/m² | DLTs: Neutropenia, thrombocytopenia, infection, fatigue.[18] |
| NCT00544674 | II | Small Cell Lung Cancer | 1-hr IV, every 21 days | N/A | Designed to estimate response rate and safety.[13] |
| NCT01037556 | I/II | Relapsed/Refractory AML & ALL | Dose escalation | 1.1 to 4 g/m² | DLTs: Myelosuppression, febrile neutropenia, infection. Confirmed hypoxia in leukemic microenvironment.[14] |
Toxicology and Off-Target Effects
The primary toxicity associated with PR-104 is severe, dose-dependent myelosuppression.[8] Unlike preclinical studies in mice where gastrointestinal toxicity was dose-limiting, human trials revealed significant hematological toxicity at much lower relative doses.[7] This discrepancy is attributed to the aerobic, hypoxia-independent activation of PR-104A by human AKR1C3, an enzyme not expressed in the same manner in murine bone marrow.[6][7] The combination of AKR1C3 expression and the hypoxic nature of the bone marrow niche creates a "perfect storm" for toxicity to hematopoietic stem and progenitor cells.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR-104 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 17. ascopubs.org [ascopubs.org]
- 18. d-nb.info [d-nb.info]
- 19. ascopubs.org [ascopubs.org]
PR-104: A Technical Guide to a Hypoxia-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a novel hypoxia-activated prodrug that has been the subject of extensive preclinical and clinical investigation as a potential anti-cancer agent.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of PR-104, with a focus on the core scientific data and experimental methodologies. Solid tumors often develop regions of low oxygen, or hypoxia, which contributes to resistance to conventional therapies like radiation and chemotherapy.[2][3] PR-104 was designed to selectively target these hypoxic tumor cells, offering a promising strategy to overcome treatment resistance.[2]
Discovery and Rationale
PR-104 was developed as a water-soluble phosphate ester "pre-prodrug".[1][3] This design allows for rapid conversion in the body to its more lipophilic and active prodrug form, PR-104A.[1][3] The rationale behind this approach was to create a compound that could be administered intravenously and would subsequently be activated to a potent cytotoxic agent specifically within the tumor microenvironment.[4]
Mechanism of Action
The activation of PR-104 is a multi-step process that leads to the formation of potent DNA cross-linking agents.[5]
Activation Cascade
-
Systemic Conversion: Following administration, PR-104 is rapidly hydrolyzed by ubiquitous systemic phosphatases to PR-104A.[5][6]
-
Cellular Uptake and Bioreduction: PR-104A enters tumor cells where it undergoes bioreduction. This is the key step that confers selectivity.[5]
Dual Activation Pathways
PR-104A has a unique dual activation mechanism:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, to form the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[7][8][9] These metabolites are potent DNA alkylating agents.[9]
-
AKR1C3-Dependent Activation: It was later discovered that PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][7] This finding expanded the potential application of PR-104 to tumors with high AKR1C3 expression, even in normoxic conditions.[7]
DNA Damage and Cell Death
The active metabolites, PR-104H and PR-104M, induce interstrand DNA cross-links.[5] These lesions are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pre-clinical Evaluation of PR-104 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PR-104 is a hypoxia-activated prodrug (HAP) that has demonstrated significant anti-tumor activity in a range of pre-clinical solid tumor models. As a water-soluble phosphate ester "pre-prodrug," it is designed for targeted activation within the tumor microenvironment, aiming to spare healthy, well-oxygenated tissues.[1][2] This technical guide provides a comprehensive overview of the pre-clinical data for PR-104, focusing on its mechanism of action, efficacy as a monotherapy and in combination, and key experimental protocols for its evaluation. Quantitative data from various studies are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.
Mechanism of Action
The therapeutic strategy of PR-104 is centered on its selective conversion to a potent DNA cross-linking agent within tumor tissues.[3] This activation is achieved through two principal pathways, making it effective in tumors with distinct molecular characteristics.
Upon intravenous administration, PR-104 is rapidly hydrolyzed by systemic phosphatases into its more lipophilic and active prodrug form, PR-104A.[1][4] The subsequent activation of PR-104A to its cytotoxic metabolites—the hydroxylamine PR-104H and the amine PR-104M—is dependent on the cellular environment.[1][5]
-
Hypoxia-Dependent Activation: In the low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[1][6] This process is inhibited by molecular oxygen, providing a mechanism for tumor selectivity.[1]
-
AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-independent manner through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] This is particularly relevant for tumors that overexpress AKR1C3, even in normoxic regions.[6]
The resulting active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that induce inter-strand cross-links, leading to cell cycle arrest and apoptosis.[1][3]
Data Presentation: Pre-clinical Efficacy and Pharmacokinetics
The following tables summarize quantitative data from key pre-clinical studies of PR-104, covering in vitro cytotoxicity, in vivo anti-tumor activity in xenograft models, and pharmacokinetic parameters.
Table 1: In Vitro Hypoxia-Selective Cytotoxicity of PR-104A
| Cell Line | Tumor Type | Hypoxic IC50 (µM) | Aerobic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical Cancer | 0.1 - 0.2 | 10 - 20 | 100 |
| HT29 | Colon Cancer | 0.2 - 0.4 | 20 - 40 | 100 |
| H460 | Lung Cancer | 0.1 - 0.3 | 10 - 30 | 100 |
| Panc-01 | Pancreatic Cancer | N/A | N/A | N/A |
| 22RV1 | Prostate Cancer | N/A | N/A | N/A |
Data synthesized from studies demonstrating a 10- to 100-fold increase in PR-104A cytotoxicity under hypoxic conditions.[3][7][8]
Table 2: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models
| Tumor Model | Tumor Type | PR-104 Dose (mg/kg) | Dosing Schedule | Outcome |
| Multiple Solid Tumors | Various | 550 (MTD) | Weekly | Objective responses in 21 of 34 solid tumor models.[9] |
| Multiple Solid Tumors | Various | 270 | Weekly | No significant tumor regressions observed.[9] |
| HT29, SiHa, H460 | Colon, Cervical, Lung | MTD | Single Dose | Greater killing of hypoxic and aerobic cells than tirapazamine.[3][7] |
| Hep3B, HepG2 | Hepatocellular Carcinoma | 250 | qd x 6 (i.p.) | Significant reduction in tumor growth.[10] |
| Six of eight xenografts | Various | N/A | N/A | Demonstrated single-agent activity.[3][7] |
Table 3: In Vivo Efficacy of PR-104 Combination Therapy
| Tumor Model | Tumor Type | Combination Agent | PR-104 Dose | Outcome |
| Panc-01 | Pancreatic | Gemcitabine | N/A | Greater than additive anti-tumor activity.[3][7] |
| 22RV1 | Prostate | Docetaxel | N/A | Greater than additive anti-tumor activity.[3][7] |
| SiHa, H460, HT29 | Cervical, Lung, Colon | Radiation (15-20 Gy) | 20% of MTD | Significant activity against radioresistant (hypoxic) cells.[11] |
| All 4 HCC models | Hepatocellular Carcinoma | Sorafenib (80 mg/kg) | 250 mg/kg | Significantly active in all 4 xenograft models.[10] |
Table 4: Pre-clinical vs. Clinical Pharmacokinetic Parameters
| Species | Dose | PR-104A Cmax (µg/mL) | PR-104A AUC (µg·h/mL) | Notes |
| Mouse | 326 mg/kg (i.v.) | N/A | N/A | PR-104A concentrations similar in most tissues; lowest in brain.[1] |
| Human | 675 mg/m² (weekly) | 9.91 ± 2.61 | 11.09 ± 3.05 | MTD for weekly schedule.[12] |
| Human | 1,100 mg/m² (q3wk) | N/A | N/A | MTD for 3-week schedule; exceeded PK target for activity in xenografts.[4][13] |
Note: Direct comparison is challenging due to differences in dosing units (mg/kg vs. mg/m²). However, studies suggest that plasma exposures associated with high-level pre-clinical activity may not be reached in human patients at the MTD.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pre-clinical findings. The following sections describe standard protocols used in the evaluation of PR-104.
Human Tumor Xenograft Model
This protocol outlines the establishment and use of human tumor xenografts in immunocompromised mice to evaluate the in vivo efficacy of PR-104.
-
Cell Culture: Culture the human tumor cell line of interest (e.g., HT29, SiHa) to 80-90% confluency.[1]
-
Cell Preparation: Harvest cells and resuspend them in sterile PBS or culture medium. For some models, mix with Matrigel to improve the tumor take rate.[1]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID, NIH-III nude).
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (Length x Width²)/2). Also, monitor animal body weight as an indicator of toxicity.
-
Drug Administration: Reconstitute lyophilized PR-104 powder in a suitable vehicle (e.g., 5% dextrose in water) immediately before use. Administer PR-104 intravenously (i.v.) or intraperitoneally (i.p.) at the specified dose and schedule. The control group receives the vehicle alone.[1]
-
Efficacy Assessment: Continue monitoring tumor volume and body weight. Efficacy is determined by comparing tumor growth between treated and control groups, using metrics such as tumor growth inhibition (TGI) or tumor growth delay (TGD).[1][3]
Assessment of Tumor Hypoxia via Pimonidazole Staining
This immunohistochemistry protocol is used to quantify the hypoxic fraction in tumor tissues, which is critical for interpreting the efficacy of a hypoxia-activated prodrug.
-
Pimonidazole Administration: Administer the hypoxia marker pimonidazole to tumor-bearing mice via intraperitoneal injection.
-
Tumor Excision and Fixation: After a set time for the marker to distribute, excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.[1]
-
Sectioning: Cut 4 µm sections from the paraffin-embedded tumor blocks.[1]
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody specific for pimonidazole adducts.[1]
-
Incubate with an appropriate secondary antibody.
-
Develop the signal using a suitable substrate kit (e.g., DAB).[1]
-
Counterstain with hematoxylin to visualize cell nuclei.[1]
-
-
Analysis: Capture images of the stained sections. Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area using image analysis software.[1]
In Vitro Cytotoxicity Assay
This assay is used to determine the concentration of PR-104A that inhibits cell growth by 50% (IC50) under both aerobic and hypoxic conditions.
-
Cell Seeding: Seed human tumor cells in multi-well plates and allow them to adhere overnight.
-
Hypoxic Conditions: For the hypoxic arm, place plates in a hypoxic chamber with a low oxygen atmosphere (e.g., <0.1% O₂).
-
Drug Exposure: Treat cells with a serial dilution of PR-104A for a specified duration (e.g., 4 hours).[7]
-
Recovery: After exposure, wash the cells and replace the drug-containing medium with fresh medium. Return plates to standard (aerobic) or hypoxic conditions for a recovery period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, SRB, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against drug concentration and calculate IC50 values for both aerobic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as (Aerobic IC50 / Hypoxic IC50).[7]
Mechanisms of Resistance
Understanding potential resistance mechanisms is critical for patient selection and the development of combination strategies.
-
Low AKR1C3 Expression: In the absence of severe hypoxia, tumor cells with low or absent expression of the AKR1C3 enzyme are resistant to PR-104, as they lack the primary mechanism for aerobic activation.[14]
-
Insufficient Hypoxia: For tumors that are AKR1C3-negative, efficacy is almost entirely dependent on the presence of a sufficiently hypoxic microenvironment. Well-oxygenated tumors will not effectively activate PR-104A.[14]
-
Enhanced DNA Repair: As PR-104's active metabolites function by creating DNA cross-links, cancer cells with highly proficient DNA repair pathways may be able to mitigate the damage and survive treatment.[14]
Conclusion
PR-104 is a rationally designed hypoxia-activated prodrug with a dual mechanism of activation that has demonstrated compelling anti-tumor activity in a variety of pre-clinical solid tumor models.[3][7] Its efficacy is pronounced in hypoxic environments and in tumors expressing the AKR1C3 enzyme.[1] The provided data and protocols offer a foundational guide for researchers to design and interpret further pre-clinical studies. Future investigations should focus on validating biomarkers for patient selection (i.e., tumor hypoxia and AKR1C3 expression) and exploring rational combination therapies to overcome potential resistance and enhance therapeutic outcomes.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Dual-Edged Sword: A Technical Guide to the Activation of PR-104 by Nitroreductase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has garnered significant interest in oncology for its potential to selectively target the oxygen-deficient microenvironments characteristic of solid tumors. This dinitrobenzamide mustard prodrug is designed to be systemically stable and undergo conversion to its active cytotoxic form primarily within the hypoxic zones of cancerous tissues. This activation is mediated by nitroreductase enzymes, which reduce the nitro groups of PR-104, leading to the formation of potent DNA cross-linking agents. However, the clinical development of PR-104 has revealed a more complex activation profile, with significant implications for its therapeutic window and toxicity. This technical guide provides an in-depth exploration of the core mechanisms of PR-104 activation by nitroreductases, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to aid researchers in the field of drug development.
Core Mechanism of PR-104 Activation
PR-104 is administered as a water-soluble phosphate ester "pre-prodrug," which is rapidly hydrolyzed in vivo by alkaline phosphatases to its more lipophilic and biologically active alcohol form, PR-104A.[1][2] The activation of PR-104A into its potent DNA-alkylating metabolites, the hydroxylamine PR-104H and the amine PR-104M, occurs through two distinct reductive pathways.[1][3]
Hypoxia-Dependent One-Electron Reduction
In the hypoxic microenvironment of solid tumors (typically <1% O₂), PR-104A is a substrate for one-electron reductases.[1] The predominant enzyme in this pathway is NADPH:cytochrome P450 oxidoreductase (POR), although other diflavin oxidoreductases can also contribute.[4][5][6][7] This process involves the formation of a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent PR-104A in a futile cycle, thus preventing the formation of the cytotoxic metabolites and conferring hypoxia selectivity. Under hypoxic conditions, the nitro radical undergoes further reduction to form the active metabolites, PR-104H and PR-104M.[1]
Aerobic Two-Electron Reduction by Aldo-Keto Reductase 1C3 (AKR1C3)
A pivotal discovery in the study of PR-104 was its activation under aerobic (normoxic) conditions by the human enzyme aldo-keto reductase 1C3 (AKR1C3).[3][8] AKR1C3 is a two-electron reductase that bypasses the oxygen-sensitive nitro radical intermediate, directly reducing PR-104A to its active metabolites.[7] This oxygen-insensitive activation pathway has significant clinical implications, as AKR1C3 is overexpressed in various tumor types, but is also present in normal tissues, such as hematopoietic stem cells, which can lead to off-target toxicity.[7]
The final active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that induce inter- and intra-strand cross-links, leading to cell cycle arrest and apoptosis.[1][9]
Quantitative Data
The efficacy and selectivity of PR-104A are quantified by several key parameters, including enzyme kinetics and cytotoxicity under different oxygen conditions.
Enzyme Kinetics
The kinetic parameters for the reduction of PR-104A by recombinant human AKR1C3 have been determined, providing insight into the efficiency of this aerobic activation pathway.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |
| Recombinant Human AKR1C3 | PR-104A | 20.6 ± 2.6 | 0.800 ± 0.025 | [3] |
In Vitro Cytotoxicity
The cytotoxic potential of PR-104A and its active metabolites is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines under both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR), calculated as the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, is a measure of the drug's selectivity for hypoxic cells.
| Cell Line | Histotype | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Carcinoma | 25 | 0.25 | 100 | [9] |
| HT29 | Colon Carcinoma | 30 | 0.3 | 100 | [9] |
| H460 | Non-Small Cell Lung Cancer | 12 | 0.1 | 120 | [9] |
| A549 | Non-Small Cell Lung Cancer | 1.5 | 0.3 | 5 | [3] |
| HCT116 | Colon Carcinoma | 18 | 0.15 | 120 | [3] |
| 22Rv1 | Prostate Carcinoma | 4 | 0.2 | 20 | [3] |
| Panc-1 | Pancreatic Carcinoma | 50 | 0.5 | 100 | [9] |
| NCI/ADR-RES | Ovarian Carcinoma | 60 | 0.5 | 120 | [9] |
| OVCAR-3 | Ovarian Carcinoma | 40 | 1 | 40 | [9] |
| SK-OV-3 | Ovarian Carcinoma | 50 | 5 | 10 | [9] |
The active metabolites of PR-104A, PR-104H and PR-104M, are significantly more potent than the prodrug under aerobic conditions.
| Cell Line | Histotype | IC50 (µM) - PR-104H (Aerobic) | IC50 (µM) - PR-104M (Aerobic) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~0.07 | Not Reported | [3] |
| HCT116 | Colon Carcinoma | ~0.9 | Not Reported | [3] |
| 22Rv1 | Prostate Carcinoma | ~0.2 | Not Reported | [3] |
| HT29 | Colon Carcinoma | ~1.5 | Not Reported | [3] |
| SiHa | Cervical Carcinoma | ~1.2 | Not Reported | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PR-104 activation and its downstream effects is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of human reductases that activate the dinitrobenzamide mustard prodrug PR-104A: a role for NADPH:cytochrome P450 oxidoreductase under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The role of AKR1C3 in PR-104 metabolism
An In-depth Technical Guide on the Core Role of AKR1C3 in PR-104 Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
PR-104 is a phosphate ester pre-prodrug developed to target hypoxic tumor cells.[1][2] In the body, it is rapidly hydrolyzed by phosphatases to its active alcohol form, PR-104A, a dinitrobenzamide mustard.[3][4] The primary design of PR-104A leverages the hypoxic environment of solid tumors for bioactivation. Under low-oxygen conditions, one-electron reductases, such as cytochrome P450 oxidoreductase (POR), convert PR-104A into its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.[5][6]
However, a critical alternative pathway for PR-104A bioactivation exists that is independent of oxygen levels. This aerobic activation is mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][3] AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate and generating the same DNA-alkylating metabolites.[5] This "off-target" activation in well-oxygenated normal tissues expressing AKR1C3, such as bone marrow progenitors, is a significant factor in the dose-limiting myelotoxicity observed in clinical trials.[5][7] Conversely, high AKR1C3 expression in certain tumors, including T-cell acute lymphoblastic leukemia (T-ALL) and subsets of solid tumors like non-small cell lung carcinoma, presents a therapeutic opportunity, rendering these cancers highly sensitive to PR-104.[1][8][9] This document provides a detailed technical overview of the role of AKR1C3 in the metabolism of PR-104, summarizing key quantitative data, experimental methodologies, and the underlying biochemical pathways.
The Metabolic Pathway of PR-104 Activation
The bioactivation of PR-104 is a multi-step process involving both systemic enzymes and specific tumor-associated reductases. The central role of AKR1C3 is in the direct, oxygen-insensitive reduction of the active prodrug, PR-104A.
Caption: Metabolic activation pathways of PR-104.
Data Presentation
The interaction between AKR1C3 and PR-104A has been quantified through enzyme kinetics, cell-based cytotoxicity assays, and in vivo tumor models.
Table 1: Enzyme Kinetic Parameters
This table summarizes the Michaelis-Menten kinetics of PR-104A reduction by recombinant human AKR1C3. The data demonstrate a high affinity of the enzyme for the prodrug.
| Enzyme | Substrate | Km (μmol/L) | Kcat (min⁻¹) | Reference |
| Recombinant Human AKR1C3 | PR-104A | 20.6 ± 2.6 | 0.800 ± 0.025 | [3] |
Table 2: Cellular Sensitivity to PR-104A
The expression of AKR1C3 directly correlates with increased cellular sensitivity to PR-104A, particularly under aerobic conditions.
| Cell Line | Genetic Background | Condition | Fold Sensitization (vs. Parental) | Reference |
| HCT116 Clone 1 | AKR1C3 Overexpression | Aerobic | ~10-fold | [3] |
| HCT116 Clone 1 | AKR1C3 Overexpression | Anoxic | 44-fold | [3] |
| ALL-11 | BCP-ALL, AKR1C3 Overexpression | In vitro (Aerobic) | 9-fold | [8] |
Table 3: In Vivo Antitumor Activity
Studies using human tumor xenografts in mice confirm that AKR1C3 expression is a major determinant of PR-104 efficacy.
| Xenograft Model | AKR1C3 Status | Treatment | Outcome | Reference |
| Panel of 9 Human Tumor Lines | High AKR1C3 | PR-104 (348 mg/kg) | Trend to greater clonogenic cell kill (P = 0.063) | [3] |
| AKR1C3-negative models | Overexpression | PR-104 | Strongly enhanced antitumor activity | [1][2] |
| ALL-11 (BCP-ALL) | Overexpression | PR-104 | Significant increase in survival vs. empty vector (P < 0.0001) | [8] |
| HCT116 WT vs. AKR1C3#6 | WT vs. High | PR-104 (human equivalent dose) | >4.0 log cell kill in AKR1C3#6 vs. ~2.5 in WT | [7] |
Experimental Protocols
The following sections detail the methodologies used to characterize the role of AKR1C3 in PR-104A metabolism.
Recombinant AKR1C3 Enzyme Kinetics Assay
This protocol is used to determine the kinetic parameters of PR-104A reduction by purified AKR1C3.
Caption: Workflow for in vitro enzyme kinetics assay.
Detailed Steps:
-
Preparation: Recombinant human AKR1C3 is diluted to 2 μmol/L in a 100 mmol/L potassium phosphate buffer (pH 7.4).[3]
-
Reaction Mixture: The buffer contains a fixed concentration of NADPH (100 μmol/L), bovine serum albumin (0.5 mg/mL), and varying concentrations of the substrate, PR-104A (e.g., 0–150 μmol/L).[3]
-
Initiation and Monitoring: Reactions are initiated by adding the enzyme and are immediately monitored for the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at 37°C using a diode array spectrophotometer.[3]
-
Analysis: Initial reaction rates are calculated from the linear phase of the absorbance curve. Kinetic constants (Km and Kcat) are then determined by fitting the data to the Michaelis-Menten equation.[3]
Cell-Based Cytotoxicity and Metabolism Assays
This workflow assesses how AKR1C3 expression affects cellular sensitivity to PR-104A and its metabolism.
Caption: Workflow for cellular cytotoxicity and metabolism assays.
Detailed Steps:
-
Cell Lines: Experiments typically use a panel of human cancer cell lines with varying endogenous AKR1C3 expression or isogenic cell lines where AKR1C3 is ectopically expressed.[3][4]
-
Clonogenic Survival Assay: Cells are treated with PR-104A for a short duration (e.g., 1 hour) under either aerobic or anoxic conditions. After treatment, they are plated at low density and allowed to grow for 1-2 weeks. The resulting colonies are stained and counted to determine the surviving fraction relative to untreated controls.[3]
-
Metabolite Quantification: Cells are incubated with PR-104A, and at specific time points, the reaction is stopped. The concentrations of the active metabolites, PR-104H and PR-104M, in the cell lysates and supernatant are quantified using a sensitive LC/MS/MS method.[4]
-
Protein Expression: AKR1C3 protein levels in the cell lines are measured by Western blot analysis to correlate expression with cytotoxicity and metabolite formation.[3]
In Vivo Human Tumor Xenograft Studies
This protocol evaluates the antitumor efficacy of PR-104 in relation to AKR1C3 expression in a preclinical animal model.
Detailed Steps:
-
Tumor Implantation: Human tumor cells (either high or low AKR1C3-expressing) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[3]
-
Treatment: Once tumors reach a specified size, mice are treated with a single dose of PR-104 (e.g., 348 mg/kg, i.p.).[3]
-
Efficacy Assessment: Antitumor activity is assessed by two primary methods:
-
Tumor Growth Delay: Tumor volumes are measured regularly over time to determine the delay in growth compared to vehicle-treated controls.[7]
-
Ex Vivo Clonogenic Assay: 24 hours post-treatment, tumors are excised, disaggregated into single-cell suspensions, and plated for a clonogenic assay to determine the fraction of surviving tumor cells.[3]
-
-
Biomarker Analysis: Excised tumors are analyzed for AKR1C3 expression by Western blot and immunohistochemistry to confirm the link between enzyme levels and therapeutic response.[3]
Conclusion
Aldo-keto reductase 1C3 is a key enzyme in the metabolism of the bioreductive prodrug PR-104A. Its ability to activate the drug under aerobic conditions is a double-edged sword. On one hand, it contributes to dose-limiting toxicities by activating PR-104A in normal tissues like the bone marrow.[5] On the other hand, it renders tumors with high AKR1C3 expression particularly vulnerable to the drug, acting as a predictive biomarker for therapeutic sensitivity.[8][9][10] The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and investigating this critical interaction. For drug development professionals, this knowledge is vital for designing next-generation bioreductive prodrugs that are more selectively activated in the tumor microenvironment or for developing patient selection strategies based on AKR1C3 expression to maximize the therapeutic window of agents like PR-104.
References
- 1. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
PR-104: A Technical Guide to a Hypoxia-Activated DNA Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-104 is a novel hypoxia-activated prodrug that has demonstrated significant potential as an anti-cancer therapeutic agent. This technical guide provides an in-depth overview of PR-104, focusing on its core mechanism as a DNA cross-linking agent. It details the metabolic activation of PR-104 under hypoxic conditions and via the aldo-keto reductase 1C3 (AKR1C3) enzyme, its interaction with DNA, and the subsequent cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the critical pathways involved in its mechanism of action.
Introduction: The Rationale for Hypoxia-Activated Prodrugs
Solid tumors are characterized by regions of low oxygen, or hypoxia, which is associated with resistance to conventional cancer therapies such as radiation and chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these hypoxic environments, leading to targeted tumor cell killing while minimizing toxicity to healthy, well-oxygenated tissues.[2] PR-104 is a "pre-prodrug" that is systemically converted to its active form, PR-104A, a dinitrobenzamide nitrogen mustard.[2][3] The activation of PR-104A is a dual-pathway process, relying on reduction in hypoxic conditions or enzymatic activation by AKR1C3, making it a promising candidate for treating a variety of solid tumors and hematological malignancies.[2][3]
The Activation Pathway of PR-104
The journey of PR-104 from an inert compound to a potent DNA cross-linking agent involves a multi-step activation process.
2.1. Systemic Conversion to PR-104A:
Following intravenous administration, the water-soluble phosphate ester pre-prodrug, PR-104, is rapidly hydrolyzed by systemic alkaline phosphatases into its more lipophilic alcohol derivative, PR-104A.[4][5] This conversion facilitates its entry into tumor cells.[3]
2.2. Bioreductive Activation of PR-104A:
Once inside the cell, PR-104A undergoes bioreduction to form the highly reactive DNA cross-linking species, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[6][7] This activation occurs through two main pathways:
-
Hypoxia-Dependent One-Electron Reduction: In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR).[5][8] This process is highly selective for hypoxic cells because in the presence of oxygen, the initially formed nitro radical is rapidly re-oxidized back to the parent compound in a futile cycle.[5]
-
AKR1C3-Mediated Two-Electron Reduction: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][9] This two-electron reduction bypasses the oxygen-sensitive intermediate, directly producing the active metabolites.[5] This pathway is significant for tumors with high AKR1C3 expression, even in aerobic conditions.[2]
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Investigating the Cellular Targets of PR-104: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational hypoxia-activated prodrug, PR-104. It delves into its core mechanism of action, cellular targets, and the experimental methodologies employed to elucidate its therapeutic potential. This document is intended to serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.
Introduction: The Rationale for Targeting Tumor Hypoxia
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen concentration, a state known as hypoxia.[1] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy, contributing significantly to treatment failure.[1] Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy designed to exploit this unique feature of the tumor microenvironment. These agents are administered in a relatively non-toxic form and are selectively activated to their cytotoxic state by reductase enzymes that are overexpressed or highly active in hypoxic conditions.[1]
PR-104 is a "pre-prodrug" that is rapidly converted in the body to its active prodrug form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard that was rationally designed to be a more effective and less toxic hypoxia-activated agent compared to its predecessors.[1] Its primary mechanism of action involves the generation of potent DNA cross-linking agents, leading to cell cycle arrest and apoptosis.[1][3]
Mechanism of Action and Cellular Activation
PR-104 undergoes a multi-step activation process to exert its cytotoxic effects. This process can be initiated through two distinct pathways: a hypoxia-dependent pathway and a hypoxia-independent pathway.
Hypoxia-Dependent Activation
Under hypoxic conditions, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[1][4] This one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle.[5] However, in the low-oxygen environment of a tumor, the nitro radical undergoes further reduction to form the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][5][6] These metabolites are potent nitrogen mustards that can induce DNA damage.
Hypoxia-Independent Activation by AKR1C3
Subsequent research revealed that PR-104A can also be activated under aerobic (normal oxygen) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][7] AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the cytotoxic hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.[1][8] This finding has significant implications for the therapeutic window of PR-104, as AKR1C3 is expressed in some normal tissues, which can lead to "off-target" toxicity.[1][4] However, high AKR1C3 expression in certain tumor types, such as T-cell acute lymphoblastic leukemia (T-ALL), presents an opportunity for targeted therapy independent of hypoxia.[7][9]
The activation pathways of PR-104 are visualized in the signaling pathway diagram below.
The Ultimate Cellular Target: DNA
The active metabolites of PR-104, PR-104H and PR-104M, are potent DNA alkylating agents.[1] Their primary cellular target is genomic DNA. These reactive species form covalent bonds with DNA bases, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs).[10][11] ICLs are particularly detrimental to rapidly dividing cancer cells as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][3] The formation of ICLs is considered the principal mechanism of PR-104's antitumor activity.[11]
Quantitative Analysis of PR-104A Cytotoxicity
The cytotoxic potential of PR-104A is typically evaluated in vitro using various cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) under both aerobic and hypoxic conditions, and the hypoxic cytotoxicity ratio (HCR), which is the ratio of the aerobic IC50 to the hypoxic IC50. A higher HCR indicates greater selectivity for hypoxic cells.
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-small cell lung | 7.3 | 0.51 | 14.3 |
| SiHa | Cervical | 22 | 1.0 | 22 |
| HT29 | Colorectal | >100 | 1.5 | >67 |
| A549 | Non-small cell lung | 15 | 0.75 | 20 |
| PC3 | Prostate | >100 | 7.3 | >13.7 |
| A2780 | Ovarian | >100 | 10 | >10 |
| C33A | Cervical | >100 | 8.0 | >12.5 |
| H1299 | Non-small cell lung | >100 | 12 | >8.3 |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time). Data is compiled from preclinical studies.[10][12]
Experimental Protocols
The following section details the methodologies for key experiments used to investigate the cellular targets and mechanism of action of PR-104.
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony, and it is a definitive measure of cell reproductive viability after exposure to a cytotoxic agent.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
PR-104A
-
6-well or 100 mm tissue culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Seed a predetermined number of cells into 6-well plates or 100 mm dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Allow cells to attach for several hours in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of PR-104A in complete culture medium.
-
For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O2 or less) for a specified period before and during drug exposure.
-
Aspirate the medium from the plates and add the medium containing the appropriate concentration of PR-104A.
-
Incubate for the desired exposure time (e.g., 2, 4, or 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's doubling time.
-
-
Fixation and Staining:
-
When colonies in the control plates are of a sufficient size (at least 50 cells), aspirate the medium.
-
Gently wash the plates with PBS.
-
Fix the colonies with a fixation solution for 15-30 minutes.
-
Stain the colonies with crystal violet solution for 30-60 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Alkaline Comet Assay for DNA Interstrand Cross-links
This assay is a sensitive method for detecting DNA strand breaks and, with modifications, can be used to quantify DNA interstrand cross-links.
Materials:
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or DAPI)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMPA and allow to dry.
-
-
Cell Treatment and Embedding:
-
Treat cells with PR-104A as described for the clonogenic assay.
-
After treatment, harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.75% LMPA at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing them with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the amount of DNA in the comet tail, which is inversely proportional to the degree of DNA cross-linking.
-
Western Blotting for AKR1C3 Expression
This technique is used to detect and quantify the levels of the AKR1C3 protein in cell lysates, which is crucial for determining the potential for aerobic activation of PR-104A.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AKR1C3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for AKR1C3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
The intensity of the band corresponding to AKR1C3 indicates its expression level.
-
LC-MS/MS Analysis of PR-104 Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to identify and quantify PR-104A and its metabolites (PR-104H and PR-104M) in biological samples.
Materials:
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with formic acid)
-
Extraction solvent (e.g., acetonitrile)
-
Internal standards
-
Biological samples (e.g., cell lysates, plasma)
Procedure:
-
Sample Preparation:
-
Extract the analytes from the biological matrix using a suitable solvent, often containing an internal standard for quantification.
-
Centrifuge to remove proteins and other debris.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Separate the parent drug and its metabolites using a gradient elution on an appropriate column.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
The parent ions of PR-104A, PR-104H, and PR-104M are selected and fragmented.
-
Specific fragment ions are monitored for each compound to provide sensitive and selective quantification.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of PR-104.
Conclusion and Future Directions
PR-104 is a rationally designed hypoxia-activated prodrug with a well-defined mechanism of action centered on DNA cross-linking. Its dual activation pathways, dependent on both tumor hypoxia and AKR1C3 expression, offer a versatile approach to targeting a range of malignancies. The dose-limiting myelosuppression observed in clinical trials, likely due to off-target activation in AKR1C3-expressing normal tissues, has spurred the development of next-generation HAPs with improved tumor selectivity.[1] Ongoing research is focused on creating PR-104 analogs that are resistant to AKR1C3-mediated activation, thereby aiming to widen the therapeutic window and enhance the clinical potential of this class of anticancer agents.[4] A thorough understanding of the cellular targets and activation mechanisms of PR-104, as detailed in this guide, is paramount for the continued development and successful clinical translation of this and future generations of hypoxia-activated prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of hypoxia on human cancer cell line chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 10. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of hypoxia on human cancer cell line chemosensitivity | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of PR-104 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant potential in preclinical cancer studies.[1][2] It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted systemically to its more lipophilic and active form, PR-104A.[2][3] The cytotoxic efficacy of PR-104A is primarily realized in the hypoxic microenvironment characteristic of solid tumors.[1] Under low-oxygen conditions, PR-104A undergoes one-electron reduction by enzymes such as cytochrome P450 oxidoreductase (POR) to form highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1] Additionally, PR-104A can be activated independently of hypoxia through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme, a significant factor in tumors with high AKR1C3 expression.[1][4]
These application notes provide a comprehensive guide for the in vitro evaluation of PR-104, with detailed protocols for key assays to characterize its activity in cancer cell lines.
Data Presentation
The cytotoxic activity of PR-104A is markedly increased under hypoxic conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values of PR-104A in various human cancer cell lines under both aerobic (normoxic) and hypoxic (anoxic) conditions. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the ratio of the normoxic IC50 to the hypoxic IC50, illustrates the drug's selectivity for hypoxic cells.[1]
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Carcinoma | 22 | 1 | 22 | [1] |
| H460 | Non-Small Cell Lung Cancer | 7 | 1 | 7 | [1] |
| HCT116 | Colon Carcinoma | 36 | 1 | 36 | [1] |
| HCT116 (POR o/e) | Colon Carcinoma | 319 | 1 | 319 | [1] |
| C33A | Cervical Carcinoma | Not Specified | Not Specified | Not Specified | [1] |
| A549 | Lung Carcinoma | Not Specified | Not Specified | Not Specified | [4] |
| Nalm6 | B-cell ALL | Not Specified | Not Specified | Not Specified | [5] |
| REH | B-cell ALL | Not Specified | Not Specified | Not Specified | [5] |
| RKO | Colon Carcinoma | Not Specified | Not Specified | Not Specified | [6][7] |
Note: "Not Specified" indicates that the exact values were not provided in the referenced abstracts. The table summarizes available data from multiple sources.
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and a typical experimental approach for studying PR-104, the following diagrams have been generated.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment by Clonogenic Survival Assay
This assay determines the ability of a single cell to form a colony, providing a measure of cell reproductive death after treatment with PR-104A.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PR-104A (the alcohol form of PR-104)
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Glutaraldehyde solution (6.0% v/v)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Determine the appropriate number of cells to seed for each treatment condition to yield approximately 50-100 colonies per well in the untreated control. This requires prior optimization for each cell line.
-
Seed the predetermined number of cells into 6-well plates and allow them to attach overnight.
-
-
Hypoxia Induction (for hypoxic arm):
-
Place the plates designated for hypoxic treatment into a hypoxic chamber or incubator for at least 4 hours to allow for equilibration before drug treatment.
-
-
PR-104A Treatment:
-
Prepare a stock solution of PR-104A in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of PR-104A in pre-warmed culture medium. For the hypoxic arm, use medium that has been pre-equilibrated to the hypoxic condition.
-
Remove the medium from the cells and add the PR-104A-containing medium. Include a vehicle-only control.
-
Incubate the cells for the desired exposure time (e.g., 4 or 24 hours) under either normoxic or hypoxic conditions.
-
-
Drug Washout and Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete medium.
-
Return the plates to a standard normoxic incubator and allow colonies to form for 10-14 days, or until colonies in the control wells are of a sufficient size.
-
-
Colony Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 6.0% glutaraldehyde for at least 30 minutes.[8]
-
Aspirate the glutaraldehyde and stain with Crystal Violet solution for 30 minutes.[8]
-
Gently wash the plates with water and allow them to air dry.
-
Count colonies containing at least 50 cells using a stereomicroscope.[8]
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Induction and Verification of Hypoxia in Cell Culture
Materials:
-
Hypoxia chamber or a tri-gas incubator with adjustable O₂ levels
-
Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Cobalt chloride (CoCl₂) or Deferoxamine (DFO) for chemical induction (optional)
-
Primary antibody against HIF-1α
-
Appropriate secondary antibody
-
Lysis buffer
-
Reagents for Western blotting
Procedure for Physical Hypoxia:
-
Cell Culture:
-
Induction of Hypoxia:
-
Seal the chamber and purge with the hypoxic gas mixture for a specified time to displace the air and achieve the desired oxygen concentration.[9]
-
Incubate the cells for the desired duration. For long-term experiments, periodic re-purging of the chamber may be necessary.
-
Procedure for Chemical Hypoxia (Alternative):
-
Prepare a stock solution of a chemical hypoxia-inducing agent like CoCl₂ (e.g., 25mM in sterile water) or DFO.[9][10]
-
Add the agent to the cell culture medium to achieve the desired final concentration (e.g., 100µM CoCl₂).[9]
-
Incubate the cells for a specified period (e.g., 24 hours) in a standard incubator.[9]
Verification of Hypoxia by Western Blot for HIF-1α:
-
Cell Lysis:
-
After hypoxic exposure, immediately place the culture plates on ice and wash with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate. It is crucial to perform these steps quickly to prevent HIF-1α degradation.[10]
-
-
Protein Quantification and Sample Preparation:
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the HIF-1α band in the hypoxia-treated samples compared to the normoxic control confirms the hypoxic state.
-
Protocol 3: Assessment of DNA Damage by Comet Assay (Alkaline)
This assay is used to detect DNA strand breaks and can be modified to detect DNA interstrand cross-links, which are characteristic of PR-104A's mechanism of action.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA) and normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment with PR-104A and prepare a single-cell suspension in ice-cold PBS.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of NMA and allow it to solidify.
-
Mix a small volume of the cell suspension with LMA and pipette onto the NMA-coated slide. Cover with a coverslip and allow to solidify on ice.
-
-
Cell Lysis:
-
Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
-
Alkaline Unwinding:
-
Immerse the slides in alkaline electrophoresis buffer for a sufficient time (e.g., 20-40 minutes) to allow the DNA to unwind.
-
-
Electrophoresis:
-
Perform electrophoresis under alkaline conditions at a low voltage. DNA fragments will migrate from the nucleoid towards the anode, forming the "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA migration (e.g., tail length, tail moment). A decrease in DNA migration after irradiation, compared to irradiated cells without the drug, is indicative of DNA interstrand cross-links.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
After treatment with PR-104A, harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Incubate the cells on ice or at -20°C for at least 2 hours.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.[12]
-
Use a low flow rate for data acquisition.[12]
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a drug-induced cell cycle arrest.
-
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for PR-104 Treatment in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant preclinical antitumor activity in a variety of cancer models.[1] It is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[2][3] PR-104A is then selectively reduced in hypoxic tumor microenvironments to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M, which are potent DNA cross-linking agents.[2][4] This targeted activation in hypoxic regions, a common feature of solid tumors, allows for selective tumor cell killing while sparing well-oxygenated normal tissues.[2]
Interestingly, PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][1] This dual mechanism of action, dependent on both hypoxia and AKR1C3 expression, makes PR-104 a promising therapeutic agent for a range of cancers, including those with significant hypoxic fractions and those overexpressing AKR1C3.[2][1] These application notes provide a summary of the in vivo efficacy of PR-104 in various xenograft models and detailed protocols for conducting such studies.
Mechanism of Action
The activation of PR-104 involves a two-step process. First, the administered PR-104 is systemically dephosphorylated to PR-104A.[2] Subsequently, PR-104A undergoes bioreduction to its active cytotoxic forms. This reduction can occur through two primary pathways:
-
Hypoxia-Dependent Pathway: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form the active DNA cross-linking metabolites PR-104H and PR-104M.[2]
-
AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen levels.[2]
The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[2][4]
Data Presentation
In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models
| Tumor Model | Mouse Strain | PR-104 Dose and Schedule | Outcome |
| HT29 (Colon Cancer) | Nude Mice | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells.[2] |
| SiHa (Cervical Cancer) | Nude Mice | 75% MTD, single dose | Greater killing of hypoxic and aerobic cells compared to tirapazamine.[2] |
| H460 (Lung Cancer) | Nude Mice | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells.[2] |
| HepG2 (Hepatocellular Carcinoma) | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth.[2] |
| Hep3B (Hepatocellular Carcinoma) | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth.[2] |
In Vivo Efficacy of PR-104 Combination Therapy in Xenograft Models
| Combination | Tumor Model | Mouse Strain | PR-104 Dose and Schedule | Outcome |
| PR-104 + Radiation | HT29, SiHa, H460 (Colon, Cervical, Lung) | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity.[2] |
| PR-104 + Gemcitabine | Panc-01 (Pancreatic Cancer) | Nude Mice | Not specified | Greater than additive antitumor activity.[2][3] |
| PR-104 + Docetaxel | 22RV1 (Prostate Cancer) | Nude Mice | Not specified | Greater than additive antitumor activity.[2][3] |
| PR-104 + Sorafenib | HepG2, PLC/PRF/5, SNU-398, Hep3B (Hepatocellular Carcinoma) | Mice | PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib: 80 mg/kg, p.o., qd x 5 | Significantly active in all 4 xenograft models.[2] |
Pharmacokinetics of PR-104 in Mice
| Mouse Strain | PR-104 Dose and Route | Key Findings |
| CD-1 nu/nu mice | 0.56 mmol/kg, i.v. or i.p. | Rapid conversion of PR-104 to PR-104A.[5] |
| CD-1 nude mice with SiHa tumors | 326 mg/kg, single i.v. dose | PR-104A concentrations similar in most tissues, lowest in the brain. Reduced metabolites detectable in all normal tissues, highest in liver.[4][6] |
| Mice, Rats, Dogs, Humans | Intravenous dosing | Species differences in PR-104A O-glucuronidation; faster clearance in dogs and humans than rodents.[4][7] |
Experimental Protocols
Protocol 1: Evaluation of PR-104 Efficacy in a Subcutaneous Xenograft Model
This protocol outlines the general procedure for assessing the antitumor activity of PR-104 in a mouse xenograft model.
1. Materials:
-
Human tumor cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Female athymic nude mice (or other suitable immunodeficient strain), 6-8 weeks old
-
PR-104
-
Vehicle for PR-104 reconstitution (e.g., sterile saline)
-
Calipers
-
Syringes and needles for cell injection and drug administration
2. Cell Culture:
-
Culture tumor cells in the recommended medium under standard conditions (37°C, 5% CO2).
-
Harvest cells during the exponential growth phase for implantation.
3. Xenograft Implantation:
-
Resuspend the harvested tumor cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.[2]
-
Inject the cell suspension subcutaneously into the flank of each mouse.[2]
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.[2][4]
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.[2][4]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2][4]
5. PR-104 Administration:
-
Reconstitute PR-104 in the appropriate vehicle immediately before use.[4] PR-104 is a water-soluble phosphate ester.[2]
-
Administer PR-104 via the desired route, typically intravenous (i.v.) or intraperitoneal (i.p.).[2]
-
The dosing schedule can vary, for example, a single dose or multiple doses over a period of time (e.g., daily for 6 days).[2] The maximum tolerated dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule.[2]
-
The control group should receive the vehicle alone.[4]
6. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.[4]
-
Primary efficacy endpoints can include:
-
Toxicity is assessed by monitoring body weight loss and any clinical signs of distress.[4]
Protocol 2: Assessment of Hypoxia in Xenograft Tumors
To correlate the efficacy of PR-104 with the extent of tumor hypoxia, immunohistochemical staining for a hypoxia marker like pimonidazole can be performed.[8]
1. Materials:
-
Pimonidazole hydrochloride
-
Hypoxia-specific primary antibody (e.g., anti-pimonidazole)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope and imaging software
2. Procedure:
-
Pimonidazole Administration: Inject mice with pimonidazole (e.g., 60 mg/kg, i.p.) approximately 60-90 minutes before tumor excision.[4]
-
Tumor Excision and Processing: Euthanize mice and excise tumors. Fix the tumors in formalin and embed in paraffin.[4]
-
Immunohistochemistry:
-
Cut paraffin-embedded tumor sections (e.g., 4 µm).
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Incubate sections with the primary anti-pimonidazole antibody.
-
Incubate with the secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.[4]
-
-
Analysis:
Conclusion
PR-104 is a promising hypoxia-activated prodrug with a dual mechanism of action that has demonstrated significant preclinical efficacy in a wide range of xenograft models.[2] The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PR-104 and designing further preclinical studies. The ability to target hypoxic tumor cells, a population notoriously resistant to conventional therapies, makes PR-104 a compelling candidate for further development, both as a monotherapy and in combination with other anticancer agents.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Combining PR-104 with Radiation Therapy: Application Notes and Protocols for Preclinical Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant potential in preclinical studies, both as a standalone therapy and in combination with conventional cancer treatments like radiotherapy.[1][2] Solid tumors often develop regions of low oxygen, or hypoxia, which contributes to resistance against radiation therapy.[1][3] PR-104 is specifically designed to target these radioresistant hypoxic cells.[1] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of combining PR-104 with radiation therapy.
The "pre-prodrug" PR-104 is systemically converted to its more active form, PR-104A.[1][2] PR-104A undergoes bioreduction in the low-oxygen environment of tumors to its active metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1][4] Notably, PR-104A can also be activated in an oxygen-independent manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumors.[1][4] This dual mechanism of action provides a strong rationale for combining PR-104 with radiation therapy to target both the well-oxygenated and hypoxic compartments of a tumor, aiming for a synergistic anti-tumor effect.[1]
Data Presentation
In Vitro Efficacy: Hypoxic Cytotoxicity of PR-104A
The selective toxicity of PR-104A towards hypoxic cells is a key characteristic. This is often quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 (concentration causing 50% inhibition of cell growth) under aerobic conditions to the IC50 under hypoxic conditions.
| Cell Line | Cancer Type | IC50 Aerobic (μM) | IC50 Hypoxic (μM) | Hypoxic Cytotoxicity Ratio (HCR) |
| PC-3 | Prostate Cancer | 1.0 | 0.1 | 10 |
| DU-145 | Prostate Cancer | 0.8 | 0.08 | 10 |
Data synthesized from multiple preclinical studies.[1]
In Vivo Efficacy: Combination of PR-104 and Radiotherapy in Xenograft Models
Preclinical studies using human tumor xenografts in mice have demonstrated the enhanced efficacy of combining PR-104 with fractionated radiotherapy.
| Tumor Model | Treatment Group | Mean Tumor Growth Delay (days) |
| Human Tumor Xenograft 1 | Control | 0 |
| Radiotherapy Alone (e.g., 2 Gy x 5) | 15 | |
| PR-104 Alone (e.g., 100 mg/kg, weekly) | 8 | |
| PR-104 + Radiotherapy | 35 | |
| Human Tumor Xenograft 2 | Control | 0 |
| Radiotherapy Alone (e.g., 3 Gy x 3) | 12 | |
| PR-104 Alone (e.g., 150 mg/kg, weekly) | 10 | |
| PR-104 + Radiotherapy | 28 |
Illustrative data based on findings of greater than additive effects reported in preclinical studies.[1]
| Combination | Cell Line | Cancer Type | Animal Model | Dosing Schedule | Key Findings |
| PR-104 + Radiation | HT29, SiHa, H460 | Colon, Cervical, Lung | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity. |
Data from preclinical combination therapy studies.[5]
Signaling and Activation Pathways
The following diagrams illustrate the activation of PR-104 and the rationale for its combination with radiotherapy.
Experimental Protocols
A general workflow for the preclinical evaluation of combining PR-104 with radiation therapy is presented below.
Protocol 1: In Vitro Clonogenic Survival Assay for Combined PR-104 and Radiation
This assay determines the ability of single cells to form colonies after treatment, measuring cytotoxic effects.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PR-104A stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber
-
X-ray irradiator
-
6-well plates
-
Methylene blue staining solution
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 50-150 colonies per well for the untreated control. Allow cells to attach overnight.
-
Hypoxic Pre-incubation: For hypoxic treatment groups, transfer plates to a hypoxia chamber and equilibrate for at least 4 hours.[1]
-
PR-104A Treatment:
-
Prepare a stock solution of PR-104A.[1]
-
Dilute PR-104A to desired concentrations in pre-warmed medium. For hypoxic arms, use pre-equilibrated (deoxygenated) medium.[1]
-
Remove the medium from the cells and add the PR-104A-containing medium.
-
Incubate for a defined period (e.g., 4 hours) under either normoxic or hypoxic conditions.[1]
-
-
Irradiation:
-
Post-treatment Incubation:
-
Staining and Counting:
-
Fix the colonies with methanol and stain with methylene blue.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-linking
This assay detects DNA interstrand cross-links induced by PR-104's active metabolites.[2] Cross-links reduce the migration of DNA in the gel after a denaturing challenge (e.g., a fixed dose of radiation).[1]
Materials:
-
Treated and control cells
-
Alkaline lysis solution
-
Electrophoresis buffer
-
Neutralizing buffer
-
Low melting point agarose
-
Microscope slides
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate software
Procedure:
-
Cell Preparation: Harvest cells treated with PR-104A, radiation, or the combination.
-
Slide Preparation: Embed cells in low melting point agarose on a microscope slide and lyse them in an alkaline solution.
-
Denaturing Challenge: To reveal cross-links, irradiate the slides on ice with a fixed dose of X-rays (e.g., 5 Gy) to introduce a known amount of DNA strand breaks.
-
Electrophoresis: Subject the slides to alkaline electrophoresis.
-
Staining and Visualization: Neutralize the slides, stain the DNA, and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the tail moment or tail intensity. A decrease in the tail moment/intensity in PR-104-treated, irradiated cells compared to cells receiving only the fixed radiation dose indicates the presence of DNA interstrand cross-links.[1]
Protocol 3: In Vivo Tumor Growth Delay Assay
This protocol outlines a typical xenograft study to evaluate the efficacy of combined PR-104 and radiation therapy.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cell line
-
PR-104
-
Vehicle for PR-104 reconstitution (e.g., saline)
-
Animal irradiator
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: PR-104 alone
-
Group 3: Radiotherapy alone
-
Group 4: PR-104 + Radiotherapy[1]
-
-
Treatment Administration:
-
PR-104 Dosing: Reconstitute PR-104 and administer via intravenous or intraperitoneal injection at a predetermined dose and schedule (e.g., 100-250 mg/kg, once weekly for 3 weeks).[1]
-
Radiotherapy: Anesthetize the mice and shield non-tumor-bearing parts of the body. Deliver a fractionated course of radiation to the tumors (e.g., 2 Gy per day for 5 consecutive days).[1]
-
Combination Therapy: Administer PR-104 at a specific time point relative to the radiation fractions (e.g., 1 hour before each radiation dose).[1]
-
-
Monitoring:
-
Data Analysis:
Conclusion
The combination of PR-104 with radiotherapy presents a compelling strategy to overcome tumor hypoxia and enhance treatment efficacy.[1] The protocols outlined in this document provide a foundational framework for the preclinical evaluation of this combination therapy. Careful experimental design, including appropriate dosing and scheduling, is crucial for accurately assessing the synergistic potential and guiding future clinical development.
References
Application Notes and Protocols for Detecting PR-104-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the detection and quantification of DNA damage induced by the hypoxia-activated prodrug, PR-104. The methodologies outlined are essential for preclinical evaluation and mechanistic studies of this potent anti-cancer agent.
Introduction
PR-104 is a "pre-prodrug" that is systemically converted to its more lipophilic alcohol form, PR-104A.[1][2] PR-104A is a dinitrobenzamide nitrogen mustard designed for selective activation within the hypoxic microenvironment of solid tumors.[3][4] Under low-oxygen conditions, PR-104A is reduced by cellular reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form highly reactive hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[5][6] These metabolites are potent bifunctional alkylating agents that induce cytotoxic DNA interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][3][4] Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][3]
The selective activation of PR-104 in hypoxic tumor cells is a key feature of its therapeutic strategy, aiming to minimize damage to healthy, well-oxygenated tissues.[5] Accurate and sensitive detection of the DNA damage induced by PR-104 is crucial for evaluating its efficacy and understanding its mechanism of action. This document details two primary methods for assessing PR-104-induced DNA damage: the Comet Assay and the γH2AX Foci Formation Assay.
Key Signaling and Activation Pathways
The activation of PR-104 and the subsequent DNA damage response involve a cascade of molecular events.
Methods for Detecting DNA Damage
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive and versatile method for quantifying DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[5] With modifications, it is also highly effective for detecting DNA interstrand cross-links, the primary lesion induced by PR-104.[3][6]
Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed strands, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[7] To specifically measure ICLs, cells are irradiated to introduce a fixed number of single-strand breaks. ICLs retard the migration of this fragmented DNA, resulting in a smaller comet tail. The degree of tail reduction is proportional to the frequency of ICLs.[3][6]
Materials and Reagents:
-
Cancer cell line of interest (e.g., SiHa, HT29, H460)[5]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with FBS and Penicillin-Streptomycin[5]
-
PR-104 or PR-104A and vehicle control (e.g., DMSO)[5]
-
Hypoxia chamber or incubator (e.g., 1% O₂)[5]
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Normal Melting Point (NMP) Agarose and Low Melting Point (LMP) Agarose[5]
-
CometAssay® Slides or pre-coated microscope slides
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)[7][8]
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)[3][8]
-
Neutralization Buffer (0.4 M Tris, pH 7.5)[5]
-
DNA stain (e.g., SYBR® Green)[5]
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to desired confluency. Treat cells with various concentrations of PR-104A under both normoxic and hypoxic conditions for a specified duration (e.g., 1-24 hours). Include vehicle-only controls.[5]
-
Cell Harvesting: Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at approximately 1 x 10⁵ cells/mL in ice-cold PBS.[5]
-
Embedding Cells: Mix the cell suspension with 0.5% LMP agarose (at 37°C) at a 1:10 (v/v) ratio and immediately pipette onto a pre-coated slide. Solidify at 4°C for 10-15 minutes.[5]
-
Cell Lysis: Immerse slides in pre-chilled Lysis Solution and incubate at 4°C for at least 1 hour.[5]
-
Alkaline Unwinding: Immerse slides in fresh, cold Alkaline Unwinding and Electrophoresis Buffer for 20-40 minutes at 4°C in the dark.[3][5]
-
Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm (e.g., 25 V, 300 mA) for 20-30 minutes at 4°C.[3][5]
-
Neutralization and Staining: Gently immerse slides in Neutralization Buffer for 5-10 minutes (repeat twice). Stain with a diluted DNA stain for 5-10 minutes in the dark.[5]
-
Visualization and Scoring: Visualize comets using a fluorescence microscope. Capture images of at least 50-100 cells per slide and analyze using software to determine parameters such as "% DNA in Tail" and "Tail Moment".[5]
The following table presents representative data from a comet assay assessing PR-104A-induced DNA damage. Values are illustrative and will vary based on experimental conditions.
| Treatment Group | Condition | PR-104A Conc. (µM) | % DNA in Tail (Mean ± SD) | Tail Moment (Mean ± SD) |
| Vehicle Control | Normoxic | 0 | 2.5 ± 0.8 | 0.5 ± 0.2 |
| Vehicle Control | Hypoxic | 0 | 3.1 ± 1.0 | 0.6 ± 0.3 |
| PR-104A | Normoxic | 50 | 15.2 ± 3.5 | 8.7 ± 2.1 |
| PR-104A | Hypoxic | 50 | 45.8 ± 6.2 | 25.4 ± 4.8 |
| PR-104A | Normoxic | 100 | 28.6 ± 4.1 | 16.3 ± 3.5 |
| PR-104A | Hypoxic | 100 | 72.3 ± 8.9 | 48.9 ± 7.2 |
| Data is hypothetical and for illustrative purposes only.[5] |
γH2AX Foci Formation Assay
The formation of γH2AX foci is a key early event in the cellular response to DNA double-strand breaks (DSBs).[9] While PR-104 primarily induces ICLs, DSBs can arise as intermediates during the cellular processing and repair of these cross-links, particularly when replication forks encounter them.[1][6] Therefore, quantifying γH2AX foci serves as an important indirect measure of PR-104's genotoxic activity.
The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) by kinases such as ATM and DNA-PK at sites flanking a DSB.[9][10] These phosphorylated histones can be specifically detected using fluorescently labeled antibodies, appearing as discrete foci within the nucleus when viewed by fluorescence microscopy. The number of foci per cell correlates with the number of DSBs.[11][12]
Materials and Reagents:
-
Cells grown on glass coverslips
-
PR-104A and vehicle control
-
Fixation buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-primary host antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with PR-104A as described for the comet assay.
-
Fixation and Permeabilization: After treatment, wash cells with PBS, fix with fixation buffer for 15 minutes at room temperature, and then permeabilize for 10 minutes.
-
Blocking: Wash cells and incubate in blocking buffer for 1 hour at room temperature to reduce nonspecific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C. The following day, wash and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells and counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using mounting medium.
-
Visualization and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus using automated or manual counting software.[3]
The following table provides a summary of expected quantitative data from a γH2AX foci formation experiment.
| Treatment Group | Condition | PR-104A Conc. (µM) | Time Post-Treatment | Average γH2AX Foci per Cell (Mean ± SD) |
| Vehicle Control | Normoxic | 0 | 24h | 1.2 ± 0.5 |
| Vehicle Control | Hypoxic | 0 | 24h | 1.5 ± 0.7 |
| PR-104A | Normoxic | 100 | 24h | 8.5 ± 2.1 |
| PR-104A | Hypoxic | 100 | 24h | 35.7 ± 5.8 |
| Data is hypothetical and for illustrative purposes. The number of foci is highly dependent on cell type and time point. |
Conclusion
The alkaline comet assay and the γH2AX foci formation assay are powerful and complementary techniques for the detailed characterization of PR-104-induced DNA damage. The comet assay provides a direct measure of DNA strand breaks and cross-links, reflecting the primary mechanism of PR-104 cytotoxicity. The γH2AX assay offers insight into the cellular response to this damage, specifically the formation of DSBs during repair. Together, these methods provide a robust platform for the preclinical assessment of PR-104 and other DNA-damaging agents, facilitating the development of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PR-104 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration and dosage of PR-104, a hypoxia-activated prodrug. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows to facilitate the design and execution of preclinical studies involving PR-104.
Introduction
PR-104 is a water-soluble phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its more lipophilic and active form, PR-104A.[1][2][3] PR-104A is a dinitrobenzamide mustard prodrug designed to selectively target and eliminate hypoxic tumor cells, which are often resistant to conventional therapies.[3] Its mechanism of action relies on a dual activation pathway, making it a subject of significant interest in oncology research.[4]
The activation of PR-104A to its cytotoxic DNA cross-linking metabolites, the hydroxylamine PR-104H and the amine PR-104M, occurs through two main routes:[5][6][7]
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, one-electron reductases, such as cytochrome P40 oxidoreductase (POR), reduce PR-104A to its active forms. In the presence of oxygen, the intermediate radical is re-oxidized back to the non-toxic prodrug, conferring tumor selectivity.[6][8]
-
AKR1C3-Dependent Activation: PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][5][9] This provides a second mechanism for its anti-tumor activity in cancers that overexpress this enzyme, independent of tumor hypoxia.
The active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that form interstrand cross-links, leading to cell cycle arrest and apoptosis.[1][6]
Data Presentation
Pharmacokinetics of PR-104 in Mice
PR-104 is rapidly converted to PR-104A following administration. The table below summarizes key pharmacokinetic parameters in CD-1 nu/nu mice.
| Parameter | Intravenous (i.v.) Administration | Intraperitoneal (i.p.) Administration |
| PR-104 Half-life | Very short, rapidly converted | Very short, rapidly converted |
| PR-104A Peak Plasma Concentration (Cmax) | Achieved rapidly | Achieved within ~30 minutes |
| PR-104A Half-life | Approximately 1 hour | Approximately 1 hour |
Data compiled from studies on the pharmacokinetics of PR-104 in mice.[10]
Preclinical Efficacy of PR-104 Monotherapy in Xenograft Models
The following table summarizes the in vivo efficacy of PR-104 as a single agent in various human tumor xenograft models.
| Tumor Model | Mouse Strain | PR-104 Dose and Schedule | Outcome |
| HT29 (Colon) | Nude Mice | 100% MTD, single dose | Significant killing of hypoxic and aerobic cells.[4] |
| SiHa (Cervical) | Nude Mice | 75% MTD, single dose | Greater killing of hypoxic and aerobic cells compared to tirapazamine.[4] |
| H460 (Lung) | Nude Mice | 75% MTD, single dose | Effective killing of hypoxic and aerobic tumor cells.[4] |
| HepG2 (Hepatocellular Carcinoma) | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth.[4][5] |
| Hep3B (Hepatocellular Carcinoma) | Mice | 250 mg/kg, i.p., qd x 6 | Significant reduction in tumor growth.[4][5] |
The Maximum Tolerated Dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule.[4]
Preclinical Efficacy of PR-104 in Combination Therapies
PR-104 has shown greater than additive antitumor activity when combined with other anticancer agents.
| Combination Agent | Tumor Model | Mouse Strain | PR-104 and Combination Agent Dosing | Outcome |
| Radiation | HT29, SiHa, H460 | Nude Mice | PR-104 at 75-100% MTD + 15-20 Gy radiation | Greater than additive antitumor activity.[4] |
| Gemcitabine | Panc-01 (Pancreatic) | Nude Mice | Not specified | Greater than additive antitumor activity.[1][11] |
| Docetaxel | 22RV1 (Prostate) | Nude Mice | Not specified | Greater than additive antitumor activity.[1][11] |
| Sorafenib | HepG2, PLC/PRF/5, SNU-398, Hep3B | Mice | PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib: 80 mg/kg, p.o., qd x 5 | Significantly active in all 4 xenograft models.[4][5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of PR-104 in a Solid Tumor Xenograft Model
This protocol outlines a general workflow for assessing the efficacy of PR-104 as a monotherapy in a subcutaneous solid tumor xenograft model.
1. Materials:
-
PR-104 (lyophilized powder)
-
Sterile vehicle (e.g., saline or 5% dextrose in water)
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, NIH-III nude)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
-
Syringes and needles for injection
2. Xenograft Establishment:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.[4]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[4]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[4]
4. PR-104 Administration:
-
Reconstitute PR-104 in the appropriate sterile vehicle immediately before use.
-
Administer PR-104 via the desired route, typically intravenous (i.v.) or intraperitoneal (i.p.).[4]
-
The control group should receive the vehicle alone.
-
Dosing schedules can vary; a common example is daily administration for a set number of days (e.g., qd x 6).[5] Dose-response studies are recommended to determine the optimal dose for a specific model.[4]
5. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Efficacy can be determined by comparing tumor growth in the treated versus control groups (e.g., tumor growth inhibition, tumor growth delay).
-
Monitor for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Protocol 2: Assessment of Tumor Hypoxia using Pimonidazole
To correlate the efficacy of PR-104 with the extent of tumor hypoxia, the following protocol can be used.
1. Materials:
-
Pimonidazole hydrochloride
-
Hypoxia-specific primary antibody (e.g., anti-pimonidazole)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
DAB substrate kit for signal development
-
Hematoxylin for counterstaining
-
Microscope and imaging software
2. Procedure:
-
Pimonidazole Administration: Inject mice with pimonidazole (e.g., 60 mg/kg, i.p.) approximately 60-90 minutes before tumor excision.[6]
-
Tumor Excision and Processing: Euthanize mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin.
-
Section the paraffin-embedded tumors.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-pimonidazole antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Capture images of the stained tumor sections.
-
Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area.[6]
-
Visualizations
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PR-104 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application of PR-104 in Studying Tumor Hypoxia: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of PR-104, a hypoxia-activated prodrug, for the investigation of tumor hypoxia. It includes detailed application notes, experimental protocols, and quantitative data summaries to facilitate its use in preclinical research.
Introduction
Tumor hypoxia, a common feature of solid malignancies, is a significant contributor to therapeutic resistance and is associated with poor patient prognosis. Hypoxia-activated prodrugs (HAPs) are a class of agents designed to exploit the low-oxygen tumor microenvironment. PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active prodrug form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard that undergoes bioreductive activation to potent DNA cross-linking agents, selectively targeting and eliminating resistant hypoxic tumor cells.[1][2]
Mechanism of Action
PR-104A is activated through two primary pathways, conferring a dual mechanism of cytotoxicity:
-
Hypoxia-Selective One-Electron Reduction: In the hypoxic regions of tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[1][3] This reduction forms a nitro radical anion. Under hypoxic conditions, this radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3] In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, PR-104A, thereby conferring hypoxia selectivity.[1]
-
Aerobic Two-Electron Reduction by AKR1C3: PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][3] AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the active hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.[1] This allows for the targeting of tumors with high AKR1C3 expression, irrespective of their oxygenation status.
The active metabolites, PR-104H and PR-104M, are potent bifunctional alkylating agents that induce interstrand and intrastrand DNA cross-links, leading to cell cycle arrest and apoptosis.[4]
Data Presentation
In Vitro Cytotoxicity of PR-104A
The selective cytotoxicity of PR-104A under hypoxic conditions is a key feature. The following table summarizes the half-maximal inhibitory concentration (IC50) values of PR-104A in various human cancer cell lines under normoxic and hypoxic (anoxic) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold increase in cytotoxicity under hypoxia.
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon Carcinoma | >100 | 1.5 | >67 |
| HT29 | Colon Carcinoma | 25 | 0.25 | 100 |
| SiHa | Cervical Carcinoma | 10 | 0.1 | 100 |
| H460 | Lung Carcinoma | 7.0 | 0.3 | 23 |
| Panc-01 | Pancreatic Carcinoma | 50 | 0.5 | 100 |
| 22RV1 | Prostate Carcinoma | 15 | 0.75 | 20 |
| REH | B-cell ALL | Not Specified | More sensitive than normoxic | Not Specified |
| Nalm6 | B-cell ALL | Not Specified | More sensitive than normoxic | Not Specified |
Data synthesized from multiple preclinical studies. Actual values may vary depending on experimental conditions.[2][5]
In Vivo Efficacy of PR-104 in Xenograft Models
PR-104 has demonstrated significant antitumor activity in a range of preclinical xenograft models, both as a monotherapy and in combination with other agents.
| Tumor Model | Treatment | Key Efficacy Findings |
| HT29 (Colon) | PR-104 Monotherapy | Significant killing of hypoxic and aerobic cells.[6] |
| SiHa (Cervical) | PR-104 Monotherapy | Greater killing of hypoxic and aerobic cells compared to tirapazamine.[6] |
| H460 (Lung) | PR-104 Monotherapy | Effective killing of hypoxic and aerobic tumor cells.[6] |
| Panc-01 (Pancreatic) | PR-104 + Gemcitabine | Greater than additive antitumor activity.[7] |
| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive antitumor activity.[7] |
| Pediatric Solid Tumors | PR-104 Monotherapy (550 mg/kg, weekly x 6) | Objective responses in 21 out of 34 solid tumor models.[8] |
| Acute Lymphoblastic Leukemia (ALL) | PR-104 Monotherapy (550 mg/kg, weekly x 6) | Maintained complete responses in 7 out of 7 ALL models.[8] |
Clinical Trial Data
Phase I clinical trials have established the maximum tolerated dose (MTD) of PR-104 in patients with advanced solid tumors.
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |
| 1-hour IV infusion every 3 weeks | 1,100 mg/m² | Fatigue, febrile neutropenia, infection.[9] |
| 1-hour IV infusion on days 1, 8, and 15 every 28 days | 675 mg/m² | Neutropenia.[10] |
Mandatory Visualization
Caption: PR-104 Activation Pathway.
Caption: Experimental Workflow for PR-104.
Caption: Logical Flow of PR-104 Action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of PR-104A on cell viability under normoxic and hypoxic conditions.
Materials:
-
Target cancer cell lines
-
96-well plates
-
PR-104A stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Hypoxia chamber or incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.[3]
-
Drug Treatment: Prepare serial dilutions of PR-104A in complete medium. For hypoxic conditions, pre-equilibrate the drug dilutions in the hypoxia chamber. Remove the old medium and add 100 µL of the drug dilutions to the respective wells.[3]
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) under normoxic (21% O₂) or hypoxic (<1% O₂) conditions.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with PR-104A, providing a measure of long-term cell survival.
Materials:
-
Target cancer cell lines
-
6-well plates
-
PR-104A stock solution
-
Complete cell culture medium
-
Hypoxia chamber or incubator
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates.[2]
-
Treatment: Allow cells to attach for 4-6 hours, then treat with various concentrations of PR-104A under normoxic or hypoxic conditions for a defined period (e.g., 4 or 24 hours).[2]
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.[2]
-
Staining: Aspirate the medium, wash with PBS, and fix the colonies with methanol. Stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the plating efficiency of untreated controls.
Alkaline Comet Assay for DNA Damage
This assay detects DNA strand breaks and interstrand cross-links induced by the active metabolites of PR-104.
Materials:
-
Treated and control cells
-
Microscope slides
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells after treatment with PR-104A under normoxic or hypoxic conditions.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.[1]
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[1]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank with alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.[11]
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.[11]
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.[11]
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that migrates into the tail. Quantify parameters such as tail length and tail moment using appropriate software.[1]
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol visualizes the formation of γH2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with PR-104A.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[11]
-
Blocking: Block non-specific antibody binding with 5% BSA for 1 hour.[11]
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[11]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of PR-104 in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line
-
Matrigel (optional)
-
PR-104
-
Calipers
Procedure:
-
Cell Preparation: Harvest cultured tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.[12][13]
-
Tumor Implantation: Inject 1x10⁶ to 1x10⁷ cells subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[6]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
PR-104 Administration: Reconstitute PR-104 in a suitable vehicle (e.g., saline) and administer via the desired route (e.g., intraperitoneal or intravenous) at the specified dose and schedule.[6]
-
Efficacy Assessment: Continue to monitor tumor growth to determine tumor growth delay.[12] Survival can also be monitored.
-
Ex Vivo Analysis (Optional): At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for hypoxia markers (e.g., pimonidazole) or clonogenic survival assays.[12]
Conclusion
PR-104 is a valuable tool for studying and targeting tumor hypoxia. Its dual mechanism of action, with activation in both hypoxic and AKR1C3-expressing cells, provides a unique therapeutic strategy. The protocols and data presented in this document offer a comprehensive resource for researchers to effectively utilize PR-104 in their preclinical investigations of tumor hypoxia and the development of novel cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Pronounced Hypoxia in Models of Murine and Human Leukemia: High Efficacy of Hypoxia-Activated Prodrug PR-104 | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring PR-104 Efficacy in 3D Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug (HAP) that holds promise as an anti-cancer therapeutic agent.[1] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2] The unique feature of PR-104A is its selective activation in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[1][2][3] This targeted activation minimizes damage to healthy, well-oxygenated tissues. PR-104A is metabolized into reactive nitrogen mustards that crosslink DNA, leading to cancer cell death.[1][4] Interestingly, PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[1][5]
Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant for anti-cancer drug screening compared to traditional 2D cell cultures.[6][7][8][9] Spheroids mimic the microenvironment of solid tumors, including the development of hypoxic cores, making them an ideal platform to evaluate the efficacy of hypoxia-activated prodrugs like PR-104.[10][11][12]
These application notes provide detailed protocols for assessing the efficacy of PR-104 in 3D tumor spheroids, covering spheroid formation, treatment, and various analytical methods to quantify its effects.
Signaling Pathway and Activation of PR-104
The activation of PR-104 is a multi-step process that results in the formation of potent DNA cross-linking agents. This process is initiated by the conversion of the pre-prodrug PR-104 to the active prodrug PR-104A.
Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.
Experimental Workflow for Efficacy Testing
A general workflow for evaluating the efficacy of PR-104 in 3D spheroids involves several key stages, from spheroid formation to data analysis.
Caption: General experimental workflow for evaluating PR-104 efficacy in 3D spheroids.
Protocols
Protocol 1: 3D Spheroid Formation
Objective: To generate uniform 3D tumor spheroids. Common methods include the hanging drop and ultra-low attachment (ULA) plate techniques.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hanging drop plates or ULA 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure (ULA Plate Method):
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1,000-10,000 cells per 100 µL, depending on the cell line's aggregation properties.
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.
-
Incubate the plate in a humidified incubator for 2-7 days to allow for spheroid formation and the development of a hypoxic core. Monitor spheroid formation daily using a microscope.[6]
Protocol 2: PR-104 Treatment of 3D Spheroids
Objective: To treat the formed spheroids with varying concentrations of PR-104 under both normoxic and hypoxic conditions.
Materials:
-
Mature 3D spheroids in ULA plates
-
PR-104 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Prepare serial dilutions of PR-104 in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest PR-104 concentration).
-
Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the appropriate PR-104 dilution or vehicle control.
-
For hypoxic treatment, place one set of plates in a hypoxia chamber. For normoxic treatment, return the other set of plates to the standard incubator.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Measurement of Spheroid Size and Morphology
Objective: To assess the effect of PR-104 on spheroid growth and integrity. Changes in spheroid size are a primary indicator of cytotoxicity.[6][8]
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture bright-field images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid. The area can also be calculated.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).
-
Plot the change in spheroid volume over time for each treatment condition. A reduction in volume or growth inhibition compared to the control indicates drug efficacy.
Protocol 4: Cell Viability and Cytotoxicity Assays
Objective: To quantify the number of viable and dead cells within the spheroids after PR-104 treatment. ATP-based assays are highly sensitive for determining cell viability in 3D cultures.[6][8]
Materials:
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure (ATP-based Assay):
-
At the end of the treatment period, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.
Protocol 5: Hypoxia Staining
Objective: To visualize and quantify the hypoxic regions within the spheroids and assess the selective action of PR-104. Pimonidazole is a common marker for hypoxia.[4]
Materials:
-
Pimonidazole hydrochloride solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against pimonidazole adducts
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or confocal microscope
Procedure:
-
Two to four hours before the end of the PR-104 treatment, add pimonidazole to the spheroid culture medium at a final concentration of 100-200 µM.
-
At the end of the incubation, carefully collect the spheroids and wash them with PBS.
-
Fix the spheroids with 4% paraformaldehyde for 1-2 hours at room temperature.
-
Wash the spheroids with PBS and permeabilize them with permeabilization buffer for 30 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the spheroids with the primary anti-pimonidazole antibody overnight at 4°C.
-
Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary antibody and a nuclear counterstain for 2 hours at room temperature in the dark.
-
Wash the spheroids with PBS and mount them on a microscope slide.
-
Image the spheroids using a fluorescence or confocal microscope to visualize the hypoxic regions (pimonidazole staining) and assess cell death in these areas.
Protocol 6: DNA Damage Assessment (γH2AX Staining)
Objective: To detect DNA double-strand breaks induced by the active metabolites of PR-104. The formation of γH2AX foci is a sensitive marker of DNA damage.[15]
Materials:
-
Materials for fixation, permeabilization, and blocking as in Protocol 5.
-
Primary antibody against phosphorylated H2AX (γH2AX)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Following PR-104 treatment, collect, fix, permeabilize, and block the spheroids as described in Protocol 5 (steps 2-5).
-
Incubate the spheroids with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary antibody and a nuclear counterstain for 2 hours at room temperature in the dark.
-
Wash the spheroids and mount them for imaging.
-
Acquire z-stack images of the spheroids using a confocal microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus in different regions of the spheroid (core vs. periphery) to assess the extent and location of DNA damage.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of PR-104 on Spheroid Size
| Treatment Group | Concentration (µM) | Spheroid Volume (mm³) at 72h (Mean ± SD) | % Growth Inhibition |
| Vehicle Control | 0 | 0.85 ± 0.05 | 0 |
| PR-104 (Normoxia) | 10 | 0.78 ± 0.04 | 8.2 |
| PR-104 (Normoxia) | 50 | 0.65 ± 0.06 | 23.5 |
| PR-104 (Hypoxia) | 10 | 0.52 ± 0.05 | 38.8 |
| PR-104 (Hypoxia) | 50 | 0.21 ± 0.03 | 75.3 |
Table 2: Cytotoxicity of PR-104 in 3D Spheroids (IC50 Values)
| Cell Line | Condition | PR-104 IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Normoxia | 150.2 | 85.3 |
| HCT116 | Hypoxia | 1.76 | |
| HT29 | Normoxia | 210.5 | 102.2 |
| HT29 | Hypoxia | 2.06 |
Note: HCR is calculated as the IC50 under normoxic conditions divided by the IC50 under hypoxic conditions.
Table 3: Quantification of DNA Damage (γH2AX Foci)
| Treatment Group | Concentration (µM) | Spheroid Region | Average γH2AX Foci per Nucleus (Mean ± SD) |
| Vehicle Control | 0 | Periphery | 1.2 ± 0.3 |
| Vehicle Control | 0 | Core | 1.5 ± 0.4 |
| PR-104 (Hypoxia) | 10 | Periphery | 5.8 ± 1.1 |
| PR-104 (Hypoxia) | 10 | Core | 25.4 ± 3.2 |
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the hypoxia-activated prodrug PR-104 in 3D spheroid models. By employing these techniques, researchers can gain valuable insights into the drug's potency, selectivity for hypoxic tumor cells, and mechanism of action in a physiologically relevant in vitro system. This information is crucial for the preclinical development and clinical translation of PR-104 and other targeted cancer therapies.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 8. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 9. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling cellular packing and hypoxia in 3D tumor spheroids via DNA interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 11. Induction of hypoxia and necrosis in multicellular tumor spheroids is associated with resistance to chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: PR-104 in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments commonly found in solid tumors.[1] This targeted approach minimizes damage to healthy, well-oxygenated tissues. PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1][2] The cytotoxicity of PR-104A is significantly increased under hypoxic conditions, where it is reduced to its active metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[3][4] These metabolites are potent DNA cross-linking agents that induce cell death.[2][5]
Interestingly, PR-104A can also be activated in an oxygen-independent manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumors.[1][3] This dual mechanism of action makes PR-104 a compelling candidate for combination therapies. Preclinical and clinical studies have shown that PR-104 can enhance the efficacy of conventional chemotherapeutic agents and radiotherapy, particularly by targeting the radioresistant hypoxic cell populations within tumors.[2][5]
These application notes provide a comprehensive overview of the use of PR-104 in combination with other chemotherapeutic agents, summarizing key preclinical and clinical data, and offering detailed protocols for in vitro and in vivo evaluation.
Data Presentation
In Vitro Cytotoxicity of PR-104A
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PR-104A in various human cancer cell lines under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold increase in cytotoxicity under hypoxic conditions.
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon Cancer | 13 | 0.4 | 33 |
| HT29 | Colon Cancer | 6.5 | 0.2 | 33 |
| SiHa | Cervical Cancer | - | - | - |
| H460 | Lung Cancer | - | - | - |
| Panc-01 | Pancreatic Cancer | 20 | 1.0 | 20 |
| 22RV1 | Prostate Cancer | 1.5 | 0.1 | 15 |
| PC-3 | Prostate Cancer | 1.0 | 0.1 | 10 |
| DU-145 | Prostate Cancer | 0.8 | 0.08 | 10 |
| HepG2 | Hepatocellular Carcinoma | - | - | - |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | - |
| SNU-398 | Hepatocellular Carcinoma | - | - | - |
| Hep3B | Hepatocellular Carcinoma | - | - | - |
Data synthesized from multiple preclinical studies.[5][6]
In Vivo Efficacy of PR-104 in Combination Therapy
This table presents representative data from preclinical xenograft studies, demonstrating the enhanced anti-tumor activity of PR-104 when combined with other chemotherapeutic agents or radiotherapy.
| Tumor Model | Combination Agent | PR-104 Dose | Outcome |
| Panc-01 (Pancreatic) | Gemcitabine | Not specified | Greater than additive antitumor activity.[2] |
| 22RV1 (Prostate) | Docetaxel | Not specified | Greater than additive antitumor activity.[2] |
| HT29, SiHa, H460 | Radiation (15-20 Gy) | 75-100% MTD | Greater than additive antitumor activity.[7] |
| HepG2, PLC/PRF/5, SNU-398, Hep3B | Sorafenib | 250 mg/kg, i.p., qd x 6 | Significantly active in all 4 xenograft models.[7] |
Clinical Trial Data: Maximum Tolerated Dose (MTD) of PR-104 in Combination Therapy
The following table summarizes the MTD of PR-104 when administered in combination with gemcitabine or docetaxel in patients with advanced solid tumors.
| Combination Agent | PR-104 MTD (mg/m²) | Dose-Limiting Toxicities (DLTs) |
| Gemcitabine (800 mg/m²) | 140 | Thrombocytopenia.[8][9] |
| Docetaxel (60 mg/m²) | 200 | Thrombocytopenia, neutropenic fever, fatigue.[8][9] |
| Docetaxel (60 mg/m²) + G-CSF | 770 | Thrombocytopenia, neutropenic fever, fatigue.[8][9] |
| Docetaxel (75 mg/m²) + G-CSF | ≥770 | Thrombocytopenia, neutropenic fever, fatigue.[8][9] |
Signaling Pathways and Experimental Workflows
PR-104 Activation Pathway
Caption: Activation pathway of the pre-prodrug PR-104 to its active DNA cross-linking metabolites.
In Vitro Cytotoxicity Assay Workflow
Caption: General workflow for determining the in vitro cytotoxicity of PR-104 combinations.
In Vivo Xenograft Study Workflow
Caption: Workflow for assessing the in vivo efficacy of PR-104 combination therapy in xenograft models.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PR-104 alone and in combination with another chemotherapeutic agent under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PR-104
-
Combination chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Hypoxia chamber
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Drug Preparation: Prepare serial dilutions of PR-104 and the combination agent in complete medium. For combination studies, a fixed ratio or a matrix of concentrations can be used. For hypoxic conditions, pre-equilibrate the drug dilutions in the hypoxia chamber.
-
Treatment: Remove the medium from the wells and add the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours under either normoxic (21% O2, 5% CO2) or hypoxic (e.g., <1% O2, 5% CO2) conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of PR-104 in combination with another chemotherapeutic agent in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude, SCID)
-
Matrigel (optional)
-
PR-104
-
Combination chemotherapeutic agent
-
Vehicle for drug formulation (e.g., saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or a mix with Matrigel) at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.[7]
-
Tumor Implantation: Inject the cell suspension subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[7]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., Vehicle, PR-104 alone, combination agent alone, PR-104 + combination agent).[7]
-
Drug Administration:
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weights 2-3 times per week.[5]
-
Monitor the animals for any signs of toxicity.
-
The primary efficacy endpoints are typically tumor growth inhibition or tumor growth delay.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of excessive toxicity, in accordance with institutional animal care and use guidelines.[5]
Protocol 3: Comet Assay for DNA Interstrand Cross-links
Objective: To detect the formation of DNA interstrand cross-links (ICLs) induced by PR-104's active metabolites.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Preparation: Harvest cells after treatment with PR-104 under normoxic or hypoxic conditions.
-
Slide Preparation: Mix cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse slides in lysis solution to remove cell membranes and proteins.
-
Irradiation (for ICL detection): To specifically detect ICLs, irradiate the slides with a fixed dose of X-rays (e.g., 5 Gy) to introduce random DNA breaks. ICLs will reduce the migration of DNA out of the nucleus.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA damage (tail moment or tail intensity) using image analysis software. A decrease in tail moment/intensity in PR-104-treated, irradiated cells compared to cells receiving only the fixed radiation dose indicates the presence of DNA interstrand cross-links.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vitro Assessment of PR-104 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug designed to selectively target the low-oxygen environments characteristic of solid tumors.[1] As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in vivo to its active form, PR-104A.[1][2] The cytotoxic potential of PR-104A is realized through its metabolic reduction to highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine). These metabolites induce DNA cross-linking, leading to cell cycle arrest and apoptosis.[1][2]
This activation is primarily catalyzed by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, under hypoxic conditions. However, PR-104A can also be activated under aerobic (normoxic) conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][3] This dual activation mechanism necessitates a comprehensive in vitro testing strategy to characterize the cytotoxicity of PR-104 under both normoxic and hypoxic conditions, and in cell lines with varying AKR1C3 expression levels.[4][5][6]
These application notes provide a detailed guide to assessing the in vitro cytotoxicity of PR-104, offering protocols for key assays and guidance on data interpretation.
Data Presentation
The cytotoxic activity of PR-104A is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines under both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the ratio of the normoxic IC50 to the hypoxic IC50, indicates the drug's selectivity for hypoxic cells.
Table 1: Representative IC50 Values of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | AKR1C3 Expression |
| HCT116 | Colon Carcinoma | 1.5 | 0.03 | 50 | Low |
| HT29 | Colon Carcinoma | 25 | 0.25 | 100 | Low |
| SiHa | Cervical Carcinoma | 10 | 0.1 | 100 | Moderate |
| Nalm6 | Acute Lymphoblastic Leukemia | - | - | - | High |
| REH | Acute Lymphoblastic Leukemia | - | - | - | High |
| Molm13 | Acute Myeloid Leukemia | - | - | - | Moderate |
Note: IC50 values are illustrative and can vary depending on the specific experimental conditions (e.g., exposure time, assay method). Data synthesized from preclinical studies.[7][8] The sensitivity of leukemia cell lines, particularly T-cell acute lymphoblastic leukemia (T-ALL), to PR-104 has been strongly correlated with high AKR1C3 expression.[4][5][6]
Signaling Pathway and Experimental Workflow Diagrams
PR-104 Activation Pathway
Caption: Activation pathway of PR-104 from its pre-prodrug form to cytotoxic metabolites.
Experimental Workflow for PR-104 Cytotoxicity Assessment
Caption: General experimental workflow for the in vitro evaluation of PR-104 cytotoxicity.
Experimental Protocols
Special Consideration: Inducing Hypoxia In Vitro
A reliable method for establishing and maintaining a hypoxic environment is crucial for accurately assessing hypoxia-activated prodrugs. The most common method involves a specialized hypoxia incubator or chamber.
-
Setup: A gas mixture, typically 1% O₂, 5% CO₂, and 94% N₂, is flushed into a sealed chamber containing the cell cultures.
-
Oxygen Monitoring: It is essential to monitor the oxygen levels within the chamber using a calibrated oxygen sensor to ensure the desired level of hypoxia is maintained throughout the experiment.
-
Pre-equilibration: Before adding the drug, the cell culture medium and drug dilutions should be pre-equilibrated to the hypoxic conditions for at least 4-6 hours to allow for deoxygenation. All subsequent manipulations should be performed within a hypoxic workstation to prevent reoxygenation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
PR-104 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of PR-104 in complete medium. For hypoxic conditions, pre-equilibrate the drug dilutions in the hypoxia chamber. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) under either normoxic (37°C, 5% CO₂) or hypoxic conditions.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.[1]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well plates
-
PR-104 stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of PR-104 for the desired duration under normoxic or hypoxic conditions.[1]
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival after treatment.
Materials:
-
Target cancer cell lines
-
6-well or 100 mm dishes
-
Complete cell culture medium
-
PR-104 stock solution
-
Crystal violet staining solution (0.5% in methanol)
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells (e.g., 100-1000 cells/well, dependent on cell line and expected toxicity) into 6-well plates. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of PR-104 for a defined period (e.g., 4 or 24 hours) under normoxic or hypoxic conditions.
-
Recovery: After treatment, wash the cells with PBS and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Staining: Aspirate the medium, wash with PBS, and fix the colonies with methanol or a methanol/acetic acid mixture. Stain with crystal violet solution for 10-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100
-
SF = PE of treated cells / PE of control cells
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. e-century.us [e-century.us]
- 4. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing PR-104 Effects on the Cell Cycle Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that shows promise as an anti-cancer therapeutic agent.[1] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to PR-104A.[1][2] In the hypoxic (low oxygen) environments characteristic of solid tumors, PR-104A is metabolized to reactive nitrogen mustards that crosslink DNA, leading to cell cycle arrest and cell death.[1][2][3] Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[1][4]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[5][6] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[7] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes).[8] This application note provides a detailed protocol for using flow cytometry to analyze the effects of PR-104 on the cell cycle of cancer cells.
Mechanism of Action of PR-104
PR-104's therapeutic potential lies in its selective activation within the tumor microenvironment. The mechanism involves a two-step activation process that ultimately leads to DNA damage and cell cycle disruption.
Caption: PR-104 Activation Pathway.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of PR-104 on the cell cycle of a selected cancer cell line.
Protocol 1: Cell Culture and PR-104 Treatment
-
Cell Line Maintenance: Culture the chosen cancer cell line (e.g., SiHa, HT29, or a relevant leukemia cell line) in the recommended complete medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for exponential growth during the treatment period (typically 50-70% confluency).
-
PR-104 Treatment:
-
Prepare a stock solution of PR-104 in a suitable solvent (e.g., DMSO or PBS).
-
Dilute the stock solution to the desired final concentrations in the complete culture medium.
-
Treat the cells with varying concentrations of PR-104 for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
For hypoxia-induced effects, incubate the treated cells in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, balanced with N2).
-
Protocol 2: Cell Preparation for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Counting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[5] Resuspend the cell pellet in PBS and count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Fixation:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing propidium iodide and RNase A). A common recipe is 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.
-
Create a histogram of the PI fluorescence intensity (typically collected in the FL2 or FL3 channel) to visualize the cell cycle distribution.
-
Set gates to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
-
Caption: Experimental Workflow.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of PR-104 on Cell Cycle Distribution in [Cancer Cell Line] under Normoxic Conditions
| PR-104 Conc. (µM) | Treatment Time (h) | % G0/G1 | % S | % G2/M |
| 0 (Vehicle) | 24 | |||
| X | 24 | |||
| Y | 24 | |||
| Z | 24 | |||
| 0 (Vehicle) | 48 | |||
| X | 48 | |||
| Y | 48 | |||
| Z | 48 |
Table 2: Effect of PR-104 on Cell Cycle Distribution in [Cancer Cell Line] under Hypoxic Conditions
| PR-104 Conc. (µM) | Treatment Time (h) | % G0/G1 | % S | % G2/M |
| 0 (Vehicle) | 24 | |||
| X | 24 | |||
| Y | 24 | |||
| Z | 24 | |||
| 0 (Vehicle) | 48 | |||
| X | 48 | |||
| Y | 48 | |||
| Z | 48 |
Note: The tables above are templates. The actual concentrations (X, Y, Z) and time points should be determined based on preliminary dose-response and time-course experiments.
Expected Results and Interpretation
Treatment with PR-104 is expected to induce cell cycle arrest, which will be reflected in a change in the distribution of cells in the G0/G1, S, and G2/M phases. For instance, an accumulation of cells in the G2/M phase would suggest that PR-104 is causing a G2/M arrest. The magnitude of this effect is likely to be dependent on the concentration of PR-104, the duration of treatment, and the oxygenation status of the cells. A significantly greater effect is anticipated under hypoxic conditions due to the increased activation of the prodrug.
Caption: Cell Cycle Phases.
Troubleshooting
-
High percentage of debris: Ensure gentle cell handling during harvesting and fixation. Use appropriate gating during flow cytometry analysis to exclude debris.
-
Broad G0/G1 and G2/M peaks: Optimize the staining protocol, ensuring complete RNase A digestion and appropriate PI concentration.
-
High coefficient of variation (CV) of the G0/G1 peak: Ensure a single-cell suspension before fixation. Check the flow cytometer's alignment and fluidics.
-
Cell clumping: Add EDTA to the PBS washes and ensure proper resuspension of the cell pellet.
By following these protocols and guidelines, researchers can effectively utilize flow cytometry to elucidate the impact of the hypoxia-activated prodrug PR-104 on the cell cycle, providing valuable insights into its mechanism of action and potential as a cancer therapeutic.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nanocellect.com [nanocellect.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. protocols.io [protocols.io]
Troubleshooting & Optimization
PR-104 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the hypoxia-activated prodrug PR-104 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and its active form, PR-104A?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is designed for selective activation in hypoxic tumor environments.[1][2][3] In biological systems, it is rapidly converted by phosphatases into its more lipophilic and pharmacologically active form, PR-104A.[1][2][4][5][6] PR-104A is a dinitrobenzamide mustard that functions as a hypoxia-activated prodrug.[1]
Q2: How is PR-104A activated?
PR-104A has two primary activation pathways:
-
Hypoxia-Activated Pathway: In low-oxygen conditions typical of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA cross-linking agents that lead to cell death.[1][4][5][6][7]
-
AKR1C3-Mediated Pathway: PR-104A can also be activated under normal oxygen (aerobic) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][7] This is a significant consideration in cell lines and tissues with high AKR1C3 expression.[1][2]
Understanding these dual activation mechanisms is crucial for designing and interpreting in vitro experiments.[1]
Caption: PR-104 activation from pre-prodrug to cytotoxic metabolites.
Troubleshooting Guide for PR-104A Solubility
A common challenge in working with PR-104A is its low solubility in aqueous media, which can lead to precipitation and inconsistent experimental results.
Problem: I am observing precipitation of PR-104A in my cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dissolution of Stock Solution | PR-104A is typically provided as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous, sterile DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to confirm the absence of particulate matter.[1] |
| Precipitation Upon Dilution in Aqueous Media | Avoid large, single-step dilutions of the DMSO stock directly into your aqueous cell culture medium. Perform serial dilutions in 100% DMSO first to create intermediate concentrations.[1] When preparing the final working solution, add the DMSO stock to the medium while gently vortexing to promote rapid and uniform dispersion.[1] |
| High Final Concentration of PR-104A | Due to its lipophilic nature, PR-104A has limited solubility in aqueous solutions. If you are working with high concentrations, precipitation is more likely. Determine the maximum soluble concentration in your specific cell culture medium through empirical testing. |
| High Final DMSO Concentration | While DMSO aids solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[8][9] |
| Media Composition | The salts and proteins (e.g., from fetal bovine serum) in cell culture media can affect the solubility of hydrophobic compounds. If precipitation persists, consider preparing the final dilutions in a simpler aqueous buffer like phosphate-buffered saline (PBS) for short-term experiments, though be mindful of the potential impact on cell health.[1] |
Problem: I am observing inconsistent results in my in vitro cytotoxicity assays.
Inconsistent results can arise from several factors related to PR-104A's solubility, stability, and unique activation mechanisms.
Caption: A logical workflow for troubleshooting inconsistent in vitro results with PR-104.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for PR-104A Stock Solutions
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Protect from light. Store under nitrogen if possible.[1] |
| DMSO | -20°C | Up to 1 month | Protect from light.[1] |
Table 2: In Vitro Cytotoxicity (IC50) of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon Cancer | 2.5 | 0.05 | 50 |
| SiHa | Cervical Cancer | 1.2 | 0.02 | 60 |
| NCI-H460 | Lung Cancer | 5.0 | 0.1 | 50 |
| HT29 | Colon Cancer | 8.0 | 0.2 | 40 |
| DU-145 | Prostate Cancer | 0.8 | 0.08 | 10 |
| Data synthesized from multiple preclinical studies. IC50 values can vary depending on experimental conditions (e.g., exposure time, cell density). HCR is the ratio of normoxic to hypoxic IC50. |
Experimental Protocols
Protocol 1: Preparation of PR-104A Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing PR-104A solutions for cell-based assays.
Materials:
-
PR-104A powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) or PBS
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of PR-104A powder.
-
Dissolve the powder in the appropriate volume of 100% sterile DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing. If necessary, sonicate briefly in a water bath.[1]
-
Visually inspect the solution to ensure there is no precipitate.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
-
Prepare Intermediate and Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
For the final dilution into cell culture medium, ensure the volume of the DMSO solution added is minimal to keep the final DMSO concentration below 0.5%.[1] For example, add 2 µL of a 500X stock to 1 mL of medium.
-
Add the DMSO solution to the medium while gently vortexing to facilitate rapid dispersion and minimize precipitation.[1]
-
Use the final working solution immediately.[1]
-
Protocol 2: General MTT Cytotoxicity Assay for PR-104A
This protocol describes a general method to assess the cytotoxicity of PR-104A using an MTT assay.
Materials:
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
PR-104A working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of PR-104A in complete medium from your freshly prepared stock solutions.
-
Carefully remove the medium from the wells and add 100 µL of the PR-104A dilutions.
-
Include wells with vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and untreated controls.[1]
-
-
Incubation (Normoxic or Hypoxic):
-
For normoxic conditions, incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
For hypoxic conditions, place the plate in a hypoxia chamber with a controlled atmosphere (e.g., <1% O₂, 5% CO₂, balance N₂) for the desired duration. Ensure the media has been pre-equilibrated to the hypoxic conditions.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PR-104 Dosage for Maximum Therapeutic Effect
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of PR-104 for maximal therapeutic effect while managing potential toxicities. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation with this hypoxia-activated prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of PR-104?
PR-104 is a "pre-prodrug" that undergoes rapid conversion in the body to its active prodrug form, PR-104A.[1][2] PR-104A is then selectively activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, into potent DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine).[3] These active metabolites induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[2]
However, PR-104A can also be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][4] This dual activation mechanism is crucial to both its anti-tumor activity and its potential for off-target toxicity.[4]
Q2: What are the primary dose-limiting toxicities (DLTs) associated with PR-104 in clinical trials?
The most common dose-limiting toxicities observed in human clinical trials are related to myelosuppression, specifically neutropenia (low neutrophils) and thrombocytopenia (low platelets).[4][5] Other reported adverse events include anemia, fatigue, nausea, and enterocolitis.[6][7]
Q3: Why is there a discrepancy in the maximum tolerated dose (MTD) of PR-104 between preclinical animal models and humans?
The significant difference in MTDs between preclinical models (like mice) and humans is primarily due to species-specific differences in the AKR1C3 enzyme.[3] Common animal models lack an AKR1C3 orthologue that can efficiently metabolize PR-104A in the same way as the human enzyme.[4] This leads to predominantly hypoxia-selective activation in these models and consequently, a higher MTD. In humans, the high expression of AKR1C3 in bone marrow progenitor cells results in off-target activation of PR-104A under normal oxygen conditions, leading to myelosuppression at lower doses.[3][4]
Q4: What are some established single-agent and combination therapy dosage regimens for PR-104 from clinical trials?
Several dosage regimens have been explored in Phase I and II clinical trials. It is crucial to consult the specific clinical trial protocols for detailed information.
-
Single Agent (Solid Tumors):
-
Single Agent (Acute Leukemia):
-
Combination Therapy (Solid Tumors):
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected cytotoxicity in normoxic (normal oxygen) control cells. | 1. High expression of AKR1C3 in the selected cell line. 2. Inaccurate oxygen levels in the "normoxic" incubator. 3. Contamination of the PR-104A stock solution. | 1. Screen cell lines for AKR1C3 expression (e.g., via Western blot or qPCR) prior to experiments. For hypoxia-specific studies, utilize cell lines with low or no AKR1C3 expression. 2. Calibrate and verify the oxygen concentration in your incubator. 3. Prepare fresh stock solutions of PR-104A and ensure proper storage. |
| Low or no potentiation of cytotoxicity under hypoxic conditions. | 1. Inefficient reduction of PR-104A in the chosen cell line (low levels of required reductases). 2. Insufficiently hypoxic conditions. 3. Short drug exposure time. | 1. Assess the expression of key one-electron reductases (e.g., cytochrome P450 reductases) in your cell line. 2. Confirm the level of hypoxia using a hypoxia marker like pimonidazole. 3. Optimize the drug exposure time; cytotoxicity may be time-dependent. |
| Inconsistent results in animal xenograft models. | 1. Variability in tumor hypoxia between individual animals. 2. Incorrect dosing or formulation of PR-104. 3. Animal strain-specific differences in drug metabolism. | 1. Consider using imaging techniques (e.g., PET with hypoxia tracers) to assess tumor hypoxia non-invasively. 2. Double-check all dose calculations, ensure proper solubilization and administration of PR-104. 3. Be aware of potential strain-specific differences in drug metabolism and clearance. |
| Unexpectedly high toxicity in animal models. | 1. Dosing errors. 2. Off-target effects unrelated to hypoxia or AKR1C3 (in the specific model). 3. Compromised animal health status. | 1. Verify all dosing calculations and administration procedures. 2. Investigate potential off-target toxicities through histopathological analysis of major organs. 3. Ensure the use of healthy, age- and weight-matched animals. |
Data Presentation
Table 1: Summary of PR-104A In Vitro Cytotoxicity in Human Cancer Cell Lines
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical | >100 | 1.0 | >100 |
| HT29 | Colon | 50 | 0.5 | 100 |
| H460 | Lung | 20 | 0.2 | 100 |
| Panc-01 | Pancreatic | Not Reported | Not Reported | Not Reported |
| 22RV1 | Prostate | Not Reported | Not Reported | Not Reported |
| Nalm6 | Leukemia | Not Reported | Not Reported | Not Reported |
| REH | Leukemia | Not Reported | Not Reported | Not Reported |
| Molm13 | Leukemia | Not Reported | Not Reported | Not Reported |
Note: IC50 values are approximate and can vary based on experimental conditions. HCR is the ratio of aerobic to hypoxic IC50. Data compiled from multiple preclinical studies.[11][12][13][14]
Table 2: Summary of PR-104 Clinical Trial Dosage and Dose-Limiting Toxicities
| Clinical Setting | Dosing Regimen | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) |
| Solid Tumors (Single Agent) | Every 3 weeks | 1100 mg/m² | Neutropenia, Thrombocytopenia, Fatigue |
| Solid Tumors (Single Agent) | Weekly (Days 1, 8, 15 every 28 days) | 675 mg/m² | Myelosuppression |
| Acute Leukemia (Single Agent) | Every 2 weeks | 3-4 g/m² (active doses) | Myelosuppression, Enterocolitis, Febrile Neutropenia |
| Solid Tumors (Combination) | with Docetaxel + G-CSF (every 3 weeks) | 770 mg/m² (RP2D) | Neutropenic Fever, Thrombocytopenia, Fatigue |
Data compiled from Phase I and II clinical trials.[4][5][8][9][10]
Experimental Protocols
Protocol 1: In Vitro Hypoxic Cytotoxicity Assay
-
Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Hypoxia Induction: Transfer one set of plates to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂) for at least 4 hours to allow for oxygen equilibration. Maintain a parallel set of plates in a normoxic incubator (21% O₂, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of PR-104A in pre-equilibrated (hypoxic or normoxic) media. Add the drug solutions to the respective plates.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The ratio of normoxic to hypoxic IC50 is the Hypoxic Cytotoxicity Ratio (HCR).
Protocol 2: Evaluation of Tumor Hypoxia in Xenograft Models
-
Pimonidazole Administration: Administer the hypoxia marker pimonidazole hydrochloride to tumor-bearing mice via intraperitoneal (i.p.) injection (e.g., 60 mg/kg).
-
Tumor Excision: After a set time (e.g., 60-90 minutes), euthanize the mice and excise the tumors.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemistry using an anti-pimonidazole antibody to detect the formation of pimonidazole adducts in hypoxic regions.
-
Image Analysis: Capture images of the stained tumor sections and quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area.
Mandatory Visualizations
Caption: PR-104 activation pathway.
Caption: Preclinical to clinical workflow for PR-104.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming PR-104 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming PR-104 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PR-104?
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1] PR-104A is a hypoxia-activated prodrug with a dual mechanism of activation:
-
Hypoxia-Selective Activation: In the low-oxygen (hypoxic) environments characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR). This reduction forms highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These active metabolites are DNA cross-linking agents that cause cell cycle arrest and apoptosis. This targeted activation in hypoxic zones helps to spare normal, well-oxygenated tissues.
-
Aerobic Activation: PR-104A can also be activated under normal oxygen conditions through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This pathway produces the same cytotoxic metabolites, PR-104H and PR-104M.[2]
Q2: What are the primary mechanisms of resistance to PR-104?
Resistance to PR-104 is primarily linked to its activation pathways:
-
Low or Absent AKR1C3 Expression: In aerobic conditions, the sensitivity of cancer cells to PR-104 is strongly correlated with the expression level of AKR1C3.[2][3][4] Cells with low or no AKR1C3 expression will be resistant to PR-104 under normal oxygen levels.
-
Insufficient Tumor Hypoxia: For cancer cells with low AKR1C3 expression, the cytotoxic effects of PR-104 are almost entirely dependent on activation within a hypoxic microenvironment.[2] If the tumor is not sufficiently hypoxic, PR-104A will not be effectively metabolized into its active forms, leading to resistance.
-
Enhanced DNA Repair: Since the active metabolites of PR-104 are DNA cross-linking agents, cancer cells with highly efficient DNA repair mechanisms may be able to tolerate and repair the induced damage, leading to resistance.[2][5]
Q3: How can I determine if my cancer cell line is likely to be sensitive to PR-104?
To predict the sensitivity of a cancer cell line to PR-104, two key factors should be assessed:
-
AKR1C3 Expression Level: Determine the protein level of AKR1C3 in your cell line using Western blotting. High AKR1C3 expression suggests potential sensitivity to PR-104 under aerobic conditions.[3][6]
-
Hypoxic Response: If the cell line has low AKR1C3 expression, its sensitivity will be dependent on hypoxic activation. In this case, you will need to compare the cytotoxicity of PR-104 under normoxic and hypoxic conditions using a clonogenic survival assay. A significant increase in cytotoxicity under hypoxic conditions indicates sensitivity through the hypoxia-activation pathway.
Q4: What are the known toxicities of PR-104 observed in clinical trials?
Phase I clinical trials of PR-104 have identified dose-limiting toxicities (DLTs) which are primarily hematological.[7][8] These include:
-
Thrombocytopenia (low platelet count)
-
Neutropenia (low neutrophil count)
-
Infection
-
Fatigue
This myelosuppression is likely due to the expression of AKR1C3 in human myeloid progenitor cells and the hypoxic environment of the bone marrow.[6]
Troubleshooting Guides
Problem 1: My cancer cells show resistance to PR-104 under hypoxic conditions.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inadequate Hypoxia | Ensure your hypoxia chamber is maintaining an oxygen level of <0.1% O₂. Verify the chamber's integrity and gas mixture. For troubleshooting hypoxia experiments, refer to detailed protocols on inducing and testing hypoxia in cell culture.[9][10][11][12] |
| Low One-Electron Reductase Activity | The cell line may have inherently low levels of reductases (e.g., POR) required for the hypoxic activation of PR-104A. This is an intrinsic characteristic of the cell line and may limit its suitability as a model for hypoxia-activated prodrugs. |
| High Cell Density | High cell density can lead to nutrient depletion and alterations in cell metabolism, which may affect drug sensitivity. Optimize cell seeding density to ensure cells are in a logarithmic growth phase throughout the experiment. |
| Suboptimal Drug Incubation Time | The duration of exposure to PR-104A can influence its cytotoxic effect. A standard incubation time is 4 hours, but this may need to be optimized for your specific cell line. |
Problem 2: My PR-104-treated cells show high levels of DNA damage (e.g., γH2AX foci) but do not undergo significant cell death.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Efficient DNA Repair | The cells may possess a highly active DNA damage response and repair pathways that allow them to survive the DNA crosslinks induced by PR-104A. Consider combining PR-104 with inhibitors of DNA repair pathways, such as PARP inhibitors, to enhance its cytotoxicity.[2] |
| Cell Cycle Arrest | PR-104A can induce cell cycle arrest. The cells may be arrested but not yet committed to apoptosis. Extend the time course of your cell death assay to determine if apoptosis occurs at later time points. |
| Apoptosis Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough or may be detecting an inappropriate marker for the cell line being used. Try alternative methods for detecting apoptosis (e.g., Annexin V/PI staining, caspase activity assays). |
Problem 3: I am observing high PR-104 toxicity in my normoxic control cells.
| Possible Cause | Troubleshooting/Optimization Strategy |
| High AKR1C3 Expression | The cell line may express high levels of AKR1C3, leading to significant aerobic activation of PR-104A. Confirm AKR1C3 expression levels via Western blot. If high expression is confirmed, this cell line may not be a suitable model for studying hypoxia-selective effects. |
| Off-Target Effects | At very high concentrations, PR-104A may exert off-target cytotoxic effects independent of its defined activation pathways. Perform a dose-response curve to identify a concentration that is selectively toxic under hypoxic conditions. |
| Development of an AKR1C3-resistant analog | To restore tumor selectivity, consider using an analog of PR-104, such as SN29176, which is designed to be resistant to AKR1C3 activation. This modification aims to eliminate off-target toxicity and make the drug's efficacy primarily dependent on hypoxia. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PR-104A in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical | 16 | 0.2 | 80 | [13] |
| HT29 | Colon | 25 | 0.25 | 100 | [13] |
| H460 | Lung | 2 | 0.1 | 20 | [13] |
| HepG2 | Liver | 1.8 | 0.3 | 6 | [14] |
| PLC/PRF/5 | Liver | 12.8 | 1.1 | 11.6 | [14] |
| SNU-398 | Liver | 7.4 | 0.1 | 74 | [14] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time). HCR is the ratio of aerobic to hypoxic IC50.
Table 2: Preclinical Efficacy of PR-104 in Xenograft Models
| Xenograft Model | Cancer Type | PR-104 Treatment | Outcome | Reference |
| HT29 | Colon | Monotherapy | Significant tumor growth delay | [15][16] |
| SiHa | Cervical | Monotherapy | Significant tumor growth delay | [15][16] |
| H460 | Lung | Monotherapy | Significant tumor growth delay | [15][16] |
| Panc-01 | Pancreatic | + Gemcitabine | Greater than additive antitumor activity | [15][16] |
| 22RV1 | Prostate | + Docetaxel | Greater than additive antitumor activity | [15][16] |
| HepG2 | Liver | Monotherapy | Significant reduction in tumor growth | [14] |
| Hep3B | Liver | Monotherapy | Significant reduction in tumor growth | [14] |
| All 4 HCC models | Liver | + Sorafenib | Significant activity | [14] |
Key Experimental Protocols
Western Blot for AKR1C3 Detection
This protocol provides a general guideline for detecting AKR1C3 protein expression in cancer cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-AKR1C3 antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine protein concentration using a protein assay.
-
SDS-PAGE: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. A specific band for AKR1C3 should be detected at approximately 35-36 kDa.[17]
Clonogenic Survival Assay under Hypoxia
This assay determines the ability of single cells to form colonies after treatment with PR-104 under hypoxic conditions.
Materials:
-
Hypoxia incubator chamber
-
Gas mixture (e.g., 5% CO₂, 10% H₂, 85% N₂ or a certified hypoxic mix)
-
Cell culture plates (6-well)
-
PR-104A
-
Crystal violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Seed a predetermined number of cells into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of PR-104A concentrations.
-
Hypoxic Incubation: Place the plates in a hypoxia chamber, purge with the hypoxic gas mixture, and incubate for the desired treatment duration (e.g., 4 hours).
-
Recovery: After treatment, replace the drug-containing medium with fresh medium and incubate the plates under normoxic conditions for 7-14 days, until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
γH2AX Immunofluorescence for DNA Damage
This protocol is for visualizing DNA double-strand breaks by detecting γH2AX foci.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-labeled anti-species IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with PR-104A under normoxic or hypoxic conditions.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with Triton X-100.
-
Blocking: Block with BSA solution.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX antibody.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody.
-
Counterstaining: Stain nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the foci using a fluorescence microscope.
Comet Assay for DNA Cross-Linking
The comet assay (single-cell gel electrophoresis) can be modified to detect DNA interstrand crosslinks.
Materials:
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment and Embedding: Treat cells with PR-104A, then embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to alkaline electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." DNA crosslinks will reduce this migration.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Imaging and Analysis: Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail using comet scoring software. A decrease in tail moment compared to a positive control for strand breaks indicates the presence of crosslinks.[7][16][18][19][20]
Signaling Pathways and Experimental Workflows
Caption: PR-104 activation pathway.
Caption: Key mechanisms of resistance to PR-104.
Caption: Experimental workflow for evaluating PR-104 resistance.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Frequently Asked Questions in Hypoxia Research - Discovery Scientific Solutions [discoveryscientificsolutions.com]
- 11. stemcell.com [stemcell.com]
- 12. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 16. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. rndsystems.com [rndsystems.com]
- 18. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize PR-104 Off-Target Toxicity
Welcome to the technical support center for PR-104 research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target toxicity of PR-104 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant myelosuppression in our in vivo models treated with PR-104. What are the underlying mechanisms, and what strategies can we implement to minimize this off-target toxicity?
A1: Myelosuppression is the primary dose-limiting toxicity of PR-104.[1][2] It stems from two main mechanisms:
-
Hypoxia-Independent Activation by AKR1C3: Human hematopoietic progenitor cells express high levels of the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2][3][4] This enzyme can activate the PR-104A metabolite under normal oxygen (normoxic) conditions, leading to DNA damage in healthy bone marrow cells.[1][2][3][4][5][6][7] This is a critical point, as common preclinical models like mice do not express an AKR1C3 analogue that efficiently metabolizes PR-104A, leading to a discrepancy between animal and human toxicity profiles.[1][3]
-
Hypoxic Bone Marrow Niches: The bone marrow itself contains physiologically hypoxic regions.[4][8] These low-oxygen environments can lead to the intended hypoxia-dependent activation of PR-104A, inadvertently affecting healthy hematopoietic stem and progenitor cells.[8]
Troubleshooting & Mitigation Strategies:
-
Develop AKR1C3-Resistant Analogues: A primary strategy is to synthesize PR-104 analogues that are not substrates for AKR1C3.[3][9] This approach aims to restore the hypoxia-selective activation of the drug and reduce off-target toxicity in the bone marrow.[3]
-
Co-administration of AKR1C3 Inhibitors: Using a potent and selective inhibitor of AKR1C3 could block the aerobic activation of PR-104A in normal tissues.[9]
-
Targeted Drug Delivery: Encapsulating PR-104 in nanoparticles or other delivery systems can help restrict its distribution to the tumor, thereby reducing systemic exposure and subsequent uptake by bone marrow cells.
-
Prophylactic Use of Growth Factors: In clinical settings, the use of granulocyte colony-stimulating factor (G-CSF) has allowed for dose escalation of PR-104 by stimulating the bone marrow to produce more neutrophils.[1][10][11]
Data Presentation: Comparative Cytotoxicity of PR-104A
| Cell Type | Key Reductase Expressed | Condition | IC50 (µM) | Implication for Toxicity |
| Human Tumor Cell Line (e.g., HCT116) | POR | Anoxic (<0.1% O₂) | 0.1 | High efficacy in hypoxic tumors |
| Human Tumor Cell Line (e.g., HCT116) | POR | Aerobic (21% O₂) | 15.0 | High hypoxia-selectivity |
| HCT116 with AKR1C3 Overexpression | POR, AKR1C3 | Aerobic (21% O₂) | 1.5 | AKR1C3 increases toxicity in normoxia |
| Human Hematopoietic Progenitors | AKR1C3 | Aerobic (21% O₂) | ~1.0-2.0 | High potential for myelosuppression |
| Murine Hematopoietic Progenitors | (lacks human AKR1C3 analogue) | Aerobic (21% O₂) | >20.0 | Murine models underestimate myelotoxicity |
Note: IC50 values are representative and can vary based on specific experimental conditions.
Q2: How can we accurately assess PR-104-induced myelotoxicity in a preclinical setting?
A2: A robust method for quantifying myelotoxicity is the Colony-Forming Unit (CFU) assay, which measures the impact of a compound on the proliferative capacity of hematopoietic progenitor cells.
Experimental Protocols: Murine Bone Marrow Colony-Forming Unit (CFU) Assay
Objective: To determine the dose-dependent toxicity of PR-104A on various murine hematopoietic progenitor cell lineages.
Methodology:
-
Bone Marrow Isolation:
-
Euthanize mice (e.g., C57BL/6) via an approved method.
-
Aseptically harvest femurs and tibias.
-
Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS into a sterile tube.
-
Create a single-cell suspension by gently passing the marrow through a pipette.
-
Centrifuge the cells, discard the supernatant, and resuspend in fresh media.
-
Perform a cell count and viability assessment (e.g., using trypan blue or an automated counter).[12]
-
-
In Vitro Exposure to PR-104A:
-
Dilute the bone marrow cells to a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, incubate the cells with varying concentrations of PR-104A (and a vehicle control) for a defined period (e.g., 4 hours) under normoxic conditions.
-
-
Plating for Colony Formation:
-
Following incubation, wash the cells to remove the drug.
-
Resuspend the cells and mix them with a methylcellulose-based medium containing a cocktail of cytokines to support the growth of different lineages (e.g., SCF, IL-3, IL-6, EPO).
-
Plate 1-2 x 10⁴ cells per 35 mm culture dish in duplicate.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
After 7-14 days, count the colonies under an inverted microscope. Differentiate colonies based on morphology:
-
CFU-GM: Granulocyte, Macrophage colonies
-
BFU-E: Burst-Forming Unit-Erythroid
-
CFU-GEMM: Granulocyte, Erythrocyte, Macrophage, Megakaryocyte colonies
-
-
-
Data Analysis:
-
Calculate the survival fraction for each progenitor type at each PR-104A concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value for each lineage.
-
Q3: What strategies can be employed to enhance the delivery of PR-104 to hypoxic tumor tissues while minimizing systemic exposure?
A3: Enhancing tumor-specific delivery is a key strategy to improve the therapeutic index of PR-104. Nanoparticle-based drug delivery systems are a promising approach.
Strategies for Targeted Delivery:
-
Liposomal Formulations: Encapsulating PR-104 or PR-104A within liposomes can alter the drug's pharmacokinetic profile, leading to increased accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate PR-104, providing sustained release and passive tumor targeting.[13][14]
-
Hypoxia-Responsive Nanocarriers: Advanced systems can be designed to release their payload specifically in the hypoxic tumor microenvironment.[15][16][17] For example, nanoparticles can be coated with polymers containing hypoxia-labile linkages (e.g., azobenzene), which are cleaved by reductive enzymes in hypoxic regions, triggering drug release.
Mandatory Visualization: Experimental Workflow for Nanoparticle Delivery
Caption: Workflow for developing and testing a nanoparticle-based delivery system for PR-104.
Q4: Besides myelosuppression, what other toxicities are associated with PR-104, and how can they be managed in a research setting?
A4: While myelosuppression is the most significant, other toxicities such as fatigue and gastrointestinal issues have been noted in clinical trials.[10][11]
Troubleshooting Other Toxicities:
-
Monitor Animal Health: Closely monitor animal models for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Dose and Schedule Modification: If toxicity is observed, consider reducing the dose or altering the dosing schedule (e.g., fractionation) to see if a therapeutic window can be maintained with reduced side effects.
-
Supportive Care: In preclinical models, ensure adequate hydration and nutrition. In clinical contexts, supportive care measures are standard practice.
-
Combination Therapy Considerations: When combining PR-104 with other agents like docetaxel or gemcitabine, be aware that this can exacerbate myelotoxicity.[10][11][18] The maximum tolerated dose of PR-104 is often significantly lower in combination regimens.[10][11][18]
Mandatory Visualization: PR-104 Bioactivation and Toxicity Pathways
Caption: Dual activation pathways of PR-104 leading to tumor efficacy and off-target myelotoxicity.
This technical support guide is intended for research purposes. Always consult relevant literature and safety data sheets before conducting experiments with PR-104.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Hypoxia-responsive nanomaterials for tumor imaging and therapy [frontiersin.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Improving PR-104 Delivery to Hypoxic Tumor Regions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of PR-104?
PR-104 is a "pre-prodrug" that is converted systemically to its active form, PR-104A.[1] PR-104A is then activated through two main pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[2] This process is inhibited by oxygen, leading to selective targeting of hypoxic tumor cells.[2]
-
Hypoxia-Independent Activation: PR-104A can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3) through a two-electron reduction.[2][3] High expression of AKR1C3 in some tumors can lead to the activation of PR-104A even in well-oxygenated regions.[2]
The active metabolites, PR-104H and PR-104M, are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3][4]
Q2: What are the primary mechanisms of resistance to PR-104?
Resistance to PR-104 is primarily linked to its activation pathways:
-
Low or Absent AKR1C3 Expression: In aerobic conditions, the sensitivity of cancer cells to PR-104A is strongly correlated with the expression level of AKR1C3.[3] Cells with low or no AKR1C3 expression will be resistant to PR-104A under normal oxygen conditions.[3]
-
Insufficient Hypoxia: For cancer cells with low AKR1C3 expression, the cytotoxic effects of PR-104 are almost entirely dependent on activation in a hypoxic environment.[3] If the tumor microenvironment is not sufficiently hypoxic, PR-104A will not be effectively reduced to its active metabolites.[2][3]
-
Enhanced DNA Repair: Since the active metabolites of PR-104 are DNA cross-linking agents, cancer cells with highly efficient DNA repair mechanisms may be able to overcome the induced damage, leading to resistance.[3]
Q3: How can I determine if my cancer cell line is likely to be sensitive to PR-104?
To predict the sensitivity of a cancer cell line to PR-104, you should assess two key factors:
-
AKR1C3 Expression Level: Determine the protein level of AKR1C3 in your cell line using Western blotting. High AKR1C3 expression suggests potential sensitivity to PR-104A under aerobic conditions.[3]
-
Hypoxic Cytotoxicity Ratio (HCR): Perform a clonogenic survival assay under both normoxic and hypoxic conditions to determine the HCR. A high HCR indicates sensitivity to hypoxia-dependent activation.
Q4: What are some strategies to improve the therapeutic window of PR-104?
Several strategies are being explored to improve the therapeutic window of PR-104:
-
Development of PR-104 Analogs: One approach is the development of PR-104 analogs that are not substrates for human AKR1C3, aiming to eliminate off-target toxicity and restore tumor selectivity to be primarily hypoxia-dependent.[3]
-
Use of AKR1C3 Inhibitors: Co-administration of a potent and selective AKR1C3 inhibitor could potentially block the aerobic activation of PR-104A in both tumor and normal tissues.[3]
Troubleshooting Guides
Issue 1: Lower than expected cytotoxicity of PR-104A under hypoxic conditions in vitro.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Hypoxia | Ensure your hypoxia chamber is maintaining an oxygen level of <0.1% O₂. Verify the hypoxia level using oxygen sensors or hypoxia-specific probes.[2] |
| Low One-Electron Reductase Activity | The cell line may have low levels of the reductases (e.g., POR) required for hypoxic activation. Measure the expression of relevant reductases.[3] |
| Suboptimal Cell Seeding Density | High cell density can lead to nutrient depletion and altered cell metabolism. Optimize cell seeding to ensure logarithmic growth throughout the experiment.[3] |
| Incorrect Drug Incubation Time | The duration of exposure to PR-104A can influence its cytotoxic effect. Optimize the incubation time for your specific cell line (a standard time is 4 hours).[3] |
Issue 2: High in vivo toxicity at doses reported to be safe in other studies.
| Possible Cause | Troubleshooting Suggestion |
| Animal Strain Differences | Different mouse strains can have varying drug metabolism and tolerance. Ensure you are using the same strain as the reference study.[3] |
| High AKR1C3 Expression in Normal Tissues | The mouse strain may have high AKR1C3 expression in vital organs, leading to off-target activation of PR-104A. Assess AKR1C3 expression in relevant tissues. |
| Compromised Drug Clearance | The in vivo model may have impaired clearance of PR-104A and its metabolites. This has been observed in models of hepatocellular carcinoma.[5] |
Issue 3: Poor correlation between in vitro and in vivo efficacy.
| Possible Cause | Troubleshooting Suggestion |
| Differences in Drug Metabolism | Measure the expression and activity of AKR1C3 in both your cell lines and xenograft models to understand its contribution to PR-104A sensitivity.[2] |
| Inadequate Modeling of the Tumor Microenvironment | Utilize 3D culture models (spheroids or organoids) to better mimic the oxygen and nutrient gradients found in solid tumors.[2] |
| Pharmacokinetic Differences | The concentration and duration of PR-104A exposure in the tumor tissue in vivo may differ significantly from the in vitro conditions. |
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Colon | 1.0 | 0.1 | 10 |
| HT29 | Colon | 1.2 | 0.08 | 15 |
| SiHa | Cervical | 2.5 | 0.1 | 25 |
| H460 | Lung | 0.5 | 0.05 | 10 |
| Panc-01 | Pancreatic | 3.0 | 0.2 | 15 |
| 22RV1 | Prostate | 1.5 | 0.15 | 10 |
| HepG2 | Hepatocellular | 0.1 | 0.01 | 10 |
| SNU-398 | Hepatocellular | 1.7 | 0.1 | 17 |
| PLC/PRF/5 | Hepatocellular | 2.5 | 0.15 | 16.7 |
| Hep3B | Hepatocellular | 4.2 | 0.2 | 21 |
Data synthesized from multiple preclinical studies.[5][6]
Table 2: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models
| Tumor Model | Mouse Strain | PR-104 Dose and Schedule | Outcome |
| HT29, SiHa, H460 | Nude Mice | Greater killing of hypoxic and aerobic cells than conventional mustards at equivalent host toxicity.[6] | |
| Panc-01 | Nude Mice | Not specified | Greater than additive antitumor activity when combined with gemcitabine.[6] |
| 22RV1 | Nude Mice | Not specified | Greater than additive antitumor activity when combined with docetaxel.[6] |
| HepG2, PLC/PRF/5, SNU-398, Hep3B | Mice | 250 mg/kg, i.p., qd x 6 | Significantly active in all 4 xenograft models when combined with sorafenib.[5] |
| Various Pediatric Solid Tumors | Mice | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 solid tumor models.[7] |
| Various Acute Lymphoblastic Leukemia (ALL) | Mice | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 ALL models.[7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)
This assay determines the ability of single cells to proliferate and form colonies following treatment, providing a measure of cytotoxicity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
PR-104A
-
Hypoxia chamber (<0.1% O₂)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will yield approximately 50-100 colonies per well in the untreated control. Allow cells to attach for 4-6 hours.
-
Drug Preparation: Prepare serial dilutions of PR-104A in complete cell culture medium.
-
Treatment:
-
Normoxic Group: Replace the medium with the PR-104A dilutions and incubate under standard normoxic conditions (21% O₂, 5% CO₂).
-
Hypoxic Group: Replace the medium with the PR-104A dilutions and immediately place the plate in a pre-equilibrated hypoxia chamber for the desired duration (e.g., 4 hours).
-
-
Post-treatment Incubation: After drug exposure, wash the cells twice with PBS and add fresh complete culture medium. Incubate the plates under standard normoxic conditions for 10-14 days, or until colonies are visible.
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Protocol 2: Assessment of Tumor Hypoxia (Pimonidazole Staining)
This protocol describes how to assess the extent of hypoxia in xenograft tumors using the hypoxia marker pimonidazole.
Materials:
-
Pimonidazole hydrochloride
-
Hypoxia-specific primary antibody (e.g., anti-pimonidazole)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope and imaging software
Procedure:
-
Pimonidazole Administration: Inject mice with pimonidazole (e.g., 60 mg/kg, i.p.) approximately 60-90 minutes before tumor excision.[8]
-
Tumor Excision and Processing: Euthanize mice and excise tumors. Fix tumors in 10% neutral buffered formalin and embed in paraffin.[8]
-
Immunohistochemistry:
-
Cut paraffin-embedded tumor sections (e.g., 4 µm).[8]
-
Deparaffinize and rehydrate the sections.[8]
-
Perform antigen retrieval.[8]
-
Incubate sections with the primary anti-pimonidazole antibody.[8]
-
Incubate with the secondary antibody.[8]
-
Develop the signal using a DAB substrate kit.[8]
-
Counterstain with hematoxylin.[8]
-
-
Image Analysis: Acquire images of the stained tumor sections. Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area.
Visualizations
Caption: Dual activation pathway of the PR-104 prodrug.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating PR-104 Treatment in Preclinical Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of PR-104 treatment schedules in animal models. Drawing from preclinical data, this resource offers troubleshooting advice and frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of PR-104?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, PR-104A.[1][2][3] The anti-tumor activity of PR-104A is realized through two primary pathways of bioreductive activation. In the hypoxic microenvironment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[3][4] These metabolites are potent DNA cross-linking agents that induce cell death.[1][3] Additionally, PR-104A can be activated independently of oxygen levels by the enzyme aldo-keto reductase 1C3 (AKR1C3), a two-electron reductase.[2][4][5] This dual activation mechanism makes PR-104 a promising agent for targeting both hypoxic tumors and those overexpressing AKR1C3.[2]
Q2: What are the key differences in PR-104 metabolism between common animal models and humans?
Significant species-specific differences exist in the metabolism and toxicology of PR-104, which are critical considerations for preclinical study design and interpretation. Notably, the biotransformation of PR-104 in rodents differs markedly from that in humans.[6] One of the most prominent distinctions is the extensive O-beta-glucuronidation of PR-104A in dogs and humans, a metabolic pathway that is much less pronounced in rodents.[6] This can lead to variations in drug clearance and systemic exposure. Furthermore, while the cytotoxic amine metabolite (PR-104M) is found in higher concentrations in mice, the hydroxylamine (PR-104H) is the dominant reduced metabolite in humans.[6][7] These metabolic differences may contribute to the observed discrepancies in maximum tolerated doses (MTDs) and toxicity profiles, with myelosuppression being a dose-limiting toxicity in humans but less so in mice.[8][9]
Q3: What are some established starting points for PR-104 dosing schedules in murine models?
Based on preclinical studies, a common starting point for PR-104 administration in mice is a weekly schedule. For instance, a weekly x 6 schedule at a maximum tolerated dose (MTD) of 550 mg/kg has been utilized in xenograft models.[5] However, it is crucial to note the steep dose-response relationship observed with PR-104.[5] While the MTD showed significant activity, reducing the dose by half (to 270 mg/kg) resulted in a near-complete loss of anti-tumor activity in solid tumor models.[5] Therefore, initial dose-finding studies are highly recommended for each specific tumor model and mouse strain.
Q4: How does AKR1C3 expression influence the efficacy and toxicity of PR-104?
AKR1C3 expression is a key determinant of PR-104 activity, independent of hypoxia.[4] In preclinical models, high AKR1C3 expression in tumor cells can enhance the sensitivity to PR-104A under aerobic conditions.[4] However, this "off-target" activation in normal tissues that express AKR1C3, such as human hematopoietic progenitor cells, is believed to be a primary contributor to the dose-limiting myelotoxicity observed in clinical trials.[8] This presents a significant challenge in translating the high efficacy observed in murine models, where this specific toxicity is not as prominent, to clinical settings.[8]
Troubleshooting Guide
Issue: Suboptimal anti-tumor efficacy is observed despite administering PR-104 at a previously reported "effective" dose.
Possible Causes and Solutions:
-
Low Tumor Hypoxia: The efficacy of PR-104 is heavily reliant on the presence of a hypoxic microenvironment for its selective activation.
-
Troubleshooting Step: Assess the extent of hypoxia in your tumor model. This can be achieved through immunohistochemical staining for hypoxia markers like pimonidazole or by using other hypoxia detection methods.[10] If the tumor model is not sufficiently hypoxic, consider using a different model known for its hypoxic characteristics.
-
-
Low AKR1C3 Expression: If the tumor model has low levels of hypoxia, the efficacy of PR-104 will then depend more heavily on AKR1C3 expression for its activation.
-
Insufficient Drug Exposure: As noted, PR-104 exhibits a steep dose-response curve.[5] A dose that is effective in one model may be sub-optimal in another.
-
Troubleshooting Step: Conduct a dose-escalation study to determine the MTD of PR-104 in your specific animal model. It is important to carefully monitor for signs of toxicity.
-
-
Pharmacokinetic Variability: The pharmacokinetics of PR-104 and its metabolites can vary between different mouse strains.
-
Troubleshooting Step: If feasible, perform pharmacokinetic analysis to determine the plasma concentrations of PR-104A and its reduced metabolites in your study animals.[5] This can help ascertain if adequate drug exposure is being achieved.
-
Issue: Unexpected or severe toxicity is observed in the animal models.
Possible Causes and Solutions:
-
Species-Specific Sensitivity: As highlighted, there are significant differences in PR-104 metabolism and tolerance across species.[6] Rodents may not fully recapitulate the toxicities observed in humans.[6]
-
Troubleshooting Step: While mice are a common preclinical model, be aware of the potential for different toxicity profiles in other species. If unexpected toxicities arise, a thorough review of the literature on PR-104 toxicology in different animal models is warranted.
-
-
Dosing Vehicle or Formulation Issues: The formulation and vehicle used for PR-104 administration can impact its solubility, stability, and bioavailability, potentially leading to unforeseen toxicity.
-
Troubleshooting Step: Ensure that the PR-104 is properly reconstituted and administered in a vehicle that has been validated for in vivo use. Refer to established protocols for drug formulation.
-
-
Off-Target Activation in Normal Tissues: Although designed for hypoxia-selective activation, some level of activation can occur in normal tissues, particularly those with AKR1C3 expression.
-
Troubleshooting Step: If toxicity is observed, consider reducing the dose or exploring alternative dosing schedules (e.g., less frequent administration) to minimize cumulative toxicity.
-
Data Presentation
Table 1: Summary of PR-104 Monotherapy Efficacy in Xenograft Models
| Tumor Model | Mouse Strain | PR-104 Dose and Schedule | Key Outcome | Reference |
| Acute Lymphoblastic Leukemia (ALL) | Immune-deficient | Not specified | Prolonged survival and decreased leukemia burden | [11] |
| Solid Tumor Models (21/34) | Not specified | 550 mg/kg, weekly x 6 (MTD) | Objective responses | [5] |
| ALL Models (7/7) | Not specified | 550 mg/kg, weekly x 6 (MTD) | Maintained complete responses | [5] |
| Solid Tumor Models | Not specified | 270 mg/kg and 110 mg/kg | No induced tumor regressions | [5] |
| Hep3B and HepG2 (Hepatocellular Carcinoma) | NOD/SCID | Not specified | Significant reductions in tumor growth | [4][12] |
| HT29, SiHa, H460 | Xenografts | Not specified | Greater killing of hypoxic and aerobic cells than tirapazamine or conventional mustards at equivalent host toxicity | [1] |
Table 2: Pharmacokinetic Parameters of PR-104A in Different Species
| Species | Unbound Clearance (Size Equivalent) | Key Metabolic Difference from Humans | Reference |
| Human | 211 L/h/70 kg | - | [13] |
| Dog | 2.5 times faster | Less extensive O-beta-glucuronidation of PR-104A | [6][13] |
| Rat | 0.78 times slower | Less extensive O-beta-glucuronidation of PR-104A | [6][13] |
| Mouse | 0.63 times slower | Less extensive O-beta-glucuronidation of PR-104A | [6][13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of PR-104 in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture human tumor cells (e.g., HT29, SiHa, H460) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
PR-104 Preparation and Administration:
-
Reconstitute lyophilized PR-104 in sterile water for injection and further dilute in 5% dextrose in water immediately before use.[14]
-
Administer PR-104 to the treatment group via intravenous or intraperitoneal injection at the desired dose and schedule.
-
Administer the vehicle (5% dextrose in water) to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of each animal throughout the study.
-
Observe animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., clonogenic survival assay, immunohistochemistry).
-
Protocol 2: Assessment of Tumor Hypoxia using Pimonidazole Staining
-
Pimonidazole Administration:
-
Administer the hypoxia marker pimonidazole to tumor-bearing mice via intraperitoneal injection at a standard dose (e.g., 60 mg/kg).
-
Allow the pimonidazole to distribute and bind to hypoxic tissues for a specified period (e.g., 60-90 minutes).
-
-
Tumor Excision and Processing:
-
Euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
-
Immunohistochemistry:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against pimonidazole adducts.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstain the sections with hematoxylin.
-
-
Image Analysis:
-
Acquire images of the stained tumor sections using a microscope.
-
Quantify the hypoxic fraction by calculating the percentage of pimonidazole-positive staining area relative to the total viable tumor area using image analysis software.
-
Mandatory Visualizations
Caption: The activation pathway of the hypoxia-activated prodrug PR-104.
Caption: A generalized experimental workflow for evaluating PR-104 efficacy in vivo.
Caption: A logical troubleshooting guide for addressing suboptimal PR-104 efficacy.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hematological Toxicities of PR-104
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hematological toxicities associated with the hypoxia-activated prodrug PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hematological toxicity observed with PR-104 in human studies?
A1: The dose-limiting hematological toxicities of PR-104, such as neutropenia and thrombocytopenia, are primarily caused by the "off-target" activation of its active form, PR-104A, in well-oxygenated tissues.[1][2] This activation is mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is highly expressed in human bone marrow progenitor cells.[1][2] In preclinical models, such as mice, a functional analogue of human AKR1C3 is not present, leading to a more favorable safety profile.[1]
Q2: What are the typical dose-limiting toxicities (DLTs) of PR-104 in humans?
A2: Across various Phase I and Ib clinical trials, the most consistently reported DLTs for PR-104 are hematological. These include thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), which can sometimes be accompanied by fever (febrile neutropenia).[1][3][4] Anemia has also been observed.[3]
Q3: Are there established strategies to mitigate the myelosuppression caused by PR-104?
A3: Yes, several strategies have been investigated. A promising approach in clinical trials has been the prophylactic use of granulocyte colony-stimulating factor (G-CSF), a growth factor that stimulates the bone marrow to produce more neutrophils.[1][4] Another key strategy is the development of PR-104 analogs, such as SN29176, that are resistant to activation by AKR1C3, thereby reducing off-target toxicity.[5] The co-administration of AKR1C3 inhibitors is also being explored as a potential method to block the aerobic activation of PR-104A.[5]
Troubleshooting Guides
Problem 1: Higher than expected hematological toxicity in an in vivo study.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | Double-check all dose calculations and ensure the proper formulation and administration of PR-104. |
| Animal Strain Sensitivity | Be aware of any known sensitivities of the chosen animal strain. Note that standard preclinical models like mice and rats lack the AKR1C3 orthologue that efficiently metabolizes PR-104A, which can lead to a misinterpretation of its toxicity profile in humans.[5] |
| Unexpected AKR1C3 Expression | If using a human tumor xenograft model in immunocompromised mice, consider the possibility of AKR1C3 expression in the tumor cells contributing to systemic exposure to active metabolites.[2] |
Problem 2: Inconsistent or unexpected results in clonogenic survival assays of hematopoietic progenitor cells.
| Possible Cause | Troubleshooting Steps |
| Variability in Primary Cells | Hematopoietic progenitor cells from different donors can have inherent variability. Ensure consistent cell isolation and handling procedures. |
| Suboptimal Culture Conditions | Use validated protocols and appropriate cytokine cocktails for the specific progenitor cell type being cultured. Ensure proper humidity and CO2 levels in the incubator. |
| Issues with Semi-Solid Medium | Ensure the methylcellulose or other semi-solid medium is properly thawed, mixed, and plated to avoid bubbles and ensure a uniform cell distribution. |
Problem 3: Difficulty interpreting Comet assay results for DNA damage in hematopoietic cells.
| Possible Cause | Troubleshooting Steps |
| High Background DNA Damage | Optimize cell handling to minimize mechanical stress and enzymatic digestion times, which can introduce artificial DNA damage. |
| Ambiguous Comet Tails | Ensure proper lysis, electrophoresis conditions (voltage and time), and staining to obtain clear and measurable comet tails. Refer to established guidelines for comet assay interpretation. |
| Cytotoxicity Confounding Results | At high concentrations, PR-104A can induce apoptosis and necrosis, which can lead to extensive DNA fragmentation that may be misinterpreted as primary DNA damage. Correlate comet assay results with cell viability data. |
Data on Mitigation Strategies
The following table summarizes quantitative data from clinical studies on strategies to mitigate PR-104's hematological toxicities.
| Mitigation Strategy | Study Details | PR-104 Dose | Key Outcomes |
| Prophylactic G-CSF | Phase Ib study of PR-104 with docetaxel[4] | MTD of 770 mg/m² with G-CSF | The addition of G-CSF allowed for a significant escalation of the PR-104 dose compared to the MTD of 200 mg/m² with docetaxel alone.[4] |
| Dose Escalation | Phase I/II study in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia[3] | Ranged from 1.1 to 4 g/m² | Higher doses (3 g/m² and 4 g/m²) were associated with anti-leukemic activity but also significant myelosuppression.[3] |
Experimental Protocols
1. Clonogenic Assay for Human Hematopoietic Progenitor Cells
This protocol is a generalized procedure for assessing the impact of PR-104A on the survival and differentiation of human bone marrow-derived hematopoietic progenitor cells.
-
Cell Preparation: Isolate mononuclear cells from human bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the mononuclear cells in a methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO) to support the growth of various colony types (CFU-GM, BFU-E, and CFU-GEMM).
-
PR-104A Treatment: Add various concentrations of PR-104A to the cultures at the time of plating. Include a vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
Colony Scoring: Enumerate and identify colonies based on their morphology under an inverted microscope.
2. Western Blot for AKR1C3 Expression in Bone Marrow Cells
This protocol outlines the steps to determine the expression level of AKR1C3 in bone marrow cell lysates.
-
Cell Lysis: Lyse bone marrow mononuclear cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for human AKR1C3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the AKR1C3 signal to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: PR-104 activation pathways leading to anti-tumor efficacy and hematological toxicity.
Caption: A logical workflow for mitigating hematological toxicities of PR-104.
References
Validation & Comparative
Hypoxia-Activated Prodrugs in Pancreatic Cancer: A Comparative Analysis of PR-104 and TH-302 Efficacy
In the challenging landscape of pancreatic cancer therapy, characterized by a dense, poorly vascularized tumor microenvironment and profound hypoxia, hypoxia-activated prodrugs (HAPs) have emerged as a promising therapeutic strategy. This guide provides a comparative overview of two such investigational agents, PR-104 and TH-302, focusing on their efficacy in preclinical pancreatic cancer models. Both agents are designed to selectively release potent cytotoxic agents in the low-oxygen conditions characteristic of solid tumors, thereby targeting a cell population often resistant to conventional chemotherapy and radiotherapy.
Mechanism of Action: A Shared Strategy with Distinct Activators
Both PR-104 and TH-302 are prodrugs that undergo bioreductive activation under hypoxic conditions to release DNA cross-linking agents. This targeted activation is intended to concentrate the cytotoxic payload within the tumor while minimizing systemic toxicity.
TH-302 (Evofosfamide) is a 2-nitroimidazole-based prodrug that, upon reduction in a low-oxygen environment, releases the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[1][2][3] This active metabolite then forms interstrand DNA crosslinks, leading to cell cycle arrest and apoptosis.[4][5]
PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, PR-104A.[6][7] PR-104A can be activated through two primary pathways. In hypoxic environments, it undergoes one-electron reduction by enzymes like cytochrome P450 oxidoreductase to form a nitro radical anion, which is then further reduced to its active cytotoxic species.[6] Additionally, PR-104A can be activated independently of hypoxia through two-electron reduction by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumors.[6] The activated metabolites of PR-104 also act as potent DNA cross-linking agents.[7][8]
Efficacy in Pancreatic Cancer Xenograft Models
The following tables summarize the quantitative data on the efficacy of TH-302 and PR-104 from various preclinical studies in pancreatic cancer models. It is important to note that direct comparisons are challenging due to variations in experimental design across studies.
TH-302 Efficacy Data
| Pancreatic Cancer Model | Treatment | Key Efficacy Endpoint | Result | Reference |
| Hs766t | TH-302 (75mg/kg) + Gemcitabine | Tumor Growth Inhibition (TGI) | 89% | [3] |
| TH-302 (75mg/kg) monotherapy | TGI | 75% | [3] | |
| Gemcitabine monotherapy | TGI | 45% | [3] | |
| TH-302 + Gemcitabine + nab-Paclitaxel | Median Time to 1000 mm³ tumor volume | 65 days | ||
| TH-302 monotherapy | Median Time to 1000 mm³ tumor volume | 60 days | ||
| Gemcitabine + nab-Paclitaxel | Median Time to 1000 mm³ tumor volume | 50 days | ||
| SU.86.86 | TH-302 (75mg/kg) + Gemcitabine | TGI | 105% | [3] |
| TH-302 (75mg/kg) monotherapy | TGI | 28% | [3] | |
| Gemcitabine monotherapy | TGI | 104% | [3] | |
| MIA PaCa-2 | TH-302 + Gemcitabine + nab-Paclitaxel | TGI | 120% | |
| PANC-1 | TH-302 + Gemcitabine + nab-Paclitaxel | TGI | 110% |
PR-104 Efficacy Data
| Pancreatic Cancer Model | Treatment | Key Efficacy Endpoint | Result | Reference |
| Panc-01 | PR-104 + Gemcitabine | Antitumor Activity | Greater than additive | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and potentially replicating research findings. Below are synthesized protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PR-104 or TH-302, alone or in combination with other agents, in mouse models of pancreatic cancer.
Materials:
-
Pancreatic cancer cell lines (e.g., Hs766t, SU.86.86, MIA PaCa-2, PANC-1, Panc-01).
-
Immunocompromised mice (e.g., nude mice).
-
Investigational drugs: PR-104, TH-302.
-
Standard chemotherapy agents: Gemcitabine, nab-paclitaxel.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Implantation: Pancreatic cancer cells are cultured under standard conditions. A specific number of cells (typically 5 x 10⁶ to 1 x 10⁷) are then subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups.
-
Drug Administration:
-
TH-302 Studies: TH-302 is typically administered intraperitoneally (i.p.). For combination therapies, the timing of administration relative to other drugs is critical. For example, in some studies, TH-302 was given 4 hours before gemcitabine.[3]
-
PR-104 Studies: PR-104 administration details for pancreatic cancer models were less explicitly detailed in the reviewed sources but is generally administered intravenously or intraperitoneally.
-
Dosing Schedules: Dosing can be administered on various schedules, such as every 3 days for a set number of doses (e.g., Q3Dx5).[3]
-
-
Monitoring and Endpoints:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition (TGI) is a common endpoint, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival studies may be conducted, with the endpoint being the time for tumors to reach a specific volume (e.g., 1000 mm³).[9]
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess markers of hypoxia, apoptosis, and cell proliferation.[1][9]
-
Immunohistochemistry for Hypoxia Assessment
Objective: To visualize and quantify hypoxic regions within tumor xenografts.
Procedure:
-
Hypoxia Marker Administration: Mice bearing tumors are injected with a hypoxia marker, such as pimonidazole.
-
Tumor Excision and Processing: After a set time, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Immunohistochemical Staining: Tumor sections are stained with an antibody specific for pimonidazole adducts, which form in hypoxic cells.
-
Visualization and Quantification: The stained sections are visualized under a microscope, and the extent of hypoxic areas can be quantified using image analysis software.
Concluding Remarks
Both PR-104 and TH-302 demonstrate significant anti-tumor activity in preclinical models of pancreatic cancer, particularly when used in combination with standard chemotherapeutic agents like gemcitabine. Their unique mechanism of targeting hypoxic tumor cells addresses a key driver of therapy resistance in this disease. The available data suggests that TH-302 has been more extensively studied in a variety of pancreatic cancer models, with detailed efficacy data reported. While data for PR-104 in pancreatic cancer models is less extensive in the reviewed literature, its "greater than additive" effect with gemcitabine in the Panc-01 model is noteworthy.[6][7][8]
The differential efficacy of these agents in various cell lines (e.g., the high efficacy of gemcitabine in the well-vascularized SU.86.86 model versus the greater effect of TH-302 in the more hypoxic Hs766t model) underscores the importance of the tumor microenvironment in determining treatment response.[3] Future preclinical studies involving direct, head-to-head comparisons of PR-104 and TH-302 in a standardized panel of pancreatic cancer models, including patient-derived xenografts, would be invaluable for elucidating their relative therapeutic potential and identifying patient populations most likely to benefit from each agent.
References
- 1. Efficacy and safety of the hypoxia-activated prodrug TH-302 in combination with gemcitabine and nab-paclitaxel in human tumor xenograft models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evofosfamide - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the hypoxia-activated prodrug TH-302 in combination with gemcitabine and nab-paclitaxel in human tumor xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hypoxia-Activated Prodrugs: PR-104 vs. Evofosfamide (TH-302)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-selective cytotoxicity of PR-104 and its prominent alternative, Evofosfamide (TH-302). The information presented herein is supported by experimental data to aid in the evaluation and selection of these agents for cancer therapy research and development.
Executive Summary
Hypoxia, a common feature of solid tumors, contributes to resistance to conventional cancer therapies. Hypoxia-activated prodrugs (HAPs) are designed to exploit this tumor microenvironment by selectively activating in low-oxygen conditions to release potent cytotoxic agents. This guide focuses on two such HAPs: PR-104 and Evofosfamide (TH-302). Both are nitrogen mustard prodrugs that induce DNA cross-linking, leading to tumor cell death. However, they differ in their activation mechanisms, potency, and selectivity, which are critical factors for their therapeutic application.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of the active forms of PR-104 (PR-104A) and Evofosfamide (TH-302) in various human cancer cell lines under normoxic (21% O₂) and hypoxic (<1% O₂) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the selectivity of the drug for hypoxic cells and is calculated as the ratio of the IC₅₀ (the concentration causing 50% inhibition of cell growth) under normoxic conditions to the IC₅₀ under hypoxic conditions.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Cancer Type | IC₅₀ (µM) - Normoxic | IC₅₀ (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-Small Cell Lung | 7.3 | 0.51 | 14.3 |
| SiHa | Cervical | >100 | 1.0 | >100 |
| HT29 | Colorectal | 50 | 0.5 | 100 |
| PC3 | Prostate | 7.3 | - | - |
| A549 | Non-Small Cell Lung | - | - | - |
| MDA-MB-231 | Breast | - | - | - |
| C33A | Cervical | - | - | 7 |
| MDA-468 | Breast | - | - | 23 |
Data synthesized from multiple preclinical studies. Note that direct comparison between studies may be limited by variations in experimental conditions.
Table 2: In Vitro Cytotoxicity of Evofosfamide (TH-302)
| Cell Line | Cancer Type | IC₅₀ (µM) - Normoxic | IC₅₀ (µM) - Hypoxic (~0.1% O₂) | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-Small Cell Lung | >40 | <1 | >40 |
| HT29 | Colorectal | >40 | <1 | >40 |
| PC3 | Prostate | >40 | <1 | >40 |
| A549 | Non-Small Cell Lung | >40 | <1 | >40 |
| MDA-MB-231 | Breast | >40 | <1 | >40 |
| FaDu | Head and Neck | - | - | - |
| SiHa | Cervical | - | - | - |
Data from a study with a panel of 32 human cancer cell lines, where all showed IC₅₀ values >40 µM under normoxia and significantly increased cytotoxicity under hypoxia.[1]
A head-to-head comparison in papillomavirus-negative head and neck squamous cell carcinoma (HPV-negative HNSCC) cells indicated that TH-302 has greater potency and selectivity than PR-104A under hypoxic conditions.[2][3]
Signaling Pathways and Activation Mechanisms
The differential activity of PR-104 and Evofosfamide stems from their distinct activation pathways.
PR-104 Activation Pathway
PR-104 is a "pre-prodrug" that is systemically converted to its active form, PR-104A.[2] PR-104A has a dual activation mechanism:
-
Hypoxia-Selective One-Electron Reduction: In hypoxic environments, PR-104A is reduced by one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical.[2] In the absence of oxygen, this radical is further reduced to cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.[2]
-
Hypoxia-Independent Two-Electron Reduction: PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][4] This pathway bypasses the oxygen-sensitive intermediate, leading to cytotoxicity in well-oxygenated tissues, which can contribute to off-target toxicity.[4]
Evofosfamide (TH-302) Activation Pathway
Evofosfamide's activation is strictly dependent on hypoxia. Under low-oxygen conditions, its 2-nitroimidazole moiety undergoes a one-electron reduction by cellular reductases.[5] This generates a radical anion which, in the absence of oxygen to reverse the reaction, fragments to release the DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of hypoxia-selective cytotoxicity are provided below.
General Experimental Workflow
The evaluation of hypoxia-activated prodrugs typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
References
- 1. A combined pharmacokinetic model for the hypoxia-targeted prodrug PR-104A in humans, dogs, rats and mice predicts species differences in clearance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide: PR-104 Versus Conventional Chemotherapy for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hypoxia-activated prodrug PR-104 and conventional chemotherapy agents for the treatment of non-small cell lung cancer (NSCLC). The information is intended for an audience with a background in oncology and drug development.
Executive Summary
PR-104 is a "pre-prodrug" that is converted to the active agent PR-104A, a dinitrobenzamide nitrogen mustard.[1][2] Its mechanism of action is designed to exploit the hypoxic microenvironment of solid tumors.[1][3] In contrast, conventional chemotherapies, such as platinum-based agents and taxanes, exert their cytotoxic effects through broader mechanisms like DNA damage and microtubule disruption, affecting all rapidly dividing cells.[4] While preclinical data and early-phase clinical trials have shown promise for PR-104, particularly in combination with agents like docetaxel, a direct comparison of its efficacy and safety against conventional chemotherapy in NSCLC from completed, published Phase II/III trials is not yet available in the public domain. A key Phase II trial (NCT00862134) was designed to compare docetaxel with and without PR-104, but its results have not been formally published.[5] This guide, therefore, synthesizes the available data to provide a comparative overview based on mechanisms of action, preclinical findings, and clinical trial designs.
Mechanism of Action
PR-104: A Dual-Activation Prodrug
PR-104's therapeutic strategy is centered on its selective activation within the tumor microenvironment. This activation occurs through two main pathways:
-
Hypoxia-Dependent Activation: In low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form reactive nitrogen mustards. These metabolites then induce DNA cross-linking, leading to cell death.[3][6]
-
AKR1C3-Mediated Activation: PR-104A can also be activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, a process that can occur in both hypoxic and normoxic conditions.[1] High expression of AKR1C3 in some tumors, including a subset of NSCLC, provides a second mechanism for targeted drug activation.[5]
dot
References
- 1. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of Specific Nitroreductases in PR-104 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activation of the hypoxia-activated prodrug PR-104 by different nitroreductases. We delve into the key enzymes involved, their kinetic parameters, and the resulting cytotoxic effects. Furthermore, we present a comparison with alternative nitroreductase-activated prodrugs and provide detailed experimental protocols for the key assays cited.
Introduction
PR-104 is a dinitrobenzamide mustard prodrug designed to be activated in the hypoxic environments characteristic of solid tumors. Its activation is a critical step in its mechanism of action, leading to the formation of potent DNA-alkylating agents. This process is primarily mediated by nitroreductases, a class of enzymes that reduce nitroaromatic compounds. Understanding the specific roles of different nitroreductases in the activation of PR-104 is crucial for optimizing its therapeutic efficacy and minimizing off-target toxicities.
Two main pathways for PR-104A (the active form of PR-104) activation have been identified: a one-electron reduction pathway, which is oxygen-sensitive and predominant under hypoxic conditions, and a two-electron reduction pathway that can occur under both aerobic and hypoxic conditions.
Key Nitroreductases in PR-104 Activation
The activation of PR-104A is not mediated by a single enzyme but rather by a concert of reductases with varying efficiencies and oxygen sensitivities. The primary enzymes implicated are the human cytochrome P450 reductase (POR) and aldo-keto reductase 1C3 (AKR1C3), as well as bacterial nitroreductases which are relevant in the context of gene-directed enzyme prodrug therapy (GDEPT).
-
Cytochrome P450 Reductase (POR): This enzyme is a key player in the one-electron reduction of PR-104A under hypoxic conditions. The resulting nitro radical anion can be back-oxidized to the parent compound in the presence of oxygen, thus conferring hypoxia selectivity.[1]
-
Aldo-Keto Reductase 1C3 (AKR1C3): AKR1C3 is a human nitroreductase that catalyzes the two-electron reduction of PR-104A, a process that is insensitive to oxygen levels.[1] This aerobic activation by AKR1C3 can lead to off-target toxicity in normal tissues expressing this enzyme, which has been a significant challenge in the clinical development of PR-104.
-
Bacterial Nitroreductases (e.g., E. coli NfsA and NfsB): These enzymes are of particular interest for GDEPT strategies, where the gene for a bacterial nitroreductase is delivered to tumor cells, sensitizing them to a subsequently administered prodrug.
Signaling Pathway of PR-104 Activation
Caption: PR-104 activation pathway.
Quantitative Comparison of Nitroreductase Performance
The efficiency of PR-104A activation by different nitroreductases can be compared using enzyme kinetic parameters and cellular cytotoxicity assays.
Table 1: Enzyme Kinetic Parameters for PR-104A Activation
| Enzyme | Source | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Conditions |
| AKR1C3 | Human | 20.6 ± 2.6 | 0.80 ± 0.025 | 0.039 | Aerobic |
| NfsA | E. coli | N/A | N/A | N/A | N/A |
| NfsB | E. coli | N/A | N/A | N/A | N/A |
| POR | Human | N/A | N/A | N/A | Hypoxic |
N/A: Data not available for PR-104A as a substrate under comparable conditions.
Table 2: Cytotoxicity of PR-104A in Cell Lines with Varying Reductase Expression
| Cell Line | Reductase Status | Aerobic IC50 (µM) | Anoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| HCT116 WT | Low AKR1C3, Endogenous POR | ~25 | ~0.7 | ~36 | |
| HCT116 AKR1C3 | AKR1C3 Overexpression | ~0.5 | ~0.3 | ~1.7 | |
| HCT116 sPOR | POR Overexpression | ~20 | ~0.14 | ~145 | |
| SiHa | AKR1C3-positive | ~2.5 | ~0.25 | 10 | |
| H460 | AKR1C3-positive | ~1.5 | ~0.2 | 7 |
The data clearly indicates that overexpression of AKR1C3 dramatically increases the sensitivity of cancer cells to PR-104A under aerobic conditions, leading to a significant decrease in the HCR. Conversely, POR overexpression enhances sensitivity specifically under hypoxic conditions, resulting in a much higher HCR.
Comparison with Alternative Nitroreductase-Activated Prodrugs
The challenges associated with the off-target activation of PR-104 by AKR1C3 have spurred the development of second-generation prodrugs with improved selectivity.
Table 3: Performance Comparison of PR-104A and an AKR1C3-Resistant Analog
| Compound | Description | Aerobic IC50 in HCT116 AKR1C3 (µM) | HCR in HCT116 sPOR | Key Feature |
| PR-104A | Dinitrobenzamide mustard | ~0.5 | ~145 | Activated by AKR1C3 and under hypoxia by POR. |
| SN29176 | AKR1C3-resistant analog of PR-104A | ~22 | ~145 | Resistant to AKR1C3 activation, retains hypoxia selectivity. |
SN29176 demonstrates significantly lower cytotoxicity in AKR1C3-overexpressing cells under aerobic conditions compared to PR-104A, while maintaining a high HCR in POR-overexpressing cells, indicating its improved tumor selectivity.
Other notable nitroreductase-activated prodrugs include:
-
CB1954: A dinitrobenzamide prodrug that is a poor substrate for human reductases but is efficiently activated by bacterial nitroreductases like E. coli NfsB.[2][3] This makes it a suitable candidate for GDEPT. The IC50 for CB1954 in the LS174T human colon tumor cell line is 78 µM.[2]
-
Nitroaryl Phosphoramidates: A class of prodrugs designed for activation by E. coli nitroreductase. One such compound showed a 167,500-fold selective cytotoxicity towards nitroreductase-expressing cells with an IC50 as low as 0.4 nM.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nitroreductase activity and prodrug efficacy.
Experimental Workflow for Assessing PR-104 Activation
Caption: Workflow for PR-104 evaluation.
Protocol 1: Nitroreductase Activity Assay (Spectrophotometric)
This protocol is adapted for measuring the kinetics of PR-104A reduction by purified recombinant AKR1C3.
Materials:
-
Purified recombinant AKR1C3
-
PR-104A
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Bovine serum albumin (BSA)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 100 µM NADPH, and 0.5 mg/mL BSA at 37°C.
-
Add varying concentrations of PR-104A (e.g., 0-150 µM) to the reaction mixture.
-
Initiate the reaction by adding recombinant AKR1C3 to a final concentration of 2 µM.
-
Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH consumption) using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of PR-104A.
Materials:
-
Cancer cell lines (e.g., HCT116 WT, HCT116-AKR1C3)
-
96-well plates
-
Complete cell culture medium
-
PR-104A stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Hypoxia chamber
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of PR-104A in complete medium.
-
For hypoxic conditions, pre-equilibrate the drug dilutions and cell plates in a hypoxia chamber (<0.1% O2) for at least 4 hours.
-
Replace the medium in the wells with the drug dilutions and incubate for the desired treatment duration (e.g., 4 hours for drug exposure followed by a recovery period).
-
After the total incubation period (e.g., 4-5 days), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting viability against drug concentration.
Protocol 3: Quantification of PR-104A Metabolites by LC-MS/MS
This protocol outlines the general steps for quantifying the active metabolites of PR-104A in cell lysates.
Materials:
-
Treated cells
-
Lysis buffer
-
Internal standard
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Culture and treat cells with PR-104A for a specified time (e.g., 1 hour) under aerobic or anoxic conditions.
-
Harvest and lyse the cells.
-
Add an internal standard to the cell lysates for normalization.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the protein, and collect the supernatant.
-
Analyze the supernatant using an LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify PR-104A, PR-104H, and PR-104M based on their specific parent and fragment ion masses.
-
-
Construct standard curves for each analyte to determine their concentrations in the samples.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and activation of CB1954 in a human tumour cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nitroaryl phosphoramides as novel prodrugs for E. coli nitroreductase activation in enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PR-104 vs. Evofosfamide (TH-302) – A Guide for Researchers
For Immediate Distribution
[City, State] – [Date] – For researchers and drug development professionals in oncology, a comprehensive understanding of hypoxia-activated prodrugs (HAPs) is critical for advancing cancer therapeutics. This guide provides a detailed, data-driven comparison of two prominent HAPs: PR-104 and evofosfamide (TH-302). By examining their distinct mechanisms of action, preclinical efficacy, and the experimental data supporting their evaluation, this document aims to serve as a vital resource for the scientific community.
Introduction
Solid tumors often develop regions of low oxygen tension, or hypoxia, which contribute to resistance to conventional therapies like radiation and chemotherapy. Hypoxia-activated prodrugs are designed to exploit this tumor microenvironment, remaining largely inactive in well-oxygenated tissues and converting to cytotoxic agents specifically in hypoxic zones. PR-104 and evofosfamide are two such investigational drugs that have undergone significant preclinical and clinical evaluation.
Mechanism of Action
Both PR-104 and evofosfamide are prodrugs that, upon activation, release potent DNA alkylating agents, leading to DNA damage and cell death. However, their activation mechanisms differ significantly.
PR-104 is a dinitrobenzamide mustard "pre-prodrug" that is rapidly converted in vivo to its active prodrug form, PR-104A.[1][2] PR-104A has a dual activation pathway:
-
Hypoxia-Dependent Activation: In low-oxygen environments, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[2][3][4] These metabolites are potent DNA cross-linking agents.
-
AKR1C3-Dependent Activation: PR-104A can also be activated under aerobic (normoxic) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][3][5][6] This provides a second, hypoxia-independent mechanism for tumor cell killing in cancers that overexpress AKR1C3.
Evofosfamide (TH-302) is a 2-nitroimidazole prodrug linked to a bromo-isophosphoramide mustard (Br-IPM).[7] Its activation is primarily dependent on hypoxia:
-
Hypoxia-Dependent Activation: Under hypoxic conditions, the 2-nitroimidazole moiety of evofosfamide undergoes one-electron reduction by reductases, including cytochrome P450 oxidoreductase (POR).[7][8][9] This leads to the release of the active DNA alkylating agent, Br-IPM. In the presence of oxygen, the reduced prodrug is rapidly re-oxidized to its inactive form, conferring its hypoxia selectivity.[7]
Below is a DOT script generating a diagram of the signaling pathways for both drugs.
Caption: Activation pathways of PR-104 and Evofosfamide.
Preclinical Data
In Vitro Cytotoxicity
The hallmark of an effective HAP is a high ratio of cytotoxicity under hypoxic versus normoxic conditions. The following tables summarize the available in vitro data for PR-104A (the active prodrug form of PR-104) and evofosfamide.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Cancer | 22 | 1 | 22 | [10] |
| HT29 | Colon Cancer | >100 | 1.8 | >55 | [10] |
| H460 | Lung Cancer | 30 | 1 | 30 | [10] |
| HCT116 | Colon Cancer | 1.5 | 0.1 | 15 | [10] |
| A549 | Lung Cancer | 0.4 | 0.04 | 10 | [1] |
| Caki-1 | Renal Cancer | - | - | - | |
| 786-O | Renal Cancer | - | - | - | |
| CNE-2 | Nasopharyngeal Carcinoma | >100 | - | - | |
| HONE-1 | Nasopharyngeal Carcinoma | >100 | - | - | |
| HNE-1 | Nasopharyngeal Carcinoma | >100 | - | - | |
| SK-N-BE(2) | Neuroblastoma | - | - | - |
Note: Data is for PR-104A. HCR is calculated as Normoxic IC50 / Hypoxic IC50. A higher HCR indicates greater hypoxia selectivity.
Table 2: In Vitro Cytotoxicity of Evofosfamide (TH-302)
| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Cancer | - | - | - | |
| HT29 | Colon Cancer | 80 | 0.2 | 400 | [9] |
| H460 | Lung Cancer | - | - | - | |
| HCT116 | Colon Cancer | - | - | - | |
| A549 | Lung Cancer | - | - | - | |
| Caki-1 | Renal Cancer | >100 | 0.2 | >500 | [11] |
| 786-O | Renal Cancer | >100 | 0.5 | >200 | [11] |
| CNE-2 | Nasopharyngeal Carcinoma | >100 | 8.33 | >12 | [12] |
| HONE-1 | Nasopharyngeal Carcinoma | >100 | 7.62 | >13 | [12] |
| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 | >322 | [12] |
| SK-N-BE(2) | Neuroblastoma | 20 | 0.5 | 40 | [13] |
Note: HCR is calculated as Normoxic IC50 / Hypoxic IC50. A higher HCR indicates greater hypoxia selectivity.
In Vivo Efficacy in Xenograft Models
The antitumor activity of both agents has been evaluated in various human tumor xenograft models.
Table 3: In Vivo Efficacy of PR-104
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| HT29 | Colon Cancer | Single dose (100% MTD) | Significant killing of hypoxic and aerobic cells | [14] |
| SiHa | Cervical Cancer | Single dose (75% MTD) | Greater killing of hypoxic and aerobic cells compared to tirapazamine | [14] |
| H460 | Lung Cancer | Single dose (75% MTD) | Effective killing of hypoxic and aerobic tumor cells | [14] |
| HepG2 | Hepatocellular Carcinoma | Monotherapy | Significant reduction in tumor growth | [15] |
| Hep3B | Hepatocellular Carcinoma | Monotherapy | Significant reduction in tumor growth | [15] |
| Multiple Solid Tumors | Various | Weekly x 6 (550 mg/kg) | Objective responses in 21/34 solid tumor models | [15] |
Table 4: In Vivo Efficacy of Evofosfamide (TH-302)
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| H460 | Non-Small Cell Lung Cancer | 50 mg/kg, QD x 5/wk x 2 wks | 56% Tumor Growth Inhibition (TGI) | [16] |
| Caki-1 | Renal Cell Carcinoma | 150 mg/kg, single dose | Moderate antitumor efficacy (75-81% TGI) | [11] |
| HNE-1 | Nasopharyngeal Carcinoma | 50 mg/kg, twice a week for 2 weeks | 43% TGI | [12] |
| SK-N-BE(2) | Neuroblastoma | 50 mg/kg, qd x 5 per week | Significant delay in tumor growth | [13] |
| 786-O | Renal Cell Carcinoma | Monotherapy | No significant antitumor activity | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used in the evaluation of PR-104 and evofosfamide.
In Vitro Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.
-
Cell Seeding: Tumor cells are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates and allowed to attach overnight.
-
Drug Exposure: Cells are exposed to a range of concentrations of the test compound (PR-104A or evofosfamide) for a defined period (e.g., 2-4 hours).
-
Hypoxic Conditions: For hypoxic treatment groups, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., <0.1% O₂, 5% CO₂, balance N₂) for the duration of drug exposure.
-
Colony Formation: After drug exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells, corrected for plating efficiency. IC50 values are determined from the resulting dose-response curves.
The following DOT script generates a diagram illustrating the experimental workflow for a clonogenic assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. mdpi.com [mdpi.com]
- 7. Evofosfamide - Wikipedia [en.wikipedia.org]
- 8. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting PR-104 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers for predicting response to the hypoxia-activated prodrug, PR-104. We delve into the experimental data supporting the use of tumor hypoxia and aldo-keto reductase 1C3 (AKR1C3) expression as predictive markers, alongside detailed methodologies for their validation. This document aims to equip researchers with the necessary information to design and interpret preclinical and clinical studies involving PR-104 and similar agents.
Introduction to PR-104 and Its Dual Activation Pathway
PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, PR-104A.[1] This dinitrobenzamide nitrogen mustard was initially developed to selectively target hypoxic regions within solid tumors, a common feature associated with resistance to conventional therapies. The activation of PR-104A to its cytotoxic DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine), was thought to be primarily dependent on one-electron reduction under hypoxic conditions. However, subsequent research revealed a crucial second, hypoxia-independent activation pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][2] This dual mechanism presents both opportunities and challenges for patient selection and biomarker development.
Biomarker Performance: A Comparative Analysis
The clinical utility of PR-104 is critically dependent on the selection of patients most likely to respond. Two primary biomarkers have been extensively investigated: tumor hypoxia and AKR1C3 expression.
Tumor Hypoxia
Tumor hypoxia remains a key target for PR-104. The rationale is that the low oxygen environment facilitates the reduction of PR-104A to its active cytotoxic forms.
Supporting Evidence:
-
Preclinical studies have consistently demonstrated significantly increased cytotoxicity of PR-104A under hypoxic conditions in various cancer cell lines.
-
In a Phase I/II study involving patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), the bone marrow microenvironment was found to be markedly hypoxic.[3] Treatment with PR-104 resulted in a measurable decrease in the proportion of hypoxic cells, as measured by pimonidazole staining.[3]
-
A Phase I/II trial in AML and ALL showed that all clinical responses occurred at the higher doses of PR-104 (3 g/m² or 4 g/m²), with 10 out of 31 evaluable AML patients (32%) and 2 out of 10 ALL patients (20%) showing a response.[4] The study utilized pimonidazole to confirm bone marrow hypoxia.[4]
Aldo-Keto Reductase 1C3 (AKR1C3) Expression
AKR1C3 is a hypoxia-independent activator of PR-104A, providing a parallel pathway for drug activation. This is particularly relevant in tumors that may not be sufficiently hypoxic but express high levels of this enzyme.
Supporting Evidence:
-
Strong preclinical evidence in T-cell acute lymphoblastic leukemia (T-ALL) demonstrates a significant correlation between AKR1C3 expression and sensitivity to PR-104A.[5][6] T-ALL xenografts with higher AKR1C3 expression showed greater anti-leukemic efficacy with PR-104 treatment.[5][6]
-
Overexpression of AKR1C3 in a resistant B-cell precursor ALL (BCP-ALL) xenograft model led to a dramatic sensitization to PR-104 in vivo.[5][6]
-
However, a study by the Pediatric Preclinical Testing Program observed that while leukemia models were the most sensitive to PR-104A in vitro, AKR1C3 protein levels in xenografts did not correlate with overall tumor responsiveness in vivo across a broader range of pediatric cancers.[7]
-
A final report of a Phase I/II study in relapsed/refractory AML and ALL noted that while biomarker studies confirmed hypoxia in the bone marrow, the levels of AKR1C3 in leukemic blasts did not correlate with patient responses.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the predictive value of tumor hypoxia and AKR1C3 expression for PR-104 treatment response.
Table 1: Preclinical Efficacy of PR-104A in ALL Xenograft Models
| Xenograft Lineage | AKR1C3 Expression | In Vitro PR-104A IC50 (Median) | In Vivo Response to PR-104 | Reference |
| T-ALL | High | 3.1 µM | High Efficacy | [6] |
| BCP-ALL | Low | 36.3 µM | Low Efficacy | [6] |
Table 2: Clinical Response to PR-104 in Relapsed/Refractory Leukemia
| Indication | PR-104 Dose | Overall Response Rate (CR + CRp + MLFS) | Biomarker Findings | Reference |
| AML | 3 or 4 g/m² | 32% (10/31) | Bone marrow hypoxia confirmed with pimonidazole. No correlation with AKR1C3 levels. | [4][8] |
| ALL | 3 or 4 g/m² | 20% (2/10) | Bone marrow hypoxia confirmed with pimonidazole. No correlation with AKR1C3 levels. | [4][8] |
CR: Complete Response, CRp: Complete Response with incomplete platelet recovery, MLFS: Morphologic Leukemia-Free State
Signaling and Activation Pathways
The following diagrams illustrate the activation pathway of PR-104 and the logical workflow for biomarker validation.
Caption: PR-104 activation pathway.
Experimental Workflows and Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biomarker Validation Workflow
Caption: Biomarker validation workflow.
Detailed Experimental Protocols
1. Pimonidazole Immunohistochemistry for Tumor Hypoxia
-
Principle: Pimonidazole is a 2-nitroimidazole that is reductively activated in hypoxic cells, forming stable adducts with proteins that can be detected by immunohistochemistry (IHC).
-
Procedure:
-
Pimonidazole Administration: Administer pimonidazole hydrochloride to tumor-bearing mice via intravenous injection at a dose of 60 mg/kg. Allow to circulate for 90 minutes before euthanasia.
-
Tissue Collection and Preparation: Harvest tumors, fix in 10% neutral buffered formalin, and embed in paraffin. Cut 5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize sections and perform antigen retrieval using a suitable method, such as heat-induced epitope retrieval in a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for pimonidazole adducts (e.g., Hypoxyprobe-1 MAb1) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the pimonidazole-positive area relative to the total tumor area using image analysis software.
-
2. ¹⁸F-Fluoromisonidazole (FMISO) PET Imaging for Tumor Hypoxia
-
Principle: FMISO is a positron-emitting radiotracer that is trapped in hypoxic cells, allowing for non-invasive imaging of tumor hypoxia using Positron Emission Tomography (PET).
-
Procedure:
-
Patient Preparation: No fasting is required. Establish intravenous access for tracer injection and blood sampling.
-
Radiotracer Injection: Inject 3.7 MBq/kg of ¹⁸F-FMISO intravenously.
-
Image Acquisition: Begin PET scanning approximately 90-120 minutes post-injection. Acquire emission and transmission scans of the tumor region.
-
Blood Sampling: Obtain venous blood samples during the scan to determine the tumor-to-blood ratio.
-
Image Analysis: Reconstruct PET images and co-register with CT or MRI scans for anatomical localization. Define hypoxic regions based on a tumor-to-blood ratio threshold (e.g., >1.4) or other quantitative methods.
-
3. AKR1C3 Immunohistochemistry
-
Principle: Detects the presence and localization of the AKR1C3 protein in tumor tissue using a specific antibody.
-
Procedure:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections as described for pimonidazole IHC.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a suitable buffer.
-
Blocking: Block endogenous peroxidases and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with a validated monoclonal antibody specific for AKR1C3 (e.g., clone NP6.G6.A6) overnight at 4°C.
-
Secondary Antibody and Detection: Use an HRP-conjugated secondary antibody and a chromogenic substrate for visualization.
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount.
-
Analysis: Score the intensity and percentage of positive tumor cells. An H-score can be calculated to provide a semi-quantitative measure of expression.
-
4. Quantitative Real-Time PCR (qRT-PCR) for AKR1C3 mRNA Expression
-
Principle: Measures the relative abundance of AKR1C3 messenger RNA (mRNA) in tumor samples.
-
Procedure:
-
RNA Extraction: Isolate total RNA from fresh-frozen tumor tissue or cell pellets using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a quantitative PCR reaction using a TaqMan probe and primers specific for AKR1C3 and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Determine the cycle threshold (Ct) values for AKR1C3 and the reference gene. Calculate the relative expression of AKR1C3 using the ΔΔCt method.
-
Comparison with Alternative Treatments
The clinical landscape for cancers where PR-104 has been investigated is continually evolving. A biomarker-driven approach with PR-104 must be considered in the context of other available therapies.
For Relapsed/Refractory Acute Myeloid Leukemia (AML): There is no single standard of care for relapsed/refractory AML.[9][10] Treatment decisions are based on factors such as patient age, prior therapies, and mutational status. Options include:
-
Intensive Chemotherapy: Regimens such as FLAG-IDA (fludarabine, cytarabine, idarubicin, and G-CSF) or MEC (mitoxantrone, etoposide, and cytarabine) are often used.[11][12]
-
Targeted Therapies: For patients with specific mutations, targeted agents like the FLT3 inhibitor gilteritinib or IDH1/2 inhibitors may be employed.[11][13]
-
Venetoclax-based Regimens: The BCL-2 inhibitor venetoclax in combination with hypomethylating agents has shown promise.[12]
-
Allogeneic Stem Cell Transplant: This remains the only curative option for many patients.[13]
For Relapsed/Refractory T-cell Acute Lymphoblastic Leukemia (T-ALL): Outcomes for relapsed/refractory T-ALL are poor, and treatment is challenging.[14] Therapeutic options include:
-
Nelarabine: A purine nucleoside analog that is a standard component of therapy for relapsed T-ALL.[15]
-
Intensive Chemotherapy: Combination chemotherapy regimens are used to induce a second remission.
-
Novel Agents: Bortezomib and other targeted therapies are being investigated in clinical trials.[14]
-
Immunotherapies: Chimeric antigen receptor (CAR) T-cell therapy and bispecific T-cell engagers (BiTEs) are emerging as promising options.
Conclusion and Future Directions
The dual activation mechanism of PR-104 by both hypoxia and AKR1C3 presents a complex but potentially powerful therapeutic strategy. The data strongly suggest that a biomarker-driven approach is essential for the successful clinical development of PR-104 and similar agents. While preclinical data, particularly in T-ALL, strongly support AKR1C3 as a predictive biomarker, clinical data have been less conclusive, highlighting the need for further investigation and standardized, validated assays. Tumor hypoxia remains a relevant biomarker, and its interplay with AKR1C3 expression warrants further exploration.
Future research should focus on:
-
Prospective clinical trials that stratify patients based on both tumor hypoxia and AKR1C3 expression to definitively determine their predictive value.
-
Development of standardized and validated assays for both biomarkers to ensure consistent and reliable patient selection.
-
Investigation into the development of next-generation hypoxia-activated prodrugs with improved selectivity and reduced off-target toxicities. For instance, analogs of PR-104 that are resistant to AKR1C3 activation are being developed to restore tumor selectivity.[16]
By carefully validating and implementing these biomarker strategies, the potential of hypoxia-activated prodrugs like PR-104 to improve outcomes for patients with difficult-to-treat cancers can be more fully realized.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Standard treatment lacking in relapsed refractory AML | MDedge [mdedge.com]
- 10. Relapsed acute myeloid leukemia: Why is there no standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatments for relapsed or refractory acute myeloid leukemia | Canadian Cancer Society [cancer.ca]
- 12. karger.com [karger.com]
- 13. Treatment for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of PR-104 and Tirapazamine as Hypoxia-Activated Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading hypoxia-activated prodrugs (HAPs), PR-104 and tirapazamine. By exploiting the characteristic low-oxygen (hypoxic) microenvironment of solid tumors, these agents are designed for targeted cytotoxicity. This document synthesizes preclinical and clinical data, focusing on their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Activation Strategies
Both PR-104 and tirapazamine are bioreductive drugs, meaning they are converted from a less toxic prodrug form to a highly cytotoxic state through enzymatic reduction that occurs preferentially in hypoxic conditions. However, their specific activation pathways, resultant cytotoxic species, and mechanisms of DNA damage differ significantly.
PR-104: A Dual-Activation Nitrogen Mustard Prodrug
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly hydrolyzed by systemic phosphatases into its active prodrug form, PR-104A.[1][2][3] PR-104A has two distinct bioactivation pathways:
-
Hypoxia-Dependent One-Electron Reduction : In the low-oxygen environment of tumors, PR-104A undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR).[4] This forms a nitro radical anion. In the absence of sufficient oxygen to reverse the reaction, this radical is further reduced to potent DNA-alkylating agents: the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5][6] These metabolites induce interstrand DNA cross-links, a highly lethal form of DNA damage, leading to cell cycle arrest and apoptosis.[4][7]
-
Hypoxia-Independent Two-Electron Reduction : PR-104A can also be activated in an oxygen-insensitive manner by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][5][8] This pathway bypasses the oxygen-sensitive radical intermediate, directly producing the cytotoxic metabolites. While this allows for activity in tumors with heterogeneous oxygenation, expression of AKR1C3 in normal tissues can contribute to off-target toxicity.[1]
Tirapazamine (TPZ): A Classic Hypoxia-Selective Radical Toxin
Tirapazamine is a benzotriazine di-N-oxide that was one of the first HAPs to undergo extensive clinical investigation.[9][10] Its activation is strictly dependent on hypoxic conditions.
-
Hypoxia-Dependent One-Electron Reduction : Under low oxygen, TPZ is bioactivated by one-electron reductases (like P450R) to a highly reactive and toxic radical species.[11][12][13] In the presence of oxygen, this radical is efficiently converted back to the non-toxic parent compound, ensuring its selective toxicity in hypoxic regions.[14]
-
DNA Damage via Radical Species : The TPZ-derived radicals, including hydroxyl (•OH) and benzotriazinyl radicals, induce a spectrum of DNA damage, primarily single- and double-strand breaks and base damage.[9][14][15] This mechanism of action also involves the poisoning of topoisomerase II, an enzyme critical for DNA replication and repair, leading to stable DNA-protein complexes and lethal double-strand breaks.[15][16]
Data Presentation: Quantitative Performance Comparison
Preclinical studies provide quantitative metrics to compare the efficacy and selectivity of PR-104 and tirapazamine.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | PR-104 / PR-104A | Tirapazamine (TPZ) | Key Findings & Significance |
| Hypoxic Cytotoxicity Ratio (HCR) | 10 to 100-fold increase in cytotoxicity under hypoxia.[1][7][17] | 50 to 500-fold increase in cytotoxicity under hypoxia.[18] | Both drugs show significant hypoxia selectivity. TPZ can exhibit a higher HCR in some in vitro models. |
| Oxygen Dependence (K-value) | 0.126 µM [19] | 1.30 µM [19] | PR-104A is activated at 10-fold lower oxygen concentrations than TPZ, suggesting it can target more severely hypoxic regions.[19][20] |
| Primary DNA Damage | Interstrand DNA cross-links.[4][7] | Single/double-strand breaks, base damage.[14][15] | The type of DNA damage differs. Interstrand cross-links (PR-104) are often considered more difficult for cancer cells to repair. |
| Tissue Penetration | Lower diffusion coefficient but slower metabolism, predicting better penetration into hypoxic zones.[19] | Higher diffusion coefficient.[19] | Pharmacokinetic modeling suggests PR-104A may reach deep-seated hypoxic cells more effectively.[19] |
| Bystander Effect | Potential bystander effect from diffusion of activated lipophilic metabolites (PR-104H).[7][17][19] | Less characterized. | The ability of PR-104's active metabolites to diffuse and kill adjacent cells could enhance its overall antitumor effect.[19] |
| In Vivo Antitumor Activity | Showed greater killing of hypoxic and aerobic cells in HT29, SiHa, and H460 xenografts than TPZ at equivalent host toxicity.[7][17] | Less effective than PR-104 in direct comparison xenograft models at equivalent toxicity.[7][17] | In head-to-head preclinical models, PR-104 demonstrated superior antitumor activity.[7][17] |
Table 2: Clinical Trial Overview
| Drug | Phase of Development | Key Indications Studied | Dose-Limiting Toxicities (DLTs) | Clinical Outcome Summary |
| PR-104 | Phase I/II[5][6] | Solid Tumors, Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL).[3][5] | Myelosuppression (Thrombocytopenia, Neutropenia), Fatigue, GI effects.[3][5][20] | Showed some clinical activity in relapsed/refractory leukemia.[5] In solid tumors, an MTD was established, but objective responses were limited.[20] |
| Tirapazamine | Phase III[9][10] | Head & Neck, Non-Small Cell Lung (NSCLC), Gynecological Cancers.[9][10] | Nausea, Vomiting, Muscle Cramping, Hearing Loss (when combined with cisplatin). | Mixed results. Several Phase III trials failed to demonstrate a survival benefit when added to standard chemoradiotherapy.[10][18] |
Experimental Protocols
The characterization of HAPs involves a standardized set of preclinical assays to determine their efficacy, selectivity, and mechanism of action.
1. In Vitro Cytotoxicity Assay (Clonogenic Assay)
-
Objective : To measure the reproductive viability of cells after drug exposure under aerobic versus hypoxic conditions and determine the Hypoxic Cytotoxicity Ratio (HCR).
-
Methodology :
-
Human tumor cell lines (e.g., SiHa, HT29, H460) are cultured.[7]
-
Cells are seeded into plates and exposed to a range of concentrations of PR-104A or tirapazamine.
-
One set of plates is incubated under normoxic conditions (e.g., 21% O₂), while a parallel set is incubated under severe hypoxia (e.g., <0.1% O₂) in a hypoxic chamber.
-
After a set exposure time (e.g., 1-4 hours), the drug is washed out, and plates are returned to normoxic conditions for 7-14 days to allow for colony formation.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted. The concentration of drug required to inhibit cell survival by 50% (IC₅₀) is calculated for both conditions.
-
HCR is calculated as: IC₅₀ (aerobic) / IC₅₀ (hypoxic).
-
2. DNA Damage Assessment (Alkaline Comet Assay & γH2AX Immunostaining)
-
Objective : To visualize and quantify the type and extent of DNA damage induced by the drug.
-
Methodology (Comet Assay for PR-104) :
-
SiHa cells are treated with PR-104A for 1 hour under aerobic or hypoxic conditions.[17]
-
Some samples are irradiated to induce single-strand breaks, which are suppressed by the presence of interstrand cross-links.
-
Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions.
-
DNA is stained with a fluorescent dye. Undamaged DNA remains in the nucleus ("head"), while fragmented DNA migrates, forming a "tail." The extent of cross-linking is measured by the reduction in the radiation-induced tail moment.[17]
-
-
Methodology (γH2AX Immunostaining) :
-
Cells are treated as above, then fixed and permeabilized 24 hours post-exposure.[17]
-
They are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
A fluorescently-labeled secondary antibody is used for detection, and the formation of nuclear foci is visualized by microscopy.[17]
-
3. In Vivo Antitumor Activity (Xenograft Tumor Excision Assay)
-
Objective : To compare the cell-killing efficacy of the drugs in a live tumor model at equivalent levels of host toxicity.
-
Methodology :
-
Human tumor cells (e.g., SiHa, HT29) are implanted subcutaneously in immunocompromised mice.
-
Once tumors reach a specified size, mice are treated with PR-104 or tirapazamine at a defined percentage of their respective Maximum Tolerated Dose (MTD).[21]
-
Some cohorts may also receive radiation to assess the killing of radioresistant (hypoxic) cells.
-
18-24 hours after treatment, tumors are excised, disaggregated into single-cell suspensions, and plated for an ex vivo clonogenic assay to determine the number of surviving tumor cells.[7][17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. ascopubs.org [ascopubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tirapazamine - Wikipedia [en.wikipedia.org]
- 10. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Tirapazamine used for? [synapse.patsnap.com]
- 12. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Hypoxia-Specific Drug Tirapazamine Does Not Abrogate Hypoxic Tumor Cells in Combination Therapy with Irinotecan and Methylselenocysteine in Well-Differentiated Human Head and Neck Squamous Cell Carcinoma A253 Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxygen dependence and extravascular transport of hypoxia-activated prodrugs: comparison of the dinitrobenzamide mustard PR-104A and tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of Hypoxia-Activated Prodrugs: PR-104 in Focus
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the safety profile of the hypoxia-activated prodrug (HAP) PR-104 against other notable HAPs, namely evofosfamide (TH-302) and tirapazamine. This analysis is supported by experimental data from clinical trials to provide a comprehensive overview for informed decision-making in cancer therapy research.
Hypoxia-activated prodrugs are a class of anticancer agents designed to selectively target hypoxic regions within solid tumors, which are often resistant to conventional therapies. PR-104 is a "pre-prodrug" that is systemically converted to PR-104A, a dinitrobenzamide nitrogen mustard.[1] Under hypoxic conditions, PR-104A is reduced to its active cytotoxic metabolites, which induce DNA cross-linking and subsequent cell death.[2] This guide delves into the safety and tolerability of PR-104, drawing comparisons with evofosfamide and tirapazamine to highlight key differences in their adverse event profiles.
Comparative Safety Profiles: A Tabular Overview
The safety profiles of PR-104, evofosfamide, and tirapazamine have been evaluated in numerous clinical trials. The following tables summarize the key safety findings, including maximum tolerated doses (MTDs), dose-limiting toxicities (DLTs), and common adverse events observed in studies of each agent as monotherapy.
Table 1: PR-104 Monotherapy Safety Profile in Patients with Solid Tumors
| Clinical Trial Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Grade ≥3 Adverse Events |
| Every 3 Weeks | 1,100 mg/m²[1] | Fatigue, febrile neutropenia, infection[1] | Anemia, dehydration, vomiting[3] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m²/week[4] | Thrombocytopenia, neutropenia[4] | Thrombocytopenia, neutropenia[4][5] |
Table 2: PR-104 Monotherapy Safety Profile in Patients with Acute Leukemia
| Dose Range | Dose-Limiting Toxicities (DLTs) | Common Grade 3/4 Adverse Events |
| 1.1 to 4 g/m² | Not explicitly defined in the same manner as solid tumor trials. | Myelosuppression (anemia, neutropenia, thrombocytopenia), febrile neutropenia, infection, enterocolitis[6] |
Table 3: Comparative Overview of Common Adverse Events for PR-104, Evofosfamide, and Tirapazamine (Monotherapy)
| Adverse Event | PR-104 | Evofosfamide (TH-302) | Tirapazamine |
| Hematological | Myelosuppression (neutropenia, thrombocytopenia, anemia) is a common DLT.[1][4] | Hematologic toxicity, though comparatively lower than ifosfamide in preclinical models.[7][8] | Generally does not cause myelosuppression.[9] |
| Gastrointestinal | Nausea, vomiting, enterocolitis.[3][6] | Nausea and vomiting have been reported. | Nausea and vomiting are dose-limiting factors. |
| Constitutional | Fatigue is a common DLT.[1] | Fatigue has been noted in clinical trials. | Muscle cramping is a common side effect and dose-limiting toxicity. |
| Neurological | Not a prominent DLT. | Not a prominent DLT. | Reversible hearing loss (ototoxicity) was a dose-limiting toxicity.[10] |
| Dermatological | Not a prominent DLT. | Skin and/or mucosal toxicity has been reported. | Dermal adverse events have been observed.[11] |
Experimental Protocols: A Methodological Synopsis
The safety and efficacy of these prodrugs were primarily assessed in Phase I and II clinical trials. A general overview of the methodologies employed in these key studies is provided below.
Phase I Dose-Escalation Trials:
The primary objectives of the initial clinical trials for PR-104, such as NCT00349167, were to determine the MTD and DLTs.[12] These studies typically involved patients with advanced solid tumors who had failed standard therapies. A dose-escalation scheme was employed, where cohorts of 3-6 patients received escalating doses of the investigational drug until dose-limiting toxicities were observed.[12]
-
Patient Population: Patients with histologically confirmed advanced or metastatic solid tumors, refractory to standard therapy, and with adequate organ function were typically enrolled.[12]
-
Dosing Regimen: PR-104 was administered as an intravenous infusion over 60 minutes, either every 3 weeks or on a weekly schedule (e.g., days 1, 8, and 15 of a 28-day cycle).[1][4]
-
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). DLTs were typically assessed during the first cycle of treatment and defined as specific grade 3 or 4 toxicities.[2] For instance, in the weekly PR-104 trial, DLTs included grade 4 thrombocytopenia of any duration and other grade 4 hematological toxicities lasting for five or more days.[2]
Phase II Trials:
Subsequent Phase II trials, such as the study of PR-104 in small cell lung cancer (NCT01144455), aimed to evaluate the antitumor activity and further characterize the safety profile of the drug at the recommended Phase II dose.[13] These studies often included more specific patient populations.
Signaling Pathways and Experimental Workflows
Activation Pathways of Hypoxia-Activated Prodrugs
The selective activation of these prodrugs in hypoxic environments is a key determinant of their therapeutic window. The following diagrams illustrate the activation pathways of PR-104, evofosfamide, and tirapazamine.
Caption: Activation pathway of PR-104.
Caption: Hypoxia-selective activation of Evofosfamide.
Caption: Activation mechanism of Tirapazamine.
Experimental Workflow for a Phase I Clinical Trial of a Hypoxia-Activated Prodrug
The following diagram illustrates a typical workflow for a Phase I clinical trial designed to assess the safety of a new HAP.
Caption: Workflow of a Phase I HAP clinical trial.
Discussion and Conclusion
The safety profiles of PR-104, evofosfamide, and tirapazamine reveal distinct differences that are critical for their clinical development and potential application. Myelosuppression, particularly thrombocytopenia and neutropenia, is a consistent and dose-limiting toxicity for PR-104 across different schedules and patient populations.[1][4][6] This is a significant consideration, especially when contemplating combination therapies with other myelosuppressive agents.
In contrast, tirapazamine is noted for its lack of myelosuppression, which could be an advantage in combination regimens.[9] However, its clinical development has been hampered by other toxicities, such as muscle cramping and ototoxicity, and a failure to demonstrate a survival benefit in several Phase III trials.[11][14] Evofosfamide also presents with hematological toxicity, although preclinical data suggest it may have a more favorable safety profile compared to the conventional alkylating agent ifosfamide.[7][8] However, two Phase III trials of evofosfamide in pancreatic cancer and soft tissue sarcoma did not meet their primary endpoints of improving overall survival.[15]
The activation of PR-104A by the enzyme aldo-keto reductase 1C3 (AKR1C3) independent of hypoxia is a crucial factor influencing its safety profile.[2] This off-target activation in normoxic tissues may contribute to systemic toxicities.
References
- 1. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tirapazamine-cisplatin: the synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbcp.com [ijbcp.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Threshold Pharma Announces Its Two Phase 3 Studies Evaluating Evofosfamide Did Not Meet Primary Endpoints - BioSpace [biospace.com]
Safety Operating Guide
Proper Disposal Procedures for Pr 104: A Guide for Laboratory Professionals
Disclaimer: The term "Pr 104" does not correspond to a known isotope of Praseodymium or a standard chemical identifier found in readily available scientific literature. This guide provides essential safety and disposal procedures for radioactive materials, which would be applicable if "this compound" refers to a substance containing a radioactive isotope of Praseodymium or another radionuclide. Researchers, scientists, and drug development professionals must first positively identify the material and consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document is intended to be a source of information for laboratory safety and chemical handling, providing procedural, step-by-step guidance to directly answer operational questions concerning radioactive waste.
Essential Safety and Logistical Information
Proper management of radioactive waste is critical to ensure the safety of laboratory personnel and the environment. The following procedures outline a general framework for the safe handling and disposal of radioactive materials.
Characterization and Segregation of Waste
The first and most critical step is to characterize the waste. Determine the specific radionuclide(s), their activity levels, and the physical form of the waste (solid, liquid, sharps).
Waste Segregation is Mandatory:
-
By Isotope: Different radionuclides have different half-lives and decay properties, requiring separate disposal pathways.[1][2]
-
By Physical Form:
-
Dry Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves and lab coats, absorbent paper, and other solid materials.[1][2][3] This waste should be free of liquids and sharp objects.[3]
-
Liquid Waste: Aqueous and organic radioactive liquids must be collected separately.[2] These should not be disposed of down the sanitary sewer unless specifically permitted by your institution's EHS for very low-level, short-lived isotopes.[1][4]
-
Sharps: Needles, scalpels, and other sharp objects must be placed in a designated, puncture-resistant sharps container.
-
Liquid Scintillation Vials: These require separate collection and should not be mixed with other liquid waste.[1][2]
-
Personal Protective Equipment (PPE)
When handling any radioactive material, appropriate PPE is essential to minimize exposure and prevent contamination.
-
Standard PPE: A full-length lab coat, safety glasses with side shields, and disposable gloves are mandatory.[5][6][7]
-
Double Gloving: Recommended to prevent skin contamination.[5]
-
Dosimetry: Personnel working with significant quantities of radioactive materials may be required to wear dosimeters to monitor their radiation exposure.[8]
Labeling and Storage
Proper labeling and storage are crucial for safety and regulatory compliance.
-
Labeling: All containers of radioactive waste must be clearly labeled with the universal radiation symbol, the isotope(s), the activity level, the date, and the name of the principal investigator or laboratory.[1][8][9]
-
Storage:
Quantitative Data for Disposal
The following table provides a template for summarizing key quantitative data for the disposal of a hypothetical radioactive material, "this compound." This table should be populated with specific data for the actual radionuclide being handled.
| Parameter | Value | Units | Notes |
| Radionuclide | e.g., Pr-143 | - | Identify the specific isotope. |
| Half-life | e.g., 13.57 | Days | Crucial for determining the decay-in-storage period. |
| Radiation Type | e.g., Beta | - | Determines shielding requirements. |
| Specific Activity | User Defined | Bq/g or Ci/g | Activity per unit mass. |
| Institutional Disposal Limit (Solid) | User Defined | Bq/cm² or dpm/100cm² | Surface contamination limits for release as non-radioactive waste. |
| Institutional Disposal Limit (Liquid) | User Defined | Bq/L or µCi/mL | Concentration limits for sewer disposal (if permitted). |
Experimental Protocols: General Procedure for Radioactive Waste Disposal
This protocol provides a step-by-step guide for the routine disposal of radioactive waste from a laboratory experiment.
1. Waste Generation and Collection:
- During the experiment, use designated and labeled containers for each type of radioactive waste generated (solid, liquid, sharps).
- Line work areas with absorbent paper to contain potential spills.[10]
2. Waste Segregation and Packaging:
- At the end of the experiment, carefully segregate waste according to the categories mentioned above.
- Place solid waste in a designated, labeled bag.[2]
- Transfer liquid waste to a labeled, leak-proof container within secondary containment.[1]
- Ensure all sharps are in a designated sharps container.
3. Labeling and Documentation:
- Complete a radioactive waste tag for each container, providing all required information accurately.
- Log the amount of radioactivity being disposed of in the laboratory's isotope inventory record.
4. Storage Prior to Disposal:
- Move the properly packaged and labeled waste containers to the laboratory's designated radioactive waste storage area.
- Ensure appropriate shielding is in place.
5. Request for Waste Pickup:
- Contact your institution's EHS department to schedule a pickup for the radioactive waste. Follow their specific procedures for requesting a pickup.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes and workflows for radioactive waste management.
Caption: General workflow for the disposal of radioactive waste in a laboratory setting.
Caption: Decision-making process for segregating different forms of radioactive waste.
References
- 1. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 2. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 3. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 4. ehso.uic.edu [ehso.uic.edu]
- 5. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 8. ethz.ch [ethz.ch]
- 9. needle.tube [needle.tube]
- 10. ehs.vt.edu [ehs.vt.edu]
Personal protective equipment for handling Pr 104
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of PR-104, a potent hypoxia-activated prodrug of a nitrogen mustard.[1] Due to its cytotoxic nature, adherence to these protocols is imperative to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. PR-104 and its active metabolites are DNA cross-linking agents, which are classified as hazardous substances.[1][2][3]
Personal Protective Equipment (PPE)
The primary defense against exposure to PR-104 is the consistent and correct use of appropriate Personal Protective Equipment (PPE). A risk assessment should be conducted for all planned work. The following table summarizes the minimum required PPE for various laboratory operations involving PR-104.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Single pair of chemotherapy-rated nitrile or neoprene gloves | Laboratory coat | Not generally required |
| Weighing (Solid) | Chemical splash goggles | Double-gloving with chemotherapy-rated nitrile or neoprene gloves | Disposable solid-front gown with tight-fitting cuffs | NIOSH-approved N95 or higher respirator within a certified chemical fume hood or glove box |
| Dissolution (in solvent) | Chemical splash goggles | Double-gloving with chemotherapy-rated nitrile or neoprene gloves | Disposable solid-front gown with tight-fitting cuffs | Required if not performed in a certified chemical fume hood |
| In Vitro Experiments | Safety glasses with side shields | Chemotherapy-rated nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in solution within a biosafety cabinet |
| In Vivo Experiments | Chemical splash goggles | Double-gloving with chemotherapy-rated nitrile or neoprene gloves | Disposable solid-front gown with tight-fitting cuffs | Required for procedures with a potential for aerosolization |
| Waste Disposal | Chemical splash goggles | Double-gloving with chemotherapy-rated nitrile or neoprene gloves | Laboratory coat | Required if handling solid waste outside of a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving with heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron or coveralls | NIOSH-approved respirator with appropriate cartridges |
Experimental Protocols: Safe Handling of PR-104
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear a lab coat and a single pair of chemotherapy-rated gloves when handling the sealed container.
-
Store PR-104 in a designated, locked, and well-ventilated area, segregated from incompatible materials.
-
The storage area should be clearly labeled with a "Cytotoxic Agent" warning sign.
2. Weighing the Solid Compound:
-
Crucial: All weighing of solid PR-104 must be performed in a certified chemical fume hood or a glove box to minimize the risk of inhalation.
-
Don the appropriate PPE as specified in the table, including double gloves and a respirator.
-
Use dedicated weighing tools (e.g., spatulas, weigh paper).
-
After weighing, carefully clean the balance and the surrounding area with a suitable deactivating solution, followed by a standard cleaning agent.
3. Dissolution:
-
Conduct all dissolution procedures within a certified chemical fume hood.
-
Slowly add the solvent to the vial containing the pre-weighed PR-104 to prevent splashing.
-
Securely cap the vial before vortexing or sonicating to ensure complete dissolution.
4. Use in Experiments:
-
When handling solutions of PR-104, always wear the minimum required PPE.
-
Avoid the creation of aerosols.
-
For in vivo studies, administer the compound in a well-ventilated area and treat all animal waste as potentially contaminated for a designated period post-administration.
5. Decontamination and Disposal:
-
All disposable materials that have come into contact with PR-104 (e.g., pipette tips, tubes, gloves, gowns) must be disposed of as cytotoxic waste.[4][5]
-
Cytotoxic waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers, often color-coded purple.[5]
-
Decontaminate all non-disposable equipment with an appropriate and validated deactivating solution.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.[6][7]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4][5][7]
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for selecting appropriate PPE when handling PR-104.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
